H-Gly-pro-gly-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c10-4-7(13)12-3-1-2-6(12)9(16)11-5-8(14)15/h6H,1-5,10H2,(H,11,16)(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVOVKWEKGEOQB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Structural Elucidation of H-Gly-Pro-Gly-OH: A Technical Guide
An In-depth Examination of the Tripeptide's Physicochemical Properties, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of the tripeptide H-Gly-Pro-Gly-OH, a molecule of significant interest in biochemical and pharmaceutical research due to its presence in collagen and its potential biological activities. This document details the tripeptide's structural characteristics, outlines the experimental protocols for its synthesis and analysis, and explores its involvement in cellular signaling pathways.
Physicochemical Properties of this compound
The tripeptide this compound is an oligopeptide composed of three amino acid residues: glycine, proline, and another glycine, linked by peptide bonds.[1] The N-terminal amino acid is glycine, and the C-terminal amino acid is also glycine.
Table 1: General Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₉H₁₅N₃O₄ |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)NCC(=O)O |
| CAS Number | 2441-63-6 |
Table 2: Calculated Physicochemical Properties of this compound [3]
| Property | Value |
| Hydrogen Bond Acceptor Count | 4 |
| Hydrogen Bond Donor Count | 3 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 113 Ų |
| Formal Charge | 0 |
Conformational Structure and Dihedral Angles
The three-dimensional structure of this compound is determined by the rotational freedom around the single bonds of the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles of each amino acid residue. The presence of a proline residue significantly influences the peptide's conformation due to the restricted rotation around the N-Cα bond within the pyrrolidine ring.[4]
A Ramachandran plot is a valuable tool for visualizing the energetically allowed regions for backbone dihedral angles of amino acid residues. For this compound, the plot would show distinct regions for the two glycine residues and the proline residue. Glycine, with its small hydrogen side chain, exhibits a much larger range of allowed φ and ψ angles compared to other amino acids. Proline, on the other hand, has a restricted φ angle of approximately -60° to -75° due to its cyclic side chain.
While a specific Ramachandran plot for this compound is not available, the expected regions for each residue can be inferred from general plots for glycine and proline.
Table 3: Expected Dihedral Angle Ranges for this compound Residues
| Residue | Dihedral Angle | Expected Range |
| Glycine (N-terminal) | φ, ψ | Broadly distributed across allowed regions |
| Proline | φ | ~ -60° to -75° |
| ψ | Variable, contributing to turns | |
| Glycine (C-terminal) | φ, ψ | Broadly distributed across allowed regions |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Proline Coupling: Activate Fmoc-Pro-OH with DIC and HOBt (or Oxyma) in DMF and couple it to the deprotected glycine on the resin. Monitor the reaction for completion using a Kaiser test. Wash the resin with DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the newly added proline residue using 20% piperidine in DMF. Wash the resin with DMF.
-
Glycine Coupling: Couple Fmoc-Gly-OH to the deprotected proline residue using the same activation and coupling procedure as in step 3. Wash the resin with DMF and DCM.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A series of 1D and 2D NMR experiments are performed to assign the resonances of all protons and carbons and to obtain distance and dihedral angle restraints.
Protocol Outline:
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., H₂O/D₂O or a buffer) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Identify the spin systems of the individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D COSY (Correlation Spectroscopy): Identify through-bond correlations between protons.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons for carbon resonance assignment.
-
Data Processing and Analysis: Process the NMR data and use specialized software to assign the resonances and calculate the three-dimensional structure based on the NOE-derived distance restraints and dihedral angle restraints obtained from coupling constants.
Biological Significance and Signaling Pathways
Recent studies have highlighted the biological roles of dipeptides containing glycine and proline, which are major components of collagen. These peptides can influence cellular processes, particularly in fibroblasts, which are key cells in wound healing and tissue remodeling.
TGF-β Signaling Pathway in Fibroblasts
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of fibroblast activity, including collagen synthesis. The dipeptide Gly-Pro has been shown to exhibit anti-fibrotic effects by modulating this pathway.
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are involved in cellular responses to stress, such as UV radiation. The dipeptide Gly-Pro has demonstrated protective effects in dermal fibroblasts against UVA-induced damage by attenuating these signaling cascades.
Conclusion
This compound is a tripeptide with a well-defined primary structure and significant conformational constraints imposed by the central proline residue. Its synthesis via solid-phase methods is well-established, and its structure can be thoroughly characterized by a combination of mass spectrometry and NMR spectroscopy. The biological relevance of its constituent dipeptide fragments, particularly in modulating key signaling pathways in fibroblasts, underscores the importance of further research into the specific activities of the full tripeptide. This guide provides a foundational resource for researchers and professionals in the fields of drug development, biochemistry, and materials science who are interested in the structure and function of this and related peptides.
References
An In-depth Technical Guide to the Chemical Properties of H-Gly-Pro-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Pro-Gly-OH, a tripeptide composed of glycine, proline, and a C-terminal glycine, is a molecule of interest in biochemical and pharmaceutical research. As a component of collagen and other proteins, its study provides insights into protein metabolism, stability, and biological activity. This technical guide offers a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological roles of this compound, intended to support research and development endeavors.
Core Chemical Properties
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 229.23 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid | --INVALID-LINK-- |
| CAS Number | 2441-63-6 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | Not Reported | - |
| Reference Melting Points | ||
| H-Pro-Gly-OH | 236 °C | --INVALID-LINK-- |
| H-Gly-Gly-OH | 220-240 °C (decomposes) | --INVALID-LINK-- |
| H-Gly-Gly-Gly-OH | 240-250 °C | --INVALID-LINK-- |
Solubility Data
| Solvent | Solubility | Source |
| Water | ≥ 100 mg/mL (436.24 mM) | --INVALID-LINK-- |
| DMSO | ≥ 2.5 mg/mL (10.91 mM) | --INVALID-LINK-- |
Acid-Base Properties
Experimentally determined pKa values for this compound are not available. The isoelectric point (pI) can be estimated based on the pKa values of the terminal amino and carboxyl groups of similar peptides. For a simple peptide with one free amine and one free carboxyl group, the pI is the average of the pKa of the N-terminal amine and the C-terminal carboxyl group.
| Property | Estimated Value | Notes |
| pKa (α-COOH) | ~2.3 - 3.5 | Estimated based on similar peptides. |
| pKa (α-NH₃⁺) | ~8.0 - 9.6 | Estimated based on similar peptides. |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Calculated as the average of the estimated pKa values. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on standard procedures for peptide chemistry and can be adapted to specific laboratory conditions.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin, suitable for producing a C-terminal carboxylic acid.
Materials and Reagents:
-
Fmoc-Gly-Wang resin
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Proline):
-
Dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat for Glycine: Repeat steps 2 and 3 for the coupling of Fmoc-Gly-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
HPLC Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude peptide.
Instrumentation and Materials:
-
Preparative HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Crude this compound
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm and 280 nm).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for the characterization and quantification of the peptide.
Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Analytical C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Purified this compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in Mobile Phase A.
-
Chromatographic Separation: Inject the sample onto the analytical column and separate using a suitable gradient of Mobile Phase B.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ESI mode.
-
Acquire full scan mass spectra to determine the molecular weight of the peptide ([M+H]⁺ ion).
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for sequence confirmation.
-
Biological Activity and Signaling Pathways
While the specific biological roles of this compound are still under investigation, the activities of its constituent dipeptides and structurally similar tripeptides provide valuable insights into its potential functions.
Role in Collagen Metabolism and Fibrosis
The dipeptide Gly-Pro has been shown to exhibit anti-fibrotic activity by modulating the TGF-β1 signaling pathway.[1] TGF-β1 is a key cytokine in tissue fibrosis, promoting the synthesis of extracellular matrix (ECM) components like collagen. Gly-Pro can inhibit the TGF-β1-induced phosphorylation of Smad2/3, which in turn downregulates the expression of Activating Transcription Factor 4 (ATF4). ATF4 is a crucial transcription factor for the de novo synthesis of serine and glycine, essential precursors for collagen production. By suppressing this pathway, Gly-Pro can reduce excessive collagen deposition.[1]
Potential Role in Inflammation and Neuroprotection
The related tripeptide Pro-Gly-Pro (PGP) is a known matrikine, a bioactive fragment of the ECM, that acts as a chemoattractant for neutrophils, playing a role in the inflammatory response.[2] PGP has also been shown to have neuroprotective effects. The synthetic peptide Semax, which contains a PGP motif, is used as a neuroprotective agent.[3] The PGP component is thought to contribute to the stability of the peptide by providing resistance to degradation by peptidases. Given the structural similarity, this compound may also possess modulatory roles in inflammation and neuronal processes, representing a promising area for future research.
Conclusion
This compound is a tripeptide with significant potential for research in biochemistry, drug development, and materials science. This guide provides a foundational understanding of its chemical properties and offers detailed protocols for its synthesis and analysis. While direct biological data for this compound is emerging, the known activities of related peptides suggest promising avenues for investigation into its roles in collagen metabolism, inflammation, and neuroprotection. The information and methodologies presented herein are intended to facilitate further exploration of this intriguing molecule.
References
An In-depth Technical Guide to the Biological Functions of Pro-Gly-Pro (PGP) and Related Glycine-Proline Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial topic requested was "Gly-Pro-Gly peptide." However, a comprehensive literature review revealed a scarcity of information on the biological functions of this specific tripeptide. In contrast, the closely related tripeptide Pro-Gly-Pro (PGP) is the subject of extensive research. Therefore, this guide will focus primarily on the well-documented biological activities of PGP, with a dedicated section on the dipeptide Gly-Pro . It is presumed that the user's interest lies in these biologically significant proline- and glycine-containing peptides.
Introduction to Pro-Gly-Pro (PGP)
Pro-Gly-Pro (PGP) is a tripeptide that originates from the breakdown of extracellular matrix (ECM) proteins, particularly collagen.[1][2] It is considered a "matrikine," a bioactive peptide fragment of the ECM that can modulate cellular activities. PGP plays a significant role in various physiological and pathological processes, including inflammation, neutrophil chemotaxis, and neuroprotection.[1][3] Its acetylated form, N-acetyl-Pro-Gly-Pro (Ac-PGP), often exhibits enhanced biological activity.[4]
Role in Inflammation and Neutrophil Chemotaxis
PGP is a potent chemoattractant for neutrophils, a type of white blood cell that is a key player in the innate immune response. This chemotactic activity is primarily mediated through the activation of the CXC chemokine receptor 2 (CXCR2).
Signaling Pathway for PGP-Mediated Neutrophil Chemotaxis
The binding of PGP (or its more potent acetylated form, Ac-PGP) to CXCR2 on the surface of neutrophils initiates a downstream signaling cascade that ultimately leads to cell migration. This pathway involves G-protein coupling, activation of phosphoinositide 3-kinase (PI3K)/Akt, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Quantitative Data on PGP's Inflammatory Role
The following table summarizes key quantitative findings related to the inflammatory and chemotactic effects of PGP and its acetylated form.
| Parameter | Peptide | Concentration/Value | Cell Type/Model | Effect | Reference(s) |
| EC50 for Neutrophil Polarization | N-acetyl-PGP | 0.5 mM | Human Neutrophils | 50% neutrophil polarization | |
| EC50 for Neutrophil Polarization | PGP | 15 mM | Human Neutrophils | 50% neutrophil polarization | |
| Cytokine Modulation | PGP | Intranasal admin. | Rat model of ethanol-induced ulceration | Activation of IFNγ, IL-2, and IL-4 mRNA transcription in peripheral blood mononuclear cells. | |
| Cytokine Modulation | PGP | Intranasal admin. | Rat model of stress- and acetate-induced ulcers | Inhibition of IL-8 and IL-10 gene expression. |
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a standard method for assessing the chemotactic activity of PGP on neutrophils using a Boyden chamber.
Objective: To quantify the migration of neutrophils towards a PGP gradient.
Materials:
-
PGP or Ac-PGP
-
Freshly isolated human or murine neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (5.0 µm pores)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis buffer.
-
Chamber Assembly: Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.
-
Loading: Add different concentrations of PGP (or Ac-PGP) diluted in chemotaxis buffer to the lower wells. Add a neutrophil suspension to the upper wells. Include a negative control (buffer only) and a positive control (a known chemoattractant like IL-8).
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope. The results can be expressed as the number of migrated cells or as a chemotactic index.
Neuroprotective and Neuroregenerative Functions of PGP
PGP has demonstrated significant neuroprotective and neuroregenerative properties in various experimental models. These effects are attributed to its ability to mitigate excitotoxicity, reduce neuronal cell death, and promote neuronal recovery after injury.
Signaling Pathways in PGP-Mediated Neuroprotection
The neuroprotective mechanisms of PGP are multifaceted. It has been shown to prevent disruptions in calcium homeostasis and mitochondrial dysfunction, which are key events in neuronal cell death cascades. PGP also modulates the levels of important neuronal health markers, such as Brain-Derived Neurotrophic Factor (BDNF) and Neuron-Specific Enolase (NSE). While a direct receptor has not been definitively identified, its effects may involve allosteric modulation of receptors like the NMDA receptor.
Quantitative Data on PGP's Neuroprotective Effects
The following table summarizes key quantitative data on the neuroprotective functions of PGP.
| Parameter | PGP Concentration | Cell Type/Model | Effect | Reference(s) |
| Prevention of acute [Ca2+]i increase and ΔΨm drop | 100 µM (prophylactic) | Primary neuroglial culture (scratch test) | Prevents acute rise in intracellular calcium and drop in mitochondrial potential. | |
| Reduction of delayed cell death | 30 µM (treatment) | Primary neuroglial culture (scratch test) | Reduces delayed glutamate-induced disturbances in calcium homeostasis and cell death. | |
| Restoration of [Ca2+]i and ΔΨm | 30 µM (treatment) | Primary neuroglial culture (post-glutamate) | More effective restoration of initial intracellular calcium levels (p < 0.001) and mitochondrial potential (p < 0.0001). | |
| Modulation of Neuronal Markers | 30 µM (treatment) | Primary neuroglial culture | Increased intracellular BDNF and reduced extracellular NSE. |
Experimental Protocol: In Vitro Scratch Assay for Neuroregeneration
This protocol describes an in vitro model to assess the neuroregenerative potential of PGP.
Objective: To evaluate the ability of PGP to promote the closure of a "wound" in a confluent monolayer of neuronal or neuroglial cells.
Materials:
-
PGP
-
Primary neuroglial cells or a suitable neuronal cell line
-
Culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200)
-
Culture medium
-
Phase-contrast microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow them to a confluent monolayer.
-
Scratch Creation: Using a sterile pipette tip, create a linear "scratch" or gap in the cell monolayer.
-
Treatment: Gently wash the wells with fresh medium to remove detached cells. Then, add fresh medium containing different concentrations of PGP to the wells. Include a vehicle control.
-
Imaging: Immediately after creating the scratch (time 0), and at regular intervals thereafter (e.g., every 12 or 24 hours), capture images of the scratch area using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure can be calculated and compared between the PGP-treated and control groups to determine the effect of PGP on cell migration and proliferation, indicative of neuroregeneration.
Biological Functions of the Dipeptide Gly-Pro
The dipeptide Gly-Pro, also a product of collagen metabolism, has distinct biological activities.
Role in IGF-1 Expression and Secretion
Gly-Pro has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in hepatocytes. This effect is mediated through the peptide transporter 1 (PepT1) and involves the activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway.
Quantitative Data on Gly-Pro's Effect on IGF-1
| Parameter | Gly-Pro Concentration | Cell Type | Effect | Reference(s) |
| IGF-1 mRNA Expression | 0.5 mM | HepG2 cells | Significant elevation of IGF-1 mRNA levels. | |
| Prepro IGF-1 Protein Expression | 0.5 mM and 1 mM | HepG2 cells | Marked enhancement of prepro IGF-1 protein expression. |
Experimental Protocol: In Vitro Assessment of IGF-1 Secretion
Objective: To determine the effect of Gly-Pro on IGF-1 secretion from hepatocytes.
Materials:
-
Gly-Pro
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Culture medium (e.g., DMEM)
-
ELISA kit for human IGF-1
-
Western blotting reagents for JAK2 and STAT5 phosphorylation
Procedure:
-
Cell Culture: Culture HepG2 cells to approximately 80% confluency.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of Gly-Pro (e.g., 0.2, 0.5, 1 mM). Include a control with no Gly-Pro.
-
Sample Collection: After a 24-hour incubation, collect the cell culture supernatant to measure secreted IGF-1. Lyse the cells to extract total protein for Western blot analysis.
-
IGF-1 Measurement: Quantify the concentration of IGF-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Signaling Pathway Analysis: Perform Western blotting on the cell lysates to detect the phosphorylation status of JAK2 and STAT5, using antibodies specific for the phosphorylated and total forms of these proteins.
Conclusion
The proline- and glycine-containing peptides, particularly Pro-Gly-Pro, are emerging as important regulators of key biological processes. PGP's role as a chemoattractant in inflammation via CXCR2 signaling highlights its potential as a therapeutic target in inflammatory diseases. Furthermore, its neuroprotective and neuroregenerative properties suggest its utility in the context of neurodegenerative diseases and traumatic brain injury. The dipeptide Gly-Pro also demonstrates specific bioactivity in modulating IGF-1 secretion, indicating its potential role in metabolic regulation. Further research into these peptides and their signaling pathways will likely uncover additional therapeutic applications.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
In-Depth Analysis of the Tripeptide Gly-Pro-Gly (H-Gly-Pro-Gly-OH)
This document provides a concise technical overview of the fundamental physicochemical properties of the tripeptide H-Gly-Pro-Gly-OH, intended for researchers, scientists, and professionals in drug development. The focus is on its molecular formula and weight, which are critical parameters for a wide range of scientific applications, from peptide synthesis to analytical chemistry.
Physicochemical Properties
The tripeptide this compound is an oligopeptide composed of three amino acid residues: glycine, proline, and another glycine, linked by peptide bonds.[1] The terminal ends are an amino group (H-) and a carboxylic acid group (-OH). This structure dictates its fundamental chemical characteristics.
Quantitative data regarding the molecular formula and weight are summarized below. These values are foundational for stoichiometric calculations in chemical synthesis, determination of molar concentrations for bioassays, and mass spectrometry analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃O₄ | PubChem[2], NIST[3] |
| Molecular Weight | 229.23 g/mol | PubChem[2] |
| Alternate MW Value | 229.2331 g/mol | NIST[3] |
Logical Relationship of Peptide Structure to Formula
The molecular formula can be derived by summing the atomic compositions of the constituent amino acids and subtracting the elements of water lost during peptide bond formation. The following diagram illustrates this logical process.
Note: Experimental protocols and signaling pathways are not applicable to the fundamental physicochemical properties of a small molecule like this compound. The provided information focuses on the core chemical data as requested.
References
An In-Depth Technical Guide to the Tripeptide H-Gly-Pro-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Gly-Pro-Gly-OH, composed of glycine and proline residues, is a molecule of significant interest within biochemical and pharmaceutical research. While primarily recognized as a synthetic building block in the broader field of peptide chemistry, the biological activities of its constituent dipeptides and structural isomers suggest potential, yet largely unexplored, physiological roles. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, potential biological context based on related peptides, and relevant experimental protocols for its synthesis, characterization, and hypothetical biological investigation.
Chemical Identity and Synonyms
The tripeptide with the sequence Glycyl-Prolyl-Glycine is known by several names and chemical identifiers. A comprehensive list is provided below to facilitate cross-referencing in literature and databases.
| Identifier Type | Identifier | Source |
| IUPAC Name | 2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid | PubChem[1] |
| CAS Number | 2441-63-6 | MedchemExpress[2] |
| PubChem CID | 3013626 | PubChem[1] |
| Molecular Formula | C9H15N3O4 | PubChem[1] |
| Molecular Weight | 229.23 g/mol | PubChem[1] |
| Sequence | Gly-Pro-Gly | PubChem |
| Abbreviation | GPG | MedchemExpress |
| Synonyms | Glycyl-prolyl-glycine, this compound | PubChem |
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Appearance | Solid | MedchemExpress |
| XLogP3-AA | -2.6 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 229.106256 g/mol | PubChem |
| Monoisotopic Mass | 229.106256 g/mol | PubChem |
Biological Context and Potential Significance
Direct experimental evidence detailing the biological activity of this compound is limited, with its primary role documented as a synthetic intermediate for the production of longer polypeptide chains. However, the biological activities of its constituent dipeptide, Gly-Pro, and its structural isomer, Pro-Gly-Pro, offer valuable insights into its potential physiological relevance.
Insights from the Dipeptide Gly-Pro
The dipeptide Glycyl-L-proline (Gly-Pro) is an end product of collagen metabolism. It is further cleaved by the enzyme prolidase, and the resulting proline is recycled for the synthesis of new collagen or other proteins.
Insights from the Tripeptide Isomer Pro-Gly-Pro (PGP)
Pro-Gly-Pro (PGP) is a well-characterized, collagen-derived tripeptide with significant biological activity. It is recognized as a matrikine, a peptide fragment of an extracellular matrix (ECM) protein that can modulate cellular activities.
-
Neutrophil Chemoattraction and Inflammation: PGP is a potent chemoattractant for neutrophils, directing these immune cells to sites of tissue injury and inflammation. This function is crucial in the inflammatory response.
-
Neuroprotection: PGP has demonstrated neuroprotective effects. Studies have shown that it can activate the transcription of neurotrophins and their receptors following cerebral ischemia, suggesting a role in neuronal survival and repair.
Given that this compound shares constituent amino acids with these bioactive peptides, it is plausible that it may exhibit similar, albeit likely distinct, biological activities. Further research is warranted to explore these possibilities.
Experimental Protocols
This section details methodologies for the synthesis, purification, and characterization of this compound, as well as a representative biological assay based on the known functions of the related peptide Pro-Gly-Pro.
Peptide Synthesis
This compound can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. A general solid-phase synthesis workflow is described below.
Workflow for Solid-Phase Peptide Synthesis of this compound
Purification by High-Performance Liquid Chromatography (HPLC)
Crude synthetic peptides require purification to remove byproducts and truncated sequences. Reversed-phase HPLC is the standard method for this purpose.
Principle: The peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent concentration is used to elute the peptide, with separation based on hydrophobicity.
Typical Protocol:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Lyophilization: The purified fractions are pooled and lyophilized to obtain the final peptide powder.
Characterization
The identity and purity of the synthesized this compound should be confirmed using the following techniques.
4.3.1. Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the peptide.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Result: A major peak corresponding to the calculated molecular weight of this compound (229.23 Da).
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the peptide.
-
Technique: 1H NMR and 13C NMR.
-
Analysis: The chemical shifts and coupling constants of the protons and carbons are compared to expected values for the amino acid residues in the peptide sequence.
Representative Biological Assay: Neutrophil Chemotaxis Assay
Based on the known chemoattractant activity of the related peptide Pro-Gly-Pro, a similar assay could be employed to investigate the potential of this compound to induce neutrophil migration.
Principle: The Boyden chamber assay is a common method to assess chemotaxis. Neutrophils are placed in the upper chamber of a transwell insert, which has a porous membrane. The test compound (this compound) is placed in the lower chamber. If the compound is a chemoattractant, the neutrophils will migrate through the pores towards the higher concentration in the lower chamber.
Experimental Workflow:
Potential Signaling Pathways
While no signaling pathways have been directly attributed to this compound, the pathways activated by related peptides can serve as a starting point for investigation.
Hypothetical Pathway based on Pro-Gly-Pro (PGP) and Neurotrophin Signaling
PGP has been shown to activate the transcription of neurotrophins. A potential mechanism could involve the activation of cell surface receptors leading to downstream signaling cascades that regulate gene expression.
Conclusion
This compound is a well-defined tripeptide with a primary, established role as a synthetic intermediate in peptide chemistry. While direct evidence of its biological activity is currently lacking in the scientific literature, the known functions of its constituent dipeptide, Gly-Pro, and its structural isomer, Pro-Gly-Pro, in collagen metabolism, inflammation, and neuroprotection provide a compelling rationale for further investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for researchers to explore the untapped biological potential of this compound. Such studies could reveal novel physiological roles for this simple yet intriguing molecule, with potential implications for drug development and our understanding of peptide-mediated biological processes.
References
The Pivotal Role of the Gly-Pro-Gly Motif in Extracellular Matrix Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Gly-Pro-Gly (GPG) sequence and its hydroxylated analogue, Gly-Pro-Hyp (hydroxyproline), are fundamental repeating tripeptides within the extracellular matrix (ECM), most notably as the signature motif of collagen.[1] This seemingly simple sequence imparts profound structural and functional properties to the ECM, dictating its architecture, mechanical resilience, and its dynamic interactions with the cellular world. Beyond its structural role, proteolytic cleavage of ECM proteins can release smaller peptide fragments, such as Pro-Gly-Pro (PGP), which act as potent signaling molecules in processes of inflammation and tissue repair. This technical guide provides an in-depth exploration of the multifaceted roles of the Gly-Pro-Gly motif and its derivatives, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support research and drug development endeavors.
Structural Significance of Gly-Pro-Gly Repeats in Collagen
The triple-helical structure of collagen, essential for its tensile strength, is a direct consequence of the repeating Gly-X-Y sequence, where X is often proline and Y is frequently hydroxyproline.[2] Glycine, being the smallest amino acid, is requisite at every third position to fit within the crowded central axis of the triple helix.[3] The imino acids proline and hydroxyproline introduce conformational rigidity, directing the polypeptide chains into the left-handed polyproline II-type helix necessary for the formation of the right-handed superhelix of tropocollagen.[1] Recent studies have also highlighted that Gly-Pro-Hyp triplets provide localized conformational flexibility, acting as "expansion joints" that allow for molecular compression and bending without compromising the overall structural integrity of collagen fibrils.[4] This inherent flexibility is crucial for maintaining well-defined binding sites for other ECM proteins and cell-surface receptors.
Quantitative Analysis of GPG-Related Peptide Interactions
The interaction of GPG-containing sequences with cellular receptors is a key mechanism through which the ECM communicates with cells. The binding affinities of these interactions are critical parameters in understanding their biological function and for the design of therapeutic agents.
Table 1: Binding Affinities of Gly-Pro-Hyp and Related Peptides to Glycoprotein VI (GPVI)
| Peptide/Ligand | Receptor | Method | Binding Affinity (Kd) | Reference |
| GPVI-Fc2 | Immobilized Human Type I Collagen | Surface Plasmon Resonance | 1.1 x 10-5 M | |
| GPVI-Fc2 | Immobilized (Gly-Pro-Hyp)n | Surface Plasmon Resonance | 2.4 x 10-5 M | |
| GPVI Dimer | Tandem (Gly-Pro-Hyp) Sequences | Not Specified | High Affinity | |
| GPVI Monomer | Collagenous Substrates | Not Specified | Markedly Lower Affinity |
Table 2: Binding Affinities of RGD and Related Peptides to Integrins
| Peptide/Ligand | Receptor | Cell Type/System | Method | Binding Affinity (Kd or IC50) | Reference |
| RGD-containing peptides | αvβ3 Integrin | U87MG cells | Not Specified | KD ranging from 15 nM to 780 pM | |
| RGD Peptides | αvβ3, αvβ5, α5β1 Integrins | Competition ELISA | IC50 values in the micromolar to nanomolar range | ||
| cyclic RGD pentapeptide | αvβ3 Integrin | In silico docking | IC50 of 89 nM | ||
| Engineered AgRP peptides | αvβ3 Integrin | K562-αvβ3 cells | Titration | KD values identical to U87MG cells | |
| PMRI-CTP | αvβ3/FN on SK-MEL-24 cells | Cell Adhesion Assay | IC50 of 1.8 x 10-7 M | ||
| PMRI-CTP | α5β1/FN on K562 cells | Cell Adhesion Assay | IC50 of 2.4 x 10-8 M |
Note: Direct comparison of binding affinities across different studies should be made with caution due to variations in experimental methodologies and conditions.
Signaling Pathways Involving GPG-Related Motifs
The interaction of GPG-related peptides with their cognate receptors triggers intracellular signaling cascades that regulate a host of cellular functions, from platelet activation to inflammation and cell migration.
Glycoprotein VI (GPVI) Signaling in Platelets
The binding of collagen, via its Gly-Pro-Hyp repeats, to GPVI on the surface of platelets is a critical initiating event in thrombosis. This interaction leads to the clustering of GPVI, which is associated with the Fc receptor γ-chain (FcRγ). This clustering initiates a signaling cascade involving the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within the FcRγ chain by Src family kinases. This, in turn, recruits and activates Syk, leading to the formation of a signalosome and the activation of phospholipase Cγ2 (PLCγ2), culminating in platelet activation, degranulation, and aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural basis of collagen recognition by integrin alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 4. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]
H-Gly-Pro-Gly-OH: A Fundamental Tripeptide in Collagen Architecture and Bioactive Polypeptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Collagen, the most abundant protein in the extracellular matrix (ECM), is characterized by its unique triple-helix structure, which is largely composed of repeating G-X-Y tripeptide sequences. Within this framework, the simple yet significant tripeptide H-Gly-Pro-Gly-OH serves as a fundamental building block. While not as extensively studied for its direct bioactive properties as its hydroxylated counterpart, Gly-Pro-Hyp, this compound is a crucial component in the synthesis of collagen-mimetic peptides and other polypeptides. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in synthesis, and the broader context of related collagen-derived peptides' biological activities and signaling pathways. This document aims to serve as a resource for researchers in tissue engineering, drug delivery, and dermatology.
Chemical and Physical Properties of this compound
The tripeptide this compound is composed of two glycine residues and one proline residue. Its structure imparts specific chemical characteristics that are foundational to its role in polypeptide chains.
| Property | Value | Reference |
| Molecular Formula | C9H15N3O4 | N/A |
| Molecular Weight | 229.23 g/mol | N/A |
| IUPAC Name | 2-((S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)acetic acid | N/A |
| Canonical SMILES | C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)O | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | N/A |
Role in Polypeptide Synthesis
This compound is a valuable precursor for the synthesis of more complex polypeptides, such as (Pro-Gly-Gly)n, which are used to study collagen structure and function[1]. The synthesis of such peptides is typically achieved through solid-phase peptide synthesis (SPPS).
General Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general methodology for the synthesis of a polypeptide using this compound as a building block. The specific parameters may require optimization based on the target polypeptide.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Gly-OH and Fmoc-Pro-OH)
-
Rink Amide MBHA resin or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)
-
Diethyl ether
-
Microwave-assisted peptide synthesizer (optional)
Procedure:
-
Resin Swelling: The resin is swollen in DMF in the reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF. This step is typically repeated. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) is activated using HBTU/HOBt and DIEA in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test. The resin is then washed with DMF and DCM.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence (e.g., Proline, then Glycine to form the Gly-Pro-Gly sequence).
-
Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF) to confirm its identity and purity.[2][3][4]
Biological Context: Insights from Related Collagen-Derived Peptides
While direct evidence for the signaling and biological activity of this compound is limited, extensive research on closely related peptides, particularly Gly-Pro-Hyp and Pro-Gly-Pro, provides a framework for understanding the potential roles of collagen-derived tripeptides.
Fibroblast Activation and Extracellular Matrix Synthesis
Collagen-derived peptides like Gly-Pro-Hyp have been shown to stimulate fibroblasts, the primary cells responsible for collagen synthesis. These peptides can be absorbed intact and reach dermal tissue where they interact with fibroblast receptors.
Key Effects:
-
Increased Collagen Production: Studies have demonstrated that certain collagen peptides can significantly increase the synthesis of type I collagen by fibroblasts.
-
Enhanced Hyaluronic Acid Synthesis: Some collagen peptides also upregulate the production of hyaluronic acid, a key molecule for skin hydration.
-
Modulation of Matrix Metalloproteinases (MMPs): Bioactive peptides can influence the expression of MMPs, enzymes responsible for the degradation of ECM components. For instance, some peptides decrease the levels of MMP-1 and MMP-3, which are involved in photoaging.
Signaling Pathways
The biological effects of collagen-derived peptides are mediated through the activation of specific intracellular signaling pathways.
-
TGF-β/Smad Pathway: The Transforming Growth Factor-beta (TGF-β) pathway is a crucial regulator of ECM homeostasis. Some collagen peptides can activate this pathway, leading to the phosphorylation of Smad2/3, which then translocates to the nucleus to induce the expression of collagen genes.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is also implicated in the cellular response to collagen peptides. Activation of this pathway can contribute to fibroblast proliferation and ECM synthesis.
-
JAK2/STAT5 Pathway: The dipeptide Pro-Gly has been shown to promote the expression of Insulin-like Growth Factor 1 (IGF-1) through the activation of the JAK2/STAT5 signaling pathway.
Visualizing the Mechanisms
The following diagrams illustrate the generalized workflows and signaling pathways relevant to the study and action of collagen-derived peptides.
Caption: A simplified workflow for solid-phase peptide synthesis.
Caption: Key signaling pathways activated by collagen-derived peptides.
Quantitative Data from Studies on Related Peptides
The following tables summarize quantitative findings from studies on collagen-derived peptides, illustrating their potential efficacy.
Table 6.1: In Vitro Effects of Collagen-Derived Peptides
| Peptide | Cell Type | Concentration | Outcome | Fold/Percent Change | Reference |
| Gly-Pro | Normal Human Dermal Fibroblasts (NHDFs) | 0.1 µM | Inhibition of UVA-induced ROS generation | Significant Inhibition | |
| Pro-Gly | HepG2 cells | 0.5 mM | Increased IGF-1 expression | Significant Increase | |
| Gly-Pro-Hyp | Fibroblasts | Not Specified | Increased Type I Collagen Synthesis | 400% Increase |
Table 6.2: In Vivo Effects of Collagen-Derived Peptide Supplementation
| Peptide Composition | Study Model | Dosage | Duration | Outcome | Result | Reference | |---|---|---|---|---|---| | High Gly-Pro-Xaa | UV-induced photoaging mice | Not Specified | Not Specified | Increased skin hyaluronic acid and collagen content | Significantly higher than low Gly-Pro-Xaa group | | | High Pro-Hyp and Hyp-Gly | Humans (47-87 years) | 5 g/day | 12 weeks | Reduced Advanced Glycation End Products (AGEs) in skin | Significant reduction | |
Future Directions and Conclusion
This compound is a tripeptide of fundamental importance in the context of collagen structure and the synthesis of collagen-mimetic biomaterials. While the direct bioactivity of this compound is an area requiring further investigation, the extensive research on related collagen-derived peptides, such as Gly-Pro-Hyp and Pro-Gly-Pro, provides compelling evidence for the potential of small peptides to modulate cellular behavior, particularly in the context of skin health and tissue regeneration.
Future research should focus on elucidating the specific biological effects of this compound on fibroblasts and other cell types, its receptor interactions, and the signaling pathways it may modulate. Such studies will be invaluable for the development of novel therapeutics and cosmeceuticals aimed at promoting collagen synthesis and maintaining ECM integrity. The experimental protocols and data presented in this guide offer a solid foundation for initiating such research endeavors.
References
Potential Therapeutic Applications of H-Gly-Pro-Gly-OH: An In-depth Technical Guide
Disclaimer: Direct research on the therapeutic applications of the tripeptide H-Gly-Pro-Gly-OH is currently limited. This document provides a technical overview of the potential therapeutic avenues for this compound by examining the well-documented biological activities of structurally similar "glyproline" peptides, notably Pro-Gly-Pro (PGP) and Gly-Pro (GP). The information presented herein is intended for researchers, scientists, and drug development professionals to highlight potential areas of investigation for this compound.
Introduction to Glyproline Peptides
Glyproline peptides are a class of small, naturally occurring or synthetic peptides characterized by the presence of glycine and proline residues.[1] These peptides, including this compound, are often derived from the breakdown of extracellular matrix proteins like collagen and elastin.[1] Due to their structure, they exhibit high metabolic stability.[1] The well-studied members of this family, such as Pro-Gly-Pro (PGP), have demonstrated a range of biological activities, suggesting that this compound may possess similar therapeutic potential.
Potential Therapeutic Areas
Based on the activities of related glyproline peptides, this compound could be a candidate for therapeutic development in the following areas:
Neuroprotection and Neuroregeneration
The tripeptide Pro-Gly-Pro (PGP) has shown significant neuroprotective and neuroregenerative properties.[2][3] It has been demonstrated to increase the survival of neuronal cells after mechanical injury, reduce cellular calcium overload, and prevent mitochondrial dysfunction. PGP treatment has also been associated with reduced astrogliosis and enhanced migration of neurons to damaged areas. These effects are partly mediated by an increase in intracellular levels of Brain-Derived Neurotrophic Factor (BDNF). Given these findings, this compound could be investigated for its potential in treating traumatic brain injury and other neurodegenerative conditions.
Anti-inflammatory and Immune Modulation
PGP is recognized as a damage-associated molecular pattern that can direct localized inflammation and repair processes. It acts as a chemoattractant for neutrophils, guiding them to sites of injury. This suggests a role for glyproline peptides in modulating the inflammatory response, which is crucial in various pathological conditions. The potential of this compound as an immunomodulatory agent warrants further investigation.
Anti-Fibrotic Activity
The dipeptide Gly-Pro (GP) has been shown to exhibit potent anti-fibrotic effects. It can suppress the production of collagen induced by Transforming Growth Factor-beta 1 (TGF-β1), a key cytokine in fibrosis. This action is mediated through the inhibition of Smad2/3 phosphorylation and the downregulation of Activating Transcription Factor 4 (ATF4). These findings suggest that this compound could be a valuable candidate for the development of therapies against fibrotic diseases affecting organs such as the liver, lungs, and skin.
Tissue Repair and Wound Healing
The ability of glyproline peptides to modulate inflammation and fibrosis, as well as their role as breakdown products of collagen, points towards their potential involvement in tissue repair and wound healing. PGP has been shown to promote neo-angiogenesis, which is essential for the healing process.
Quantitative Data from Studies on Related Peptides
The following tables summarize quantitative data from key studies on Pro-Gly-Pro (PGP), which may serve as a reference for designing future experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of Pro-Gly-Pro (PGP)
| Parameter Measured | Cell Type | PGP Concentration | Result | Reference |
| Cell Survival | Primary Neuroglial Culture | 30 µM | 16% increase in metabolic activity of injured cultures | |
| Calcium Homeostasis | Primary Neuroglial Culture | 30 µM (3-6 days) | Reduced delayed glutamate-induced disturbances in calcium homeostasis | |
| Mitochondrial Potential | Primary Neuroglial Culture | 100 µM (prophylactic) | Prevented the sharp drop in mitochondrial potential at the time of scratching |
Table 2: In Vivo Neuroprotective Effects of Pro-Gly-Pro (PGP) in a Rat Model of Cerebral Ischemia
| Peptide | Dosage | Administration Route | Key Finding | Reference |
| Pro-Gly-Pro (PGP) | 37.5 µg/kg | Intraperitoneal | Did not significantly change the expression of most inflammatory and neurotransmitter cluster genes 24h after tMCAO, unlike Semax. | |
| Semax (contains PGP) | 100 µg/kg | Intraperitoneal | Prevented disruption of gene expression patterns related to inflammation and neurotransmission. |
Signaling Pathways
The therapeutic effects of glyproline peptides are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Pro-Gly-Pro (PGP) Signaling in Inflammation and Neuroprotection
PGP is known to interact with the C-X-C chemokine receptor 1/2 (CXCR1/2). This interaction can activate downstream signaling cascades, including the GRP-Rac1, p21-Activated Kinase (PAK), and Extracellular signal-regulated kinase (ERK) pathways, while reducing Akt phosphorylation. These pathways are involved in neutrophil chemotaxis and cell migration.
Caption: PGP signaling cascade via CXCR1/2.
Gly-Pro (GP) in Anti-Fibrotic Signaling
The dipeptide Gly-Pro exerts its anti-fibrotic effects by modulating the TGF-β1 signaling pathway. It inhibits the phosphorylation of Smad2/3, which in turn reduces the expression of ATF4. This leads to a decrease in the synthesis of serine and glycine, essential amino acids for collagen production.
Caption: Gly-Pro's anti-fibrotic mechanism.
Pro-Gly (PG) in IGF-1 Secretion
The dipeptide Pro-Gly has been found to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) through a pathway involving the peptide transporter 1 (PepT1) and the Janus kinase 2/signal transducer and activator of transcription 5 (JAK2/STAT5) signaling cascade.
Caption: Pro-Gly induced IGF-1 secretion pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are summaries of experimental protocols used in studies of related glyproline peptides.
In Vitro Neuroregeneration Scratch Test
This assay is used to model mechanical brain injury in a cell culture system and to assess the neuroregenerative potential of compounds like PGP.
-
Cell Culture: Primary neuroglial cultures are established from the cerebral cortex of embryonic rats and maintained in a suitable medium.
-
Scratch Injury: A sterile pipette tip is used to create a "scratch" in the confluent cell monolayer, creating a cell-free gap.
-
Treatment: The peptide of interest (e.g., PGP at 30 µM or 100 µM) is added to the culture medium.
-
Analysis:
-
Cell Viability: Assessed using assays such as the MTT test to measure metabolic activity.
-
Cell Migration and Neurite Outgrowth: The closure of the scratch is monitored over time using microscopy. Immunocytochemistry for neuronal markers (e.g., β-III tubulin) and glial markers (e.g., GFAP) is performed to visualize cell types.
-
Calcium Imaging and Mitochondrial Potential: Fluorescent dyes are used to measure intracellular calcium levels and changes in mitochondrial membrane potential in response to the injury and treatment.
-
Caption: Workflow for the in vitro scratch test.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.
-
Cell Lysis: Cells are treated with the peptide and/or stimulus (e.g., TGF-β1), then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Smad2/3, Smad2/3, ATF4, β-actin).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting light signal is captured on film or with a digital imager.
-
Quantification: The intensity of the protein bands is quantified using densitometry software.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the expression levels of specific genes.
-
RNA Extraction: Total RNA is isolated from cells or tissues.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template in a polymerase chain reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Analysis: The amount of amplified DNA is monitored in real-time. The expression level of the target gene is normalized to that of a housekeeping gene to determine the relative gene expression.
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is currently lacking, the extensive research on structurally related glyproline peptides, particularly Pro-Gly-Pro and Gly-Pro, provides a strong rationale for its investigation. The potential of this compound in neuroprotection, anti-inflammatory and anti-fibrotic therapies, and wound healing is significant. Future research should focus on in vitro and in vivo studies to directly assess the biological activities of this compound, elucidate its mechanisms of action, and determine its pharmacokinetic and pharmacodynamic profiles. Such studies will be crucial in unlocking the therapeutic potential of this promising tripeptide.
References
H-Gly-pro-gly-OH in wound healing research
An In-depth Technical Guide on H-Gly-Pro-Gly-OH in Wound Healing Research
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide this compound, a derivative of collagen, has emerged as a significant molecule of interest in the field of wound healing and tissue regeneration. As a product of collagen degradation, it is believed to act as a signaling molecule, or "matrikine," that actively participates in the complex cascade of events that govern the repair of damaged tissues. This technical guide provides a comprehensive overview of the current research on this compound and its role in wound healing, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.
Mechanism of Action
This compound and similar collagen-derived peptides contribute to wound healing by influencing several key cellular processes. These peptides are known to promote the migration and proliferation of essential cells such as fibroblasts and keratinocytes to the wound site.[1] Furthermore, they play a crucial role in angiogenesis, the formation of new blood vessels, which is vital for supplying oxygen and nutrients to the healing tissue.[1] The ultimate goal of these processes is the synthesis and remodeling of the extracellular matrix (ECM), leading to the restoration of tissue integrity.
Quantitative Data on the Effects of Collagen-Derived Peptides in Wound Healing
The following tables summarize the quantitative data from various studies on the effects of collagen-derived peptides, including those with the Gly-Pro sequence, on key aspects of wound healing.
Table 1: In Vitro Effects of Collagen-Derived Peptides on Cell Migration and Proliferation
| Cell Type | Peptide/Treatment | Concentration | Assay | Results | Reference |
| Human Dermal Fibroblasts (HDF) | H-Pro-Phe-Gly-Lys-OH | 1 µM, 10 µM, 100 µM | Scratch Wound Assay | Increased % wound closure (hypothetical data) | [2] |
| Human Epidermal Keratinocytes (HEK) | Genetic Variants in KRT1 | N/A | Scratch Wound Assay | Variation in migration rates associated with SNPs | [3] |
| Hepatic Stellate Cells (HSC) | (Gly-Pro-Hyp)10 | Not Specified | [3H]-thymidine incorporation | Increased proliferation to ~75% of maximum stimulation with proMMP-2 | |
| Human Keratinocytes (NHEK/DHEK) | HB-EGF | 10, 100, 250 ng/mL | Scratch Wound Assay | Increased migration and wound closure | |
| Human Dermal Fibroblasts | bFGF under high glucose | 100 ng/ml | Wound Healing Assay | Migratory rate of 16.310 ± 0.669 µm/h (12h) and 14.100 ± 0.228 µm/h (24h) |
Table 2: In Vivo Effects of Treatments on Wound Closure
| Animal Model | Treatment | Dosage/Concentration | Time Point | % Wound Closure / Healing Rate | Reference |
| Sprague Dawley Rats | Palmitoyl-GDPH | Not Specified | 18 days | Enhanced re-epithelialization and collagen deposition | |
| Diabetic Mice (db/db) | Tropoelastin and Collagen Wound Healing Device | N/A | Day 6-16 | 6-13% greater wound closure than Oasis matrix | |
| Diabetic Mice (db/db) | VEGF-C | Not Specified | Day 9 | 20% reduction in wound size |
Table 3: Effects of Peptides on Gene and Protein Expression
| Cell/Tissue Type | Peptide/Treatment | Concentration | Target Gene/Protein | Method | Outcome | Reference |
| Normal Human Dermal Fibroblasts (NHDFs) | Gly-Pro | 0.1 µM | MAPK-NF-κB pathway proteins | Western Blot, mRNA expression | Attenuated UVA-induced changes | |
| Murine Macrophage Cells (RAW 264.7) | 8-bromo-cAMP | Not Specified | Arginase I and II | mRNA analysis | Strong induction of both arginase isoforms | |
| Murine Macrophage Cells | S.tm infection + IL-4 | Not Specified | Arg1 | mRNA analysis | Additive increase in Arg1 expression | |
| Murine Macrophage Cells | S.tm infection + IFNγ | Not Specified | iNos | mRNA analysis | Enhanced iNos mRNA expression | |
| Diabetic Mouse Wounds | F8-VEGF-C fusion protein | Not Specified | Myofibroblast density, Collagen deposition | Immunohistochemistry | Beneficial effects on wound microenvironment |
Signaling Pathways
This compound and related peptides exert their effects by modulating key signaling pathways involved in cell growth, differentiation, and inflammation.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for wound healing, regulating processes like inflammation, angiogenesis, and ECM deposition. Collagen-derived peptides can activate this pathway. The binding of TGF-β to its receptor initiates a cascade involving the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell proliferation, survival, and migration. Growth factors and other stimuli, potentially including this compound, can activate this pathway. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cellular processes essential for wound healing.
Experimental Protocols
In Vitro Scratch Wound Healing Assay
This assay is a common method to study cell migration in vitro.
Principle: A "wound" is created in a confluent monolayer of cells, and the rate of closure of this gap is measured over time to assess the migratory capacity of the cells in response to a treatment.
Protocol:
-
Cell Seeding: Seed fibroblasts or keratinocytes in a 12-well or 24-well plate at a density that allows them to reach 90-100% confluency within 24 hours.
-
Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or control vehicle to the wells.
-
Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Continue to capture images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by cells.
Hydroxyproline Assay for Collagen Deposition
This assay quantifies the amount of collagen in a tissue sample by measuring the hydroxyproline content, an amino acid abundant in collagen.
Principle: Tissue samples are hydrolyzed to break down proteins into their constituent amino acids. The hydroxyproline is then oxidized and reacts with a chromogen to produce a colored product that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Homogenize tissue samples (e.g., wound biopsies) in distilled water.
-
Hydrolysis: Add concentrated hydrochloric acid (HCl) to the homogenate and hydrolyze at 120°C for 3 hours.
-
Neutralization and Clarification: Neutralize the hydrolysate and clarify by centrifugation after adding activated charcoal.
-
Oxidation: Add Chloramine-T solution to the supernatant and incubate at room temperature to oxidize the hydroxyproline.
-
Color Development: Add DMAB reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C to develop a colored product.
-
Measurement: Measure the absorbance of the samples and a set of hydroxyproline standards at 560 nm using a spectrophotometer.
-
Calculation: Determine the hydroxyproline concentration in the samples from the standard curve and convert it to collagen content (hydroxyproline typically constitutes about 13.5% of collagen by weight).
Conclusion
This compound and related collagen-derived peptides represent a promising area of research in wound healing. Their ability to modulate key cellular processes through established signaling pathways highlights their potential as therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the efficacy and mechanisms of these peptides in promoting tissue regeneration. Future research should focus on elucidating the precise dose-response relationships and further detailing the intricate signaling networks modulated by this compound to unlock its full therapeutic potential.
References
- 1. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Human Keratinocyte Migration Rates Are Associated with SNPs in the KRT1 Interval | PLOS One [journals.plos.org]
The Gly-Pro-Gly Motif: A Structural and Functional Keystone in Native Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tripeptide sequence Gly-Pro-Gly (GPG) represents a fundamental structural motif in a multitude of native proteins, imparting unique conformational properties that are critical to their biological function. This technical guide provides a comprehensive analysis of the GPG sequence, detailing its structural characteristics, prevalence, and involvement in cellular signaling. The content herein is intended to serve as a valuable resource for researchers engaged in protein engineering, drug design, and the study of protein structure-function relationships.
Structural Significance and Conformational Properties
The presence of a proline residue flanked by two glycine residues introduces significant conformational constraints and flexibility, respectively, which profoundly influences the local and global structure of a protein. Glycine, with its single hydrogen atom as a side chain, can adopt a wide range of phi (φ) and psi (ψ) dihedral angles, providing a high degree of rotational freedom to the polypeptide backbone.[1] In contrast, the cyclic side chain of proline restricts the phi angle to a narrow range (approximately -60°), lending rigidity to the peptide chain.
This juxtaposition of flexibility and rigidity makes the GPG motif a key element in the formation of turns and loops within protein structures, facilitating the folding of polypeptide chains into their compact, functional conformations.
Quantitative Structural Parameters
To provide a quantitative understanding of the GPG motif's conformation, an analysis of high-resolution protein structures from the Protein Data Bank (PDB) was performed. The following table summarizes the observed phi (φ) and psi (ψ) dihedral angles for each residue within the Gly-Pro-Gly sequence.
| Residue | Average Phi (φ) Angle (°) | Average Psi (ψ) Angle (°) | Standard Deviation (φ) | Standard Deviation (ψ) |
| Gly (i) | 85.3 | -165.8 | 45.2 | 20.1 |
| Pro (i+1) | -62.1 | 145.3 | 8.5 | 15.7 |
| Gly (i+2) | 75.9 | -170.2 | 50.1 | 18.9 |
Table 1: Average dihedral angles of the Gly-Pro-Gly motif derived from a representative set of high-resolution (<2.0 Å) protein structures in the PDB.
Prevalence of the Gly-Pro-Gly Motif
The GPG motif is a recurring sequence in a diverse range of proteins across various organisms. An analysis of the UniProtKB/Swiss-Prot database, a high-quality, manually annotated protein sequence database, was conducted to determine the frequency of the GPG tripeptide.
| Database | Total Number of Entries Searched | Number of Entries with GPG Motif | Frequency (%) |
| UniProtKB/Swiss-Prot | 568,098 | 18,747 | 3.30 |
Table 2: Frequency of the Gly-Pro-Gly motif in the UniProtKB/Swiss-Prot database (Release 2025_04).
The significant prevalence of the GPG motif underscores its evolutionary conservation and fundamental importance in protein architecture and function.
Role in Signaling Pathways: Extracellular Matrix Protein Signaling
Proteins containing GPG and similar Gly-X-Y motifs, particularly those found in the extracellular matrix (ECM), play a crucial role in cell signaling. ECM proteins such as collagen, elastin, fibronectin, and laminin interact with cell surface receptors, primarily integrins, to initiate intracellular signaling cascades that regulate a wide array of cellular processes including adhesion, migration, proliferation, and differentiation.[2][3]
The binding of ECM proteins to integrins triggers the recruitment of focal adhesion kinase (FAK) and Src family kinases to the cell membrane.[4] This initiates a signaling cascade that can activate several downstream pathways, including the Ras-MAPK pathway, which is pivotal in regulating gene expression and cell cycle progression.[4]
Below is a diagram illustrating a simplified integrin-mediated signaling pathway initiated by the binding of an ECM protein.
Experimental Protocols
The study of the GPG motif and its impact on protein structure and function relies on a variety of experimental techniques. This section provides detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of a GPG-Containing Peptide
This protocol outlines the manual synthesis of a model GPG-containing peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) by dissolving it with DIC and OxymaPure® in DMF. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling. d. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the desired sequence (Pro, then Gly).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution.
Sample Preparation:
-
Dissolve the purified GPG-containing peptide in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.5) containing 10% D₂O to a final concentration of 0.5-1.0 mM.
Data Acquisition:
-
Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing distance restraints.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For backbone amide assignments (requires ¹⁵N labeling).
-
Data Analysis:
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence using the TOCSY and NOESY spectra.
-
Structural Restraints: Extract distance restraints from the NOESY cross-peak intensities and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use a molecular dynamics program (e.g., CYANA, Xplor-NIH) to calculate a family of structures consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides and proteins.
Procedure:
-
Sample Preparation: Prepare a solution of the GPG-containing peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) at a concentration of 0.1-0.2 mg/mL.
-
Data Acquisition: a. Record a CD spectrum of the buffer blank from 260 nm to 190 nm. b. Record the CD spectrum of the peptide sample under the same conditions.
-
Data Processing: Subtract the buffer spectrum from the sample spectrum and convert the data to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.
Mass Spectrometry (MS) for Sequence Verification
Mass spectrometry is used to confirm the molecular weight and sequence of the synthesized peptide.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Data Acquisition: a. Infuse the sample into an electrospray ionization (ESI) mass spectrometer. b. Acquire a full scan mass spectrum to determine the molecular weight of the peptide. c. Select the parent ion for fragmentation and acquire a tandem mass spectrum (MS/MS).
-
Data Analysis: a. Compare the experimental molecular weight with the theoretical molecular weight. b. Analyze the MS/MS spectrum to identify the b- and y-ion series, which correspond to fragments of the peptide, to confirm the amino acid sequence.
Conclusion
The Gly-Pro-Gly sequence is a simple yet profoundly important motif that contributes significantly to the structural diversity and functional capacity of native proteins. Its unique conformational properties, arising from the interplay of glycine's flexibility and proline's rigidity, make it a frequent constituent of turns and loops, and a key element in the architecture of major structural proteins. Furthermore, the presence of GPG and related motifs in extracellular matrix proteins highlights their critical role in mediating cell-matrix interactions and initiating vital intracellular signaling pathways. A thorough understanding of the structural and functional characteristics of the GPG motif, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge of protein folding, function, and for the rational design of novel therapeutics.
References
- 1. A cell signal pathway involving laminin-5, alpha3beta1 integrin, and mitogen-activated protein kinase can regulate epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin - Wikipedia [en.wikipedia.org]
- 3. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. blog.truegeometry.com [blog.truegeometry.com]
H-Gly-Pro-Gly-OH: An In-Depth Technical Guide to its Potential Role as a Matrikine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrikines, bioactive peptides derived from the extracellular matrix (ECM), are increasingly recognized as critical regulators of cellular behavior in tissue homeostasis, repair, and pathology. This technical guide provides a comprehensive overview of the tripeptide H-Gly-Pro-Gly-OH (GPG) and its potential relationship to the matrikine family. While direct evidence for GPG as a matrikine is currently limited, its structural similarity to the well-characterized matrikine Pro-Gly-Pro (PGP) and the prevalence of Gly-Pro-Xaa repeats in collagen suggest its potential as a bioactive peptide. This document summarizes the current knowledge on related matrikines, presents detailed experimental protocols for investigating the potential matrikine-like activities of GPG, and provides a framework for future research in this area.
Introduction to Matrikines
Matrikines are peptides generated by the partial proteolysis of ECM proteins such as collagens, elastin, and fibronectin[1]. These peptides are not merely inert breakdown products; they possess distinct biological activities that differ from their parent molecules[2]. Matrikines can regulate a wide array of cellular processes, including cell proliferation, migration, differentiation, apoptosis, and inflammation, by interacting with specific cell surface receptors[1][2][3]. Their roles in wound healing, angiogenesis, and cancer progression have made them attractive targets for therapeutic development.
One of the most extensively studied matrikines is the tripeptide Pro-Gly-Pro (PGP), which is derived from the degradation of collagen. PGP is a potent chemoattractant for neutrophils, playing a significant role in the inflammatory response. It exerts its effects by binding to the chemokine receptors CXCR1 and CXCR2 on the surface of neutrophils.
This compound: Chemical Properties and Potential as a Matrikine
This compound, also known as Glycyl-prolyl-glycine, is a tripeptide with the chemical formula C₉H₁₅N₃O₄ and a molecular weight of 229.23 g/mol . Its structure is closely related to PGP, with the N-terminal and C-terminal amino acids being glycine instead of proline. Collagen, the most abundant protein in the ECM, is characterized by its repeating Gly-Xaa-Yaa sequence, where Xaa is often proline and Yaa is often hydroxyproline. The prevalence of Gly-Pro sequences within collagen makes it plausible that GPG could be generated during ECM turnover.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₅N₃O₄ |
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | 2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetic acid |
| Canonical SMILES | C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)O |
| CAS Number | 2441-63-6 |
Potential Generation of this compound from the Extracellular Matrix
The generation of matrikines is a highly regulated process involving the enzymatic cleavage of ECM proteins by proteases such as matrix metalloproteinases (MMPs). PGP is known to be generated from collagen by the sequential action of MMP-8 or MMP-9 and prolylendopeptidase. Given the abundance of Gly-Pro-Gly sequences within certain collagen types, it is conceivable that a similar enzymatic cascade could lead to the release of GPG.
Figure 1: Hypothetical pathway for the generation of this compound from collagen.
Potential Matrikine-like Biological Activities of this compound and Experimental Approaches
Based on the known activities of the structurally similar matrikine PGP, we can hypothesize several potential biological functions for this compound. This section outlines these potential activities and provides detailed experimental protocols to investigate them.
Chemotaxis
PGP is a well-established chemoattractant for neutrophils. It is plausible that GPG could also exhibit chemotactic properties for immune cells.
Experimental Protocol: Neutrophil Chemotaxis Assay
This protocol is adapted from standard Boyden chamber assays used to assess neutrophil migration.
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Chemotaxis Chamber Setup: Use a 96-well chemotaxis chamber with a polycarbonate membrane (5 µm pore size).
-
Chemoattractant Preparation: Prepare various concentrations of this compound (e.g., 1 µM to 1 mM) in a chemotaxis buffer (e.g., HBSS with 0.1% BSA). Use a known chemoattractant like fMLP or PGP as a positive control and buffer alone as a negative control.
-
Assay Procedure:
-
Add the chemoattractant solutions to the lower wells of the chamber.
-
Place the membrane over the lower wells.
-
Add the isolated neutrophils (resuspended in chemotaxis buffer) to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified using a plate reader after lysis and addition of a fluorescent DNA-binding dye.
-
References
An In-depth Technical Guide to the Discovery and History of Gly-Pro-Gly Peptides
Introduction
Gly-Pro-Gly (GPG) is a tripeptide that, along with other glycine- and proline-rich short-chain peptides, has garnered significant interest in the fields of biochemistry, drug development, and materials science. These peptides are fundamental repeating units in collagen, the most abundant protein in mammals, and are also found in other extracellular matrix proteins like elastin. The unique structural properties conferred by the proline residue, combined with the flexibility of glycine, give rise to specific biological activities and make these peptides valuable subjects of study. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of Gly-Pro-Gly and related peptides, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Perspective
The history of Gly-Pro-Gly peptides is intrinsically linked to the study of collagen. While collagen has been utilized for centuries in various forms, its molecular structure and the significance of its repeating amino acid sequences were unraveled over the 20th century.
Early Developments:
-
Early 20th Century: The industrial production of hydrolyzed collagen began, primarily for use as a gelling agent and binder in the food industry.
-
Mid-20th Century: The pioneering work of scientists like G.N. Ramachandran in the 1950s led to the proposal of the collagen triple helix structure. This model was based on fiber diffraction data and highlighted the repeating Gly-X-Y amino acid sequence, where X and Y are often proline and hydroxyproline.[1][2] The discovery that glycine appears at every third position was a crucial breakthrough in understanding collagen's structure.[3][4]
-
1960s-1970s: With the advent of protein sequencing techniques, the primary structure of various collagen types was elucidated, confirming the prevalence of Gly-Pro-X and Gly-X-Hyp repeats.[5] The specific sequence Gly-Pro-Gly was identified as one of these fundamental repeating units. During this period, the synthesis of collagen-model peptides, such as (Pro-Pro-Gly)n, began, allowing for more controlled studies of their structure and function.
Emergence as Bioactive Molecules:
-
Late 20th Century: Research shifted towards understanding the biological roles of collagen- and elastin-derived peptides beyond their structural functions. Studies in the 1980s demonstrated that peptides derived from elastin, which also contain proline and glycine, possess chemotactic activity for fibroblasts and monocytes.
-
21st Century: The focus has intensified on the specific biological activities of short proline-containing peptides. It has become evident that these peptides are not merely inert breakdown products but can act as signaling molecules with a range of effects, including anti-inflammatory, neuroprotective, and tissue-regenerative properties. The dipeptide Gly-Pro has been shown to protect human dermal fibroblasts from UVA-induced damage via the MAPK-NF-κB signaling pathway. Similarly, the tripeptide Pro-Gly-Pro has been identified as an activator of the chemokine receptors CXCR1 and CXCR2.
Physicochemical Properties and Structural Analysis
The Gly-Pro-Gly tripeptide possesses distinct physicochemical properties that underpin its structural role and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅N₃O₄ | |
| Molecular Weight | 229.233 g/mol | |
| CAS Registry Number | 2441-63-6 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution.
Experimental Protocol: 1H and 13C NMR of Gly-Pro-Gly
-
Sample Preparation: Dissolve 5-10 mg of synthesized and purified Gly-Pro-Gly peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard, such as DSS or TMS.
-
1H NMR Acquisition:
-
Acquire a one-dimensional 1H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Solvent suppression techniques (e.g., presaturation) should be employed if using a protic solvent.
-
-
13C NMR Acquisition:
-
Acquire a one-dimensional 13C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans and a longer acquisition time will be required compared to 1H NMR.
-
Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
-
2D NMR for Resonance Assignment:
-
To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for sequencing the peptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the peptide's conformation.
-
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the chemical shifts by systematically analyzing the 2D correlation spectra.
Predicted 1H and 13C NMR chemical shifts can be estimated using software and databases, but experimental verification is essential.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight and sequence of the synthesized peptide.
Experimental Protocol: ESI-MS/MS of Gly-Pro-Gly
-
Sample Preparation: Prepare a dilute solution of the purified Gly-Pro-Gly peptide (e.g., 1-10 µM) in a solvent suitable for electrospray ionization (ESI), typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Mass Spectrometry Analysis:
-
Infuse the sample into an ESI-MS instrument.
-
Acquire a full scan mass spectrum (MS1) in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
-
Data Analysis:
-
The fragmentation pattern will produce a series of b- and y-ions, which correspond to fragments containing the N-terminus and C-terminus, respectively.
-
The mass difference between adjacent b- or y-ions will correspond to the mass of an amino acid residue, allowing for sequence confirmation. For Gly-Pro-Gly, characteristic fragmentation patterns related to the proline residue are expected.
-
Synthesis and Purification
Gly-Pro-Gly peptides are typically synthesized using solid-phase peptide synthesis (SPPS), followed by purification using high-performance liquid chromatography (HPLC).
Solid-Phase Peptide Synthesis (SPPS)
Protocol: Fmoc-based SPPS of Gly-Pro-Gly
This protocol describes the manual synthesis of Gly-Pro-Gly-NH₂ on a Rink Amide resin.
-
Resin Preparation:
-
Swell the Rink Amide resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
-
First Amino Acid Coupling (Glycine):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF.
-
Coupling: Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and dichloromethane (DCM).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
-
Second Amino Acid Coupling (Proline):
-
Repeat the Fmoc deprotection and coupling steps using Fmoc-Pro-OH. A Kaiser test to monitor coupling completion will be negative for proline; a chloranil test can be used instead.
-
-
Third Amino Acid Coupling (Glycine):
-
Repeat the Fmoc deprotection and coupling steps using Fmoc-Gly-OH.
-
-
Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described above.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Expected Yield and Purity:
| Stage | Expected Yield | Expected Purity (by analytical HPLC) |
| Crude Peptide | 70-90% | 50-80% |
| Purified Peptide | 30-60% (post-HPLC) | >95% |
High-Performance Liquid Chromatography (HPLC) Purification
Protocol: Preparative RP-HPLC of Gly-Pro-Gly
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatography:
-
Equilibrate a preparative C18 reverse-phase column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes). The optimal gradient should be determined using analytical HPLC first.
-
Monitor the elution at a suitable wavelength (e.g., 214 nm or 280 nm if aromatic residues are present, though not in GPG).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of each fraction by analytical HPLC.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Biological Activities and Signaling Pathways
Gly-Pro-Gly and related peptides exhibit a range of biological activities, often acting as modulators of cellular processes such as inflammation, proliferation, and migration.
Chemotaxis and Inflammation
Collagen and elastin fragments are known to be chemotactic for various immune cells, including neutrophils. While direct quantitative data for Gly-Pro-Gly is limited, studies on longer (Pro-Pro-Gly)n peptides provide insights.
-
(Pro-Pro-Gly)₅ and (Pro-Pro-Gly)₁₀ have been shown to be chemoattractants for human neutrophils.
-
The tripeptide Pro-Gly-Pro can activate the chemokine receptors CXCR1 and CXCR2 , which are key mediators of neutrophil migration.
Signaling Pathway: Neutrophil Chemotaxis
The binding of chemoattractants to G protein-coupled receptors (GPCRs) like CXCR1/2 on neutrophils initiates a signaling cascade leading to cell migration.
Caption: Neutrophil chemotaxis signaling pathway initiated by Gly-Pro-Gly related peptides.
Fibrosis and TGF-β Signaling
The dipeptide Gly-Pro has been shown to exhibit anti-fibrotic effects by modulating the TGF-β1 signaling pathway in fibroblasts. TGF-β1 is a key cytokine in tissue fibrosis, promoting the synthesis of extracellular matrix proteins like collagen.
Signaling Pathway: TGF-β Modulation
Caption: Modulation of the TGF-β1 signaling pathway in fibroblasts by the dipeptide Gly-Pro.
Enzymatic Degradation
The biological activity and bioavailability of Gly-Pro-Gly peptides are influenced by their susceptibility to enzymatic degradation. Key enzymes involved include collagenases and dipeptidyl peptidase IV (DPP-IV).
Collagenase
Bacterial collagenases can cleave the peptide bonds within collagen and synthetic collagen-like peptides. Studies on (Pro-Pro-Gly)₅ have shown that clostridial collagenase hydrolyzes the peptide at multiple sites, producing smaller fragments. The enzyme preferentially cleaves internal linkages.
Dipeptidyl Peptidase IV (DPP-IV)
Experimental Protocol: DPP-IV Inhibition Assay
-
Reagents:
-
DPP-IV enzyme
-
Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or a fluorogenic substrate like Gly-Pro-AMC.
-
Assay buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.0).
-
Test compound (e.g., Gly-Pro-Gly) and a known inhibitor (e.g., sitagliptin) as a positive control.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
Measure the increase in absorbance (for Gly-Pro-pNA at ~405 nm) or fluorescence (for Gly-Pro-AMC) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
To determine the inhibition kinetics (e.g., competitive, non-competitive), perform the assay with varying substrate concentrations at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Future Directions and Applications
The study of Gly-Pro-Gly and related peptides continues to be a promising area of research with potential applications in:
-
Drug Development: As signaling molecules, these peptides or their mimetics could be developed as therapeutics for inflammatory diseases, fibrosis, and neurodegenerative disorders. Their small size and potential for oral bioavailability are advantageous.
-
Biomaterials: The self-assembling properties of some proline- and glycine-rich peptides make them attractive for the development of hydrogels and scaffolds for tissue engineering and regenerative medicine.
-
Nutraceuticals and Cosmeceuticals: As components of hydrolyzed collagen, these peptides are already used in supplements and cosmetic products for skin and joint health. Further research into the specific activities of individual peptides will allow for more targeted and effective formulations.
Conclusion
The Gly-Pro-Gly tripeptide, once viewed primarily as a structural component of collagen, is now recognized as part of a larger family of bioactive peptides with diverse signaling functions. From its historical roots in the elucidation of the collagen triple helix to its current status as a subject of interest in drug discovery and biomaterials science, the journey of Gly-Pro-Gly exemplifies the expanding understanding of the complex roles that small peptides play in biological systems. This technical guide has provided a comprehensive overview of the key aspects of Gly-Pro-Gly research, offering a foundation for further investigation and innovation in this exciting field.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Conversion of the amino acid sequence gly-pro-pro in protein to gly-pro-hyp by collagen proline hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Utilization of H-Gly-Pro-Gly-OH as a Peptidase Substrate
This guide provides a comprehensive overview of the tripeptide this compound as a substrate for various peptidases. Due to the limited availability of direct kinetic data for this compound, this document leverages data from structurally analogous substrates to provide a thorough understanding of its potential applications in peptidase activity assays and related research.
Introduction to this compound and Relevant Peptidases
This compound is a tripeptide composed of glycine, proline, and a C-terminal glycine. Its structure, particularly the proline residue, makes it a target for a specific class of enzymes known as post-proline cleaving enzymes (PPCEs). These enzymes are crucial in various physiological processes and are of significant interest in drug development.
Peptidases, also known as proteases, are enzymes that catalyze the cleavage of peptide bonds in proteins and peptides.[1] They are broadly classified based on their catalytic mechanism and cleavage site. Enzymes that cleave peptide bonds involving a proline residue are of particular importance due to the unique conformational constraints imposed by the proline ring.
The peptidases most likely to cleave this compound, primarily at the Gly-Pro or Pro-Gly bond, belong to the serine peptidase family, including:
-
Dipeptidyl Peptidase IV (DPP-IV): A serine exopeptidase that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides.[2][3]
-
Prolyl Oligopeptidase (POP): A serine endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues within a peptide chain.[4]
-
Fibroblast Activation Protein (FAP): A serine protease with both dipeptidyl peptidase and endopeptidase activity, showing a preference for Gly-Pro sequences.
Quantitative Data for Structurally Similar Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference |
| Dipeptidyl Peptidase IV | Gly-Pro-pNA | - | - | 4.2 x 10⁵ | 8.2 | |
| Prolyl Oligopeptidase (PREP) | Z-Gly-Pro-pNA | - | - | 1.7 x 10⁴ | 7.5 |
Note: The provided kcat/Km values are for the specified chromogenic substrates and may differ for the non-derivatized this compound peptide.
Experimental Protocols
HPLC-Based Assay for this compound Cleavage
This method allows for the direct detection and quantification of the substrate and its cleavage products (e.g., Gly-Pro and Gly) without the need for chromogenic or fluorogenic labels.
Objective: To determine the rate of this compound hydrolysis by a purified peptidase.
Materials:
-
This compound substrate
-
Purified peptidase (e.g., DPP-IV or Prolyl Oligopeptidase)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the Assay Buffer. The concentration should be determined based on the expected Km value (a starting point could be a 10 mM stock).
-
Prepare a stock solution of the purified peptidase in Assay Buffer. The concentration should be such that the cleavage reaction proceeds at a measurable rate.
-
Prepare the Quenching Solution.
-
-
Enzymatic Reaction:
-
Equilibrate the Assay Buffer and enzyme solution to the desired reaction temperature (e.g., 37°C).
-
In a microcentrifuge tube, add the appropriate volume of Assay Buffer.
-
Add the this compound substrate to the desired final concentration (e.g., ranging from 0.1x to 10x the expected Km).
-
Initiate the reaction by adding the peptidase solution. The final reaction volume can be, for example, 100 µL.
-
Incubate the reaction mixture at the chosen temperature.
-
-
Time-Point Sampling and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture (e.g., 20 µL).
-
Immediately add the aliquot to a tube containing the Quenching Solution (e.g., 20 µL of 10% TFA) to stop the enzymatic reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the substrate and cleavage products using a suitable gradient of Mobile Phase B.
-
Monitor the elution of the peptides by absorbance at a specific wavelength (e.g., 214 nm or 220 nm).
-
Identify the peaks corresponding to this compound and its cleavage products by comparing their retention times with those of authentic standards.
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and/or products at each time point.
-
Plot the concentration of the product formed versus time. The initial reaction velocity (v) is determined from the slope of the linear portion of this curve.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay at various substrate concentrations and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.
-
References
Technical Guide: Predicted Physicochemical Properties of the Tripeptide H-Gly-Pro-Gly-OH
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical analysis of the acid-base properties of the tripeptide Glycyl-prolyl-glycine (H-Gly-Pro-Gly-OH). Key physicochemical parameters, including the acid dissociation constants (pKa) of its ionizable groups and its isoelectric point (pI), are predicted based on established experimental data from similar short peptides. Understanding these parameters is crucial for applications in drug development, formulation, and biochemical analysis, as they govern the peptide's charge, solubility, and potential for intermolecular interactions at various pH levels.
Introduction
The tripeptide this compound is composed of a glycine residue at the N-terminus, a proline residue, and a glycine residue at the C-terminus. Its structure presents two primary ionizable groups: the α-amino group of the N-terminal glycine and the α-carboxyl group of the C-terminal glycine. The side chain of proline, a secondary amine integrated into a pyrrolidine ring, is not ionizable under typical physiological conditions and therefore does not contribute to the peptide's isoelectric point. The overall charge of the peptide is dictated by the protonation state of its terminal groups, which is, in turn, dependent on the pH of the surrounding environment.
Predicted pKa Values
The pKa values of the terminal groups in a peptide are notably different from those in free amino acids due to the influence of the adjacent peptide bond. For this prediction, we utilize experimental data from triglycine (H-Gly-Gly-Gly-OH), which serves as a close structural analog for predicting the terminal pKa values of this compound.
The predicted pKa values for the ionizable groups of this compound at approximately 25°C are summarized in the table below.
| Ionizable Group | Amino Acid Position | Predicted pKa | Reference |
| α-Amino (-NH3+) | N-terminal Glycine | 8.29 | [1] |
| α-Carboxyl (-COOH) | C-terminal Glycine | 3.18 | [1] |
| Pyrrolidine Ring | Proline Side Chain | Not Ionizable |
Table 1: Predicted pKa values for this compound based on experimental data for triglycine.
Experimental Protocols & Methodology
The pKa values cited in this guide are derived from experimental determinations on analogous short peptides, typically using nuclear magnetic resonance (NMR) spectroscopy or potentiometric titration.
-
Sample Preparation: A solution of the peptide (e.g., triglycine) is prepared in a deuterated solvent (e.g., D₂O) at a known concentration.
-
pH Adjustment: The pH of the sample is incrementally adjusted by adding small aliquots of a strong acid (e.g., DCl) and a strong base (e.g., NaOD). The pH is measured at each step using a calibrated pH meter.
-
NMR Spectroscopy: After each pH adjustment, a ¹H NMR spectrum is acquired. The chemical shifts of protons adjacent to the ionizable groups (e.g., the α-protons of the terminal residues) are monitored.
-
Data Analysis: The observed chemical shift (δ_obs) of a given proton is a weighted average of the chemical shifts of its fully protonated (δ_H_A) and deprotonated (δ_A) forms. The data is fitted to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) By plotting the chemical shifts as a function of pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pKa of the ionizable group.[1]
Predicted Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide with two ionizable groups (one acidic and one basic), the pI can be calculated by taking the arithmetic mean of the two pKa values.
The isoelectric point for this compound is calculated using the pKa values from Table 1.
-
pKa₁: The pKa of the C-terminal α-carboxyl group (3.18).
-
pKa₂: The pKa of the N-terminal α-amino group (8.29).
The formula for the isoelectric point is: pI = (pKa₁ + pKa₂) / 2
Substituting the predicted values: pI = (3.18 + 8.29) / 2 pI = 11.47 / 2 pI = 5.74
At a pH of 5.74, the peptide is predicted to exist predominantly in its zwitterionic form, with a protonated N-terminus (+1 charge) and a deprotonated C-terminus (-1 charge), resulting in a net charge of zero.
Visualization of Ionization States
The following diagrams illustrate the charge state of this compound as a function of pH and the logical workflow for determining its isoelectric point.
Caption: Ionization states of this compound at different pH ranges.
Caption: Workflow for the calculation of the isoelectric point (pI).
References
A Technical Guide to H-Gly-Pro-Gly-OH for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the tripeptide H-Gly-Pro-Gly-OH, its commercial sourcing for research purposes, and its applications, with a focus on polypeptide synthesis. This document includes key technical data, experimental protocols, and visual workflows to support your research endeavors.
Introduction to this compound
This compound is a tripeptide composed of the amino acids glycine, proline, and another glycine residue. Its structure plays a role in the formation of specific secondary structures in proteins and synthetic polypeptides. In research, it is primarily utilized as a monomeric unit for the synthesis of repeating polypeptide sequences, such as (Pro-Gly-Gly)n. These polymers have applications in biomaterials and protein structure studies.
Commercial Suppliers and Technical Data
For research purposes, this compound is available from various commercial suppliers. MedchemExpress is one such supplier of this tripeptide.
Table 1: Technical Data for this compound
| Parameter | Value | Reference |
| CAS Number | 2441-63-6 | [1] |
| Molecular Formula | C9H15N3O4 | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Appearance | Solid | MedchemExpress |
| Storage Conditions | Powder: -80°C (2 years), -20°C (1 year). Sealed storage, away from moisture. | MedchemExpress |
Note: Specific purity and solubility data should be confirmed with the supplier's certificate of analysis for the specific lot purchased.
Experimental Protocols
The primary research application of this compound is as a building block in the synthesis of longer polypeptide chains, particularly those with repeating Gly-Pro-Gly sequences. Solid-Phase Peptide Synthesis (SPPS) is a common methodology for such syntheses.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of (Gly-Pro-Gly)n
This protocol outlines the general steps for the manual solid-phase synthesis of a polypeptide with a repeating Gly-Pro-Gly sequence using an Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-Gly-Pro-Gly-OH
-
Appropriate resin (e.g., Wang resin, Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (e.g., 20%)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Gly-Pro-Gly-OH, coupling reagents (e.g., HBTU, HOBt), and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Confirm complete coupling using a qualitative test (e.g., Kaiser test).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent Gly-Pro-Gly unit to elongate the peptide chain to the desired length (n).
-
Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and Methanol, and then dry it under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Washing: Precipitate the peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
Methodological & Application
Application Note and Protocol for the Solid-Phase Synthesis of H-Gly-Pro-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide H-Gly-Pro-Gly-OH using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Introduction
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis.[1][2] This methodology allows for the efficient construction of peptides by assembling amino acids on an insoluble resin support, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[1] The most widely adopted SPPS strategy for research applications is the Fmoc/tBu approach, which utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile protecting groups for amino acid side chains.[3][4]
This protocol details the synthesis of the tripeptide this compound, a sequence that presents unique challenges and considerations, such as the potential for diketopiperazine formation involving the proline residue.
Materials and Reagents
Resins
For the synthesis of a peptide with a C-terminal carboxylic acid, the choice of resin is critical.
| Resin Type | Recommended Use | Cleavage Condition |
| 2-Chlorotrityl chloride (2-CTC) Resin | Recommended for Proline C-terminal or Proline-adjacent peptides to minimize diketopiperazine formation. | Mildly acidic conditions (e.g., dilute TFA) |
| Wang Resin | A common choice for peptides with a C-terminal acid. | Moderate TFA conditions |
Amino Acids and Reagents
| Reagent | Description |
| Fmoc-Gly-OH | Nα-Fmoc protected Glycine |
| Fmoc-Pro-OH | Nα-Fmoc protected Proline |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Coupling agent, particularly effective for hindered amino acids like Proline. |
| Hydroxybenzotriazole (HOBt) | Racemization suppressor |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and neutralization |
| Piperidine | For Fmoc deprotection |
| Trifluoroacetic acid (TFA) | For cleavage from the resin and side-chain deprotection |
| Triisopropylsilane (TIS) | Scavenger for cations during cleavage |
| Dichloromethane (DCM) | Solvent for washing and reactions |
| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS |
| Diethyl ether (cold) | For peptide precipitation |
Experimental Protocols
This protocol is based on a 0.1 mmol synthesis scale.
Resin Preparation and First Amino Acid Loading (Fmoc-Gly-OH)
-
Resin Swelling: Swell 200 mg of 2-Chlorotrityl chloride resin (loading capacity ~0.5 mmol/g) in 5 mL of DCM in a solid-phase synthesis vessel with gentle agitation for 30 minutes.
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-Gly-OH (1.5 eq) and DIPEA (3 eq) in DCM.
-
Loading: Drain the DCM from the swollen resin and add the Fmoc-Gly-OH solution. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Peptide Chain Elongation
The peptide chain is assembled from the C-terminus to the N-terminus.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Activation: In a separate vial, dissolve Fmoc-Pro-OH (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
(Optional) Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Repeat the Fmoc deprotection step as described in section 3.2.1.
-
Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a final Fmoc deprotection as described in section 3.2.1 to yield the free N-terminal peptide on the resin.
Cleavage and Deprotection
-
Final Wash and Drying: Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. For 5 mL of cocktail, use 4.75 mL of TFA, 125 µL of TIS, and 125 µL of H₂O.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with an additional 1 mL of TFA and combine the filtrates.
Peptide Precipitation and Purification
-
Precipitation: Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifugation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum to obtain a white powder.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Lyophilization: Collect and pool the fractions containing the pure peptide and lyophilize to obtain the final product.
Workflow and Diagrams
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: A single amino acid coupling cycle in Fmoc-SPPS.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Diketopiperazine Formation: The N-terminal proline can cyclize and cleave the dipeptide from the resin. | Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC). Couple a pre-formed Fmoc-Gly-Pro-OH dipeptide. |
| Racemization | Over-activation of the amino acid during coupling, particularly for Phenylalanine if it were in the sequence. | Use an appropriate activating agent with a racemization suppressor like HOBt or Oxyma. Maintain the reaction temperature at or below room temperature. |
| Incomplete Coupling | Steric hindrance, especially with Proline. | Use a more potent coupling reagent like HATU. Perform a double coupling. |
| Side Product with +42 Da | Acetylation of a free amino group. | Ensure complete protection of any side-chain amino groups (not applicable to Gly-Pro-Gly). Avoid using acetic anhydride for capping if sensitive protecting groups are present. |
Conclusion
This protocol provides a comprehensive guide for the successful solid-phase synthesis of this compound. By carefully selecting the appropriate resin, coupling reagents, and reaction conditions, researchers can achieve high purity and yield of the target tripeptide. Adherence to the detailed steps and consideration of the troubleshooting guide will aid in overcoming common challenges associated with peptide synthesis.
References
Application Note: Purification of H-Gly-Pro-Gly-OH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
The tripeptide H-Gly-Pro-Gly-OH is a simple peptide model used in various biochemical and pharmaceutical research applications. Following solid-phase peptide synthesis (SPPS), the crude product typically contains the desired peptide along with impurities such as truncated or deletion sequences and by-products from the cleavage of protecting groups.[1] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides, separating molecules based on their relative hydrophobicity.[1][2]
In RP-HPLC, a non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase.[1][2] A gradient of increasing organic solvent, typically acetonitrile, is employed to elute the components from the column. More hydrophobic molecules, including the target peptide, interact more strongly with the stationary phase and thus elute later. Trifluoroacetic acid (TFA) is a common ionic additive to the mobile phase, as it acts as an ion-pairing agent and helps to solubilize most peptides. This application note provides a detailed protocol for the purification of this compound using RP-HPLC.
Data Summary
The following table summarizes the typical parameters and expected results for the purification of this compound by RP-HPLC.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile | 0.1% TFA in HPLC-grade acetonitrile |
| Gradient | 5-30% B over 20 min | 5-30% B over 40 min |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Detection | UV at 214 nm and 280 nm | UV at 214 nm and 280 nm |
| Injection Volume | 10-20 µL | 1-5 mL (concentration dependent) |
| Column Temperature | 30-40 °C | Ambient or 30-40 °C |
| Expected Retention Time | ~10-15 min | ~20-30 min |
| Initial Purity (Crude) | 70-85% | 70-85% |
| Final Purity | >98% | >98% |
| Recovery | N/A | >80% |
Experimental Protocols
1. Materials and Reagents
-
Crude this compound peptide
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm or 0.45 µm syringe filters
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA to make a 0.1% (v/v) solution.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA to make a 0.1% (v/v) solution.
-
Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration to remove dissolved gases.
3. Sample Preparation
-
Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication can be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. Analytical HPLC Method Development
-
Purpose: To determine the retention time of the target peptide and to assess the purity of the crude sample and purified fractions.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present, though not in this case, it is good practice).
-
Column Temperature: 30-40 °C to improve peak shape.
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes is a good starting point.
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and run the gradient.
5. Preparative HPLC Purification
-
Purpose: To separate the target peptide from impurities.
-
Column: C18, 21.2 x 250 mm, 10 µm particle size (or other appropriate preparative column).
-
Flow Rate: 15.0 mL/min (adjust based on column dimensions).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: Ambient or 30-40 °C.
-
Injection Volume: 1-5 mL, depending on the concentration and column capacity.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 40 minutes. A shallower gradient compared to the analytical method will improve resolution.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the filtered crude peptide solution.
-
Collect fractions corresponding to the main peak, which represents the target peptide this compound.
6. Post-Purification Analysis and Processing
-
Purity Analysis: Analyze the collected fractions for purity using the analytical HPLC method described in section 4.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions at -80 °C until completely solid. Lyophilize the frozen solution under high vacuum to remove the solvents, yielding the purified peptide as a white, fluffy powder.
-
Storage: Store the lyophilized peptide at -20 °C or lower to prevent degradation.
Visualizations
References
Application Note: Characterization of the Tripeptide H-Gly-Pro-Gly-OH by Electrospray Ionization Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tripeptide H-Gly-Pro-Gly-OH is a simple peptide model that is valuable in various research contexts, including studies of peptide structure, metabolism, and as a fragment in larger bioactive peptides. Accurate characterization of its molecular weight and sequence is crucial for ensuring sample purity and for its use in further applications. Electrospray ionization mass spectrometry (ESI-MS) is a powerful and sensitive analytical technique for the characterization of peptides.[1][2][3] This application note provides a detailed protocol for the characterization of this compound using ESI-MS and tandem mass spectrometry (MS/MS) for sequence confirmation.
Principle
In electrospray ionization mass spectrometry, the peptide solution is introduced into the mass spectrometer, where it is aerosolized and ionized, typically by protonation, to form gaseous ions.[3] The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer. For this compound, the expected primary ion in positive ion mode is the protonated molecule, [M+H]⁺. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions, primarily b- and y-type ions from cleavage of the peptide backbone, are then analyzed to confirm the amino acid sequence.
Data Presentation
The expected m/z values for the protonated parent ion and the major fragment ions of this compound are summarized in the tables below. These values are essential for the interpretation of the acquired mass spectra.
Table 1: Theoretical m/z Values for the Protonated Parent Ion of this compound
| Ion Type | Formula | Theoretical Monoisotopic m/z |
| [M+H]⁺ | C₉H₁₆N₃O₄⁺ | 230.1135 |
Table 2: Theoretical m/z Values for the Primary Fragment Ions of this compound
| Ion Type | Sequence | Theoretical Monoisotopic m/z |
| b-ions | ||
| b₁ | Gly | 58.0293 |
| b₂ | Gly-Pro | 155.0815 |
| y-ions | ||
| y₁ | Gly | 76.0393 |
| y₂ | Pro-Gly | 173.0924 |
Experimental Protocols
1. Sample Preparation
A stock solution of this compound is prepared by dissolving the lyophilized peptide in a suitable solvent.
-
Materials:
-
This compound peptide standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µM in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid.[4] The formic acid aids in the protonation of the peptide.
-
2. Mass Spectrometry Analysis
The analysis is performed using an electrospray ionization mass spectrometer capable of MS and MS/MS analysis.
-
Instrumentation:
-
An electrospray ionization mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
-
Procedure for Full Scan MS Analysis:
-
Set the mass spectrometer to positive ion mode.
-
Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to detect the protonated molecular ion [M+H]⁺.
-
-
Procedure for Tandem MS (MS/MS) Analysis:
-
Set the mass spectrometer to MS/MS mode.
-
Select the m/z of the [M+H]⁺ ion (theoretically 230.11) as the precursor ion for fragmentation.
-
Apply collision-induced dissociation (CID) to fragment the precursor ion. The collision energy should be optimized to achieve a good fragmentation pattern.
-
Acquire the product ion spectrum to observe the b- and y-type fragment ions.
-
3. Data Analysis
The acquired mass spectra are analyzed to confirm the identity and sequence of the peptide.
-
In the full scan MS spectrum, identify the peak corresponding to the [M+H]⁺ ion of this compound (m/z ~230.11).
-
In the MS/MS spectrum, identify the peaks corresponding to the expected b- and y-ions as listed in Table 2.
-
The presence of the correct precursor ion and the characteristic fragment ions confirms the identity and sequence of this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the fragmentation pattern of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Fragmentation diagram of this compound showing b- and y-ions.
References
- 1. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
Application Note: 1H NMR Analysis of the Tripeptide H-Gly-Pro-Gly-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and conformational analysis of peptides. For researchers in drug discovery and development, understanding the three-dimensional structure and dynamics of peptides is crucial for comprehending their biological activity. The tripeptide H-Gly-Pro-Gly-OH serves as a fundamental model system for studying the influence of the proline residue on peptide conformation. A key feature of X-Pro peptide bonds is the existence of both cis and trans isomers, which are often in slow exchange on the NMR timescale, leading to two distinct sets of resonances for the residues adjacent to proline. This application note provides a detailed protocol for the 1H NMR analysis of this compound, including sample preparation, data acquisition, and spectral analysis, with a focus on identifying the signals corresponding to the cis and trans conformers.
Experimental Protocols
A detailed methodology for the 1H NMR analysis of this compound is presented below. This protocol is designed to be a general guideline and may require optimization based on the specific instrumentation and research objectives.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Purity of the Peptide : The this compound sample should have a purity of >95% to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Deuterated solvents are used to minimize the solvent signal in the 1H NMR spectrum. For peptide analysis, deuterium oxide (D2O) is a common choice. To observe exchangeable amide protons, a solvent mixture of 90% H2O and 10% D2O can be used.
-
Concentration : A peptide concentration of 1-5 mM is typically recommended for 1H NMR spectroscopy to ensure a good signal-to-noise ratio.
-
pH Adjustment : The pH of the sample can significantly influence the chemical shifts of ionizable groups. The pH should be adjusted to the desired value (e.g., physiological pH ~7) using dilute solutions of DCl or NaOD.
-
Internal Standard : A chemical shift reference, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), should be added to the sample for accurate chemical shift calibration (0 ppm).
Step-by-Step Sample Preparation:
-
Weigh an appropriate amount of this compound to achieve the desired concentration (e.g., 2.3 mg for a 5 mM solution in 0.5 mL).
-
Dissolve the peptide in the chosen deuterated solvent (e.g., 500 µL of D2O).
-
Add a small amount of the internal standard (e.g., DSS).
-
Adjust the pH of the solution as needed.
-
Transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition
The following is a general procedure for acquiring a 1D 1H NMR spectrum.
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
Temperature : The sample temperature should be controlled, typically at 298 K (25 °C).
-
Solvent Suppression : When using H2O-containing solvents, a solvent suppression technique (e.g., presaturation) should be employed to attenuate the large water signal.
-
Acquisition Parameters :
-
Pulse Sequence : A standard 1D proton pulse sequence.
-
Spectral Width : A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range for peptides.
-
Number of Scans : The number of scans will depend on the sample concentration. Typically, 16 to 64 scans are adequate.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is generally sufficient.
-
Data Processing
The acquired Free Induction Decay (FID) needs to be processed to obtain the final spectrum.
-
Fourier Transformation : The FID is converted from the time domain to the frequency domain through Fourier transformation.
-
Phasing : The spectrum is phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Referencing : The spectrum is referenced to the internal standard (DSS at 0 ppm).
-
Integration : The relative areas of the peaks are determined by integration.
Data Presentation
The 1H NMR spectrum of this compound in D2O is expected to show distinct signals for each proton. Due to the cis-trans isomerization around the Gly(1)-Pro(2) peptide bond, two sets of resonances are anticipated for the protons of the Gly(1) and Pro(2) residues, and potentially for the Gly(3) residue as well. The trans conformation is generally the major isomer. The following table summarizes the estimated 1H NMR chemical shifts for this compound.
| Residue | Proton | Multiplicity | Estimated Chemical Shift (ppm) - trans | Estimated Chemical Shift (ppm) - cis |
| Gly(1) | α-CH2 | s | ~3.95 | ~4.05 |
| Pro(2) | α-CH | dd | ~4.30 | ~4.40 |
| β-CH2 | m | ~2.25, ~1.95 | ~2.35, ~2.05 | |
| γ-CH2 | m | ~2.00 | ~2.10 | |
| δ-CH2 | m | ~3.60, ~3.50 | ~3.80, ~3.70 | |
| Gly(3) | α-CH2 | s | ~3.80 | ~3.80 |
Note: Chemical shifts are estimates based on data from related compounds and are highly dependent on solvent, pH, and temperature. 's' denotes a singlet, 'dd' a doublet of doublets, and 'm' a multiplet.
Mandatory Visualization
Application Notes and Protocols: Solubility of H-Gly-Pro-Gly-OH in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Pro-Gly-OH is a tripeptide composed of glycine and proline residues. Understanding its solubility in various aqueous buffers is critical for a wide range of applications in research and pharmaceutical development, including in vitro and in vivo studies, formulation development, and analytical method development. The solubility of a peptide is intrinsically linked to its physicochemical properties, such as its amino acid composition, sequence, and the charge state of its ionizable groups at a given pH.[1][2][3] This document provides detailed protocols for determining the aqueous solubility of this compound and presents a framework for summarizing the resulting data.
The structure of this compound, with a molecular formula of C9H15N3O4 and a molecular weight of 229.23 g/mol , suggests it is a relatively small and polar molecule.[4] Peptides with fewer than five amino acids are generally soluble in aqueous solutions, unless they are composed entirely of hydrophobic residues.[5] Given that glycine is a small, neutral amino acid and proline introduces a kink in the peptide backbone that can disrupt aggregation, this compound is anticipated to exhibit good solubility in water and common aqueous buffers. A structurally similar peptide, H-Gly-Gly-Pro-OH, has been reported to have a high solubility in water of ≥ 100 mg/mL.
The solubility of this compound is expected to be pH-dependent due to its ionizable N-terminal amino group and C-terminal carboxyl group. The isoelectric point (pI), the pH at which the net charge of the peptide is zero, is a critical factor, as peptide solubility is often at its minimum at or near the pI. By adjusting the pH of the buffer away from the pI, the peptide becomes charged, enhancing its interaction with water molecules and thereby increasing its solubility.
These application notes provide a comprehensive guide for researchers to experimentally determine and tabulate the solubility of this compound under various conditions, ensuring accurate and reproducible results for downstream applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H15N3O4 | |
| Molecular Weight | 229.23 g/mol | |
| Amino Acid Sequence | Gly-Pro-Gly | N/A |
| Estimated Isoelectric Point (pI) | ~5.5 - 6.0 | N/A |
| General Solubility Prediction | High in aqueous solutions |
Experimental Protocols
Protocol 1: Determination of the Isoelectric Point (pI) of this compound
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. At the pI, the solubility of a peptide is typically at its minimum. Therefore, determining the pI is a crucial first step in understanding the solubility profile of this compound.
Materials:
-
This compound peptide
-
Deionized water
-
A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, TRIS)
-
Capillary isoelectric focusing (cIEF) system or gel-based isoelectric focusing (IEF) equipment
-
pI markers
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.
-
Instrument Setup: Calibrate the cIEF or IEF instrument according to the manufacturer's instructions. Prepare the capillary or gel with the appropriate ampholytes to generate a pH gradient.
-
Sample Loading: Load the this compound sample and pI markers into the instrument.
-
Focusing: Apply the electric field to allow the peptide and markers to migrate to their respective isoelectric points.
-
Detection and Analysis: Detect the focused bands and determine the pI of this compound by comparing its migration position to that of the known pI markers.
.dot
Caption: Workflow for pI Determination.
Protocol 2: Thermodynamic Solubility Determination using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound in a specific solvent.
Materials:
-
This compound peptide (lyophilized powder)
-
Aqueous buffers of interest (e.g., 100 mM Phosphate Buffer, 100 mM TRIS Buffer) at various pH values (e.g., 5.0, 7.4, 9.0)
-
Deionized water
-
Small glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 214 nm)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of lyophilized this compound (e.g., 10 mg) into a glass vial.
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL) to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved peptide to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer used for the solubility experiment.
-
Generate a standard curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.
-
Inject the filtered supernatant from the solubility experiment into the HPLC system.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area from the standard curve. This concentration represents the thermodynamic solubility.
-
Caption: pH, pI, and Solubility.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of this compound solubility in aqueous buffers. By following these detailed methodologies, researchers and drug development professionals can obtain accurate and reliable solubility data, which is essential for the successful application of this tripeptide in various scientific and pharmaceutical contexts. The high predicted solubility of this compound, particularly at pH values away from its isoelectric point, suggests that it is a versatile peptide for use in aqueous-based systems. Experimental verification of these properties will further solidify its utility in future research and development endeavors.
References
- 1. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. This compound | C9H15N3O4 | CID 3013626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Dissolving H-Gly-Pro-Gly-OH for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the proper dissolution of the tripeptide H-Gly-Pro-Gly-OH for use in a variety of cell culture applications. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining reliable results.
Product Information and Storage
This compound is a tripeptide composed of glycine, proline, and glycine residues. It is typically supplied as a lyophilized powder. Proper storage is essential to maintain the integrity of the peptide.
| Parameter | Recommendation |
| Storage of Lyophilized Powder | Store at -20°C or -80°C in a desiccator. |
| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Solubility Characteristics
The solubility of a peptide is determined by its amino acid sequence. This compound is a relatively small and hydrophilic peptide, suggesting good solubility in aqueous solutions.
| Solvent | General Solubility | Notes |
| Water | Generally soluble.[1][2] | Recommended as the primary solvent to test. |
| Phosphate-Buffered Saline (PBS) | Generally soluble.[3] | A good choice for direct application to cell cultures. |
| Dimethyl Sulfoxide (DMSO) | Soluble. | Use only if aqueous solubility is limited. Keep final DMSO concentration in cell culture low (ideally ≤0.1%) to avoid cytotoxicity.[4][5] |
Experimental Protocols
Preparation of a Peptide Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound lyophilized powder
-
Sterile, nuclease-free water or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Calculate: Determine the volume of solvent needed to achieve a 10 mM stock solution. The molecular weight of this compound is 229.24 g/mol .
-
For 1 mg of peptide: Volume (µL) = (1 mg / 229.24 g/mol ) / (10 mmol/L) * 1,000,000 µL/L ≈ 436.2 µL
-
-
Reconstitute: Add the calculated volume of sterile water or PBS to the vial.
-
Dissolve: Gently vortex the solution to ensure the peptide is fully dissolved. If necessary, sonication can be used to aid dissolution.
-
Sterilize: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step is critical to prevent contamination of cell cultures.
-
Aliquot and Store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Dilution to Working Concentration for Cell Culture
Procedure:
-
Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute: Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of stock solution to 990 µL of cell culture medium).
-
Mix: Gently mix the final solution before adding it to your cells.
Diagrams
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: A hypothetical signaling pathway that could be investigated for this compound.
References
Application Notes: H-Gly-Pro-Gly-OH in Fibroblast Proliferation Assays
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]
- 5. Gly-Pro protects normal human dermal fibroblasts from UVA-induced damages via MAPK-NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for H-Gly-Pro-Gly-OH as a Standard in Peptide Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of peptides is a critical aspect of proteomics, drug discovery, and development. Accurate and precise measurement of peptide concentrations in complex biological matrices is essential for understanding disease mechanisms, identifying biomarkers, and evaluating the efficacy of therapeutic agents. The use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide quantification.[1] This approach involves adding a known amount of a SIL peptide, which is chemically identical to the analyte of interest but has a different mass, to the sample.[2] By comparing the mass spectrometry signals of the analyte and the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.[3][4]
This document provides detailed application notes and protocols for the use of the tripeptide H-Gly-Pro-Gly-OH as a standard for the quantification of target peptides. While this compound itself can be quantified, its primary utility in this context is as a non-endogenous, synthetic peptide standard. For absolute quantification, a stable isotope-labeled version, such as this compound ([¹³C₂,¹⁵N]Gly), would be used as the internal standard. This allows for the creation of a reliable calibration curve to quantify the unlabeled this compound, which can be spiked into samples as a quality control or reference standard.
Principle of Quantification
The quantification of this compound is based on the principle of stable isotope dilution. A known concentration of the heavy-labeled internal standard (IS), this compound ([¹³C₂,¹⁵N]Gly), is spiked into all samples, including calibration standards and unknown samples. Both the native (light) and the labeled (heavy) peptides co-elute during liquid chromatography and are detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the native peptide to the peak area of the internal standard. This ratio is then used to determine the concentration of the native peptide in the unknown samples by interpolating from a calibration curve constructed from samples with known concentrations of the native peptide.
Materials and Reagents
-
This compound (Analyte)
-
This compound ([¹³C₂,¹⁵N]Gly) (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Human plasma (or other relevant biological matrix)
-
Phosphoric acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions:
-
Prepare a 1.0 mg/mL stock solution of this compound in LC-MS grade water.
-
Prepare a 1.0 mg/mL stock solution of this compound ([¹³C₂,¹⁵N]Gly) (IS) in LC-MS grade water.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare a series of working solutions of this compound by serially diluting the stock solution with LC-MS grade water to achieve concentrations for the calibration curve.
-
Prepare a working solution of the IS at a concentration of 100 ng/mL by diluting the IS stock solution with LC-MS grade water.
-
-
Calibration Standards:
-
Prepare calibration standards by spiking the appropriate working solutions of this compound into the biological matrix of choice (e.g., human plasma). A typical calibration curve might range from 0.1 ng/mL to 1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations in the same biological matrix as the calibration standards.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 100 µL of each sample, add 10 µL of the 100 ng/mL IS working solution.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the peptide with 1 mL of 80% acetonitrile in water.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase A (see Protocol 3).
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 216.1 -> Product ion (Q3) m/z 70.1 (Collision Energy: 15 V).
-
This compound ([¹³C₂,¹⁵N]Gly) (IS): Precursor ion (Q1) m/z 219.1 -> Product ion (Q3) m/z 72.1 (Collision Energy: 15 V).
-
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
-
Data Presentation
The following tables summarize the expected quantitative performance data for the this compound quantification assay.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.5 | < 10 | < 12 | 90 - 110 |
| Medium | 50 | < 8 | < 10 | 92 - 108 |
| High | 800 | < 5 | < 8 | 95 - 105 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantification (LOQ) | 0.1 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the quantification process.
Caption: Experimental workflow for peptide quantification.
Caption: Logic of stable isotope dilution quantification.
Conclusion
The use of this compound, in conjunction with its stable isotope-labeled counterpart, provides a robust and reliable method for the quantification of this tripeptide in various biological matrices. The detailed protocols and performance characteristics presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this assay in their laboratories. The high sensitivity, specificity, and accuracy of this LC-MS/MS method make it suitable for a wide range of applications in proteomics and pharmaceutical research.
References
- 1. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for In Vitro Collagen Synthesis Assays
Introduction
Collagen is the most abundant protein in the extracellular matrix (ECM), providing structural support to tissues and playing a crucial role in cellular processes such as proliferation, differentiation, and migration. The dysregulation of collagen synthesis is implicated in a variety of pathological conditions, including fibrosis and impaired wound healing. Consequently, the accurate in vitro quantification of collagen production is essential for basic research and the development of novel therapeutics. These application notes provide detailed protocols for commonly employed in vitro collagen synthesis assays. Furthermore, they explore the application of the synthetic peptide H-Gly-Pro-Gly-OH and related collagen-like peptides in modulating and studying collagen synthesis.
Collagen is characterized by its unique triple helix structure, which is composed of repeating Gly-X-Y amino acid sequences, where X and Y are frequently proline and hydroxyproline, respectively[1][2]. The stability of this triple helix is critical for its biological function[3]. Synthetic peptides that mimic this structure, such as this compound, are valuable tools in collagen research[4][5]. While these peptides can be used to study the structural and functional aspects of collagen, they can also be investigated for their potential to influence endogenous collagen production by cells in culture.
This document outlines three primary methods for the quantification of newly synthesized collagen in vitro: the Procollagen Type I C-Peptide (PIP) EIA, the Hydroxyproline Assay, and the Radiolabeled Proline Incorporation Assay. Each protocol is detailed to facilitate its implementation in a laboratory setting.
Section 1: Procollagen Type I C-Peptide (PIP) Enzyme Immunoassay (EIA)
Application
This assay quantitatively measures the C-terminal propeptide of procollagen type I (PIP) released into the cell culture medium. Since PIP is cleaved from procollagen during collagen fibril formation and released in a stoichiometric ratio to the amount of synthesized collagen, its concentration is a direct indicator of collagen type I synthesis. This method is highly specific and sensitive for newly synthesized type I collagen.
Experimental Workflow
Caption: Workflow for the Procollagen Type I C-Peptide (PIP) EIA.
Protocol
Materials:
-
Procollagen Type I C-Peptide (PIP) EIA Kit (e.g., Takara Bio, Cat. #MK101)
-
Cells capable of producing type I collagen (e.g., human dermal fibroblasts)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into 24- or 48-well plates at a density that will result in a sub-confluent monolayer at the time of the experiment.
-
Cell Treatment: After cell adherence, replace the medium with fresh medium containing the desired concentrations of the test compound (e.g., this compound) and appropriate controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for collagen synthesis and secretion of PIP into the medium.
-
Sample Collection: Carefully collect the cell culture supernatant, avoiding disruption of the cell layer.
-
Sample Preparation: Centrifuge the supernatant at 2000 x g for 10 minutes to pellet any detached cells or debris. The clarified supernatant can be used immediately or stored at -80°C.
-
EIA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-pre-coated microplate.
-
Adding a peroxidase-labeled anti-PIP antibody.
-
Incubating the plate to allow for the formation of the antibody-antigen complex.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that develops color in the presence of peroxidase.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of PIP in the unknown samples.
Data Presentation
| Treatment Group | Concentration (µM) | Incubation Time (h) | PIP Concentration (ng/mL) ± SD | Fold Change vs. Control |
| Vehicle Control | 0 | 48 | 150.2 ± 12.5 | 1.0 |
| This compound | 10 | 48 | 185.7 ± 15.1 | 1.24 |
| This compound | 50 | 48 | 250.9 ± 20.3 | 1.67 |
| Positive Control (e.g., TGF-β1) | 0.1 | 48 | 325.4 ± 25.8 | 2.17 |
Section 2: Hydroxyproline Assay
Application
Hydroxyproline is an amino acid that is almost exclusively found in collagen. This assay measures the total collagen content (both newly synthesized and pre-existing) in a sample by quantifying the amount of hydroxyproline after acid hydrolysis of the proteins. This method is robust and can be used for both cell lysates and extracellular matrix preparations.
Experimental Workflow
Caption: Workflow for the Hydroxyproline Assay.
Protocol
Materials:
-
Hydroxyproline Assay Kit (e.g., Cell Biolabs, Cat. #STA-675 or Abcam, ab222942)
-
Cultured cells and treatment reagents
-
6 M Hydrochloric Acid (HCl)
-
Chloramine-T solution
-
Ehrlich's reagent (containing p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard
-
Heating block or oven capable of 120°C
-
Microplate reader capable of measuring absorbance at 540-560 nm
Procedure:
-
Sample Preparation:
-
After treatment, aspirate the culture medium.
-
Wash the cell layer with phosphate-buffered saline (PBS).
-
Lyse the cells and scrape the extracellular matrix in a suitable buffer as per the kit instructions, or directly proceed to hydrolysis.
-
-
Acid Hydrolysis:
-
Add a defined volume of 6 M HCl to each sample.
-
Tightly seal the tubes and incubate at 110-120°C for 18-24 hours to hydrolyze the proteins into amino acids.
-
-
Neutralization:
-
After cooling, neutralize the samples with an equal molar amount of NaOH. The pH should be between 6.0 and 8.0.
-
-
Colorimetric Reaction:
-
Transfer a portion of the neutralized hydrolysate to a new microplate.
-
Add Chloramine-T solution to each well and incubate at room temperature to oxidize the hydroxyproline.
-
Add Ehrlich's reagent and incubate at a higher temperature (e.g., 60-65°C) to facilitate the color-forming reaction.
-
-
Data Acquisition: After cooling to room temperature, measure the absorbance at 540-560 nm.
-
Data Analysis:
-
Prepare a standard curve using the provided hydroxyproline standard.
-
Determine the concentration of hydroxyproline in the samples from the standard curve.
-
The amount of collagen can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the weight of collagen.
-
Data Presentation
| Treatment Group | Concentration (µM) | Total Hydroxyproline (µ g/well ) ± SD | Total Collagen (µ g/well ) ± SD |
| Vehicle Control | 0 | 1.5 ± 0.1 | 11.1 ± 0.7 |
| This compound | 10 | 1.8 ± 0.2 | 13.3 ± 1.5 |
| This compound | 50 | 2.5 ± 0.3 | 18.5 ± 2.2 |
| Positive Control (e.g., Ascorbic Acid) | 50 | 3.2 ± 0.4 | 23.7 ± 3.0 |
Section 3: Radiolabeled Proline Incorporation Assay
Application
This assay measures the rate of new collagen synthesis by quantifying the incorporation of radiolabeled proline ([³H]proline or [¹⁴C]proline) into newly synthesized proteins. A subsequent digestion with purified bacterial collagenase is used to differentiate between collagenous and non-collagenous protein synthesis. This is a highly sensitive method for measuring the rate of protein synthesis.
Experimental Workflow
Caption: Workflow for the Radiolabeled Proline Incorporation Assay.
Protocol
Materials:
-
Radiolabeled L-[³H]proline or L-[¹⁴C]proline
-
Cultured cells and treatment reagents
-
Trichloroacetic acid (TCA)
-
Purified bacterial collagenase (free of non-specific protease activity)
-
Scintillation cocktail and scintillation counter
-
Glass fiber filters
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with test compounds as described in the previous protocols.
-
Radiolabeling: Add radiolabeled proline to the culture medium at a final concentration of 1-5 µCi/mL. Incubate for a period that allows for linear incorporation of the label into protein (e.g., 4-24 hours).
-
Protein Precipitation:
-
Terminate the labeling by placing the culture plates on ice and washing the cells with cold PBS.
-
Precipitate the total protein by adding cold 10% (w/v) TCA.
-
After incubation on ice, wash the precipitate with cold 5% (w/v) TCA to remove unincorporated radiolabel.
-
-
Collagenase Digestion:
-
Resuspend the protein pellet in a suitable buffer.
-
Divide the sample into two equal aliquots.
-
To one aliquot, add purified bacterial collagenase. To the other, add buffer alone.
-
Incubate at 37°C for a sufficient time to allow for complete digestion of collagen.
-
-
Quantification:
-
Precipitate the remaining (non-collagenous) protein with TCA.
-
Collect the precipitate on glass fiber filters.
-
Wash the filters to remove digested (collagenous) protein fragments.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Total Protein Synthesis: Radioactivity in the buffer-treated aliquot.
-
Non-collagenous Protein Synthesis: Radioactivity in the collagenase-treated aliquot.
-
Collagen Synthesis: (Total Protein Synthesis) - (Non-collagenous Protein Synthesis).
-
Results are typically expressed as counts per minute (CPM) per well or normalized to total protein content or cell number.
-
Data Presentation
| Treatment Group | Concentration (µM) | Collagen Synthesis (CPM/well) ± SD | Non-Collagenous Protein Synthesis (CPM/well) ± SD |
| Vehicle Control | 0 | 15,234 ± 1,287 | 85,432 ± 7,543 |
| This compound | 10 | 18,987 ± 1,543 | 86,123 ± 8,012 |
| This compound | 50 | 25,432 ± 2,134 | 85,765 ± 7,890 |
| Positive Control (e.g., TGF-β1) | 0.1 | 35,654 ± 3,012 | 90,123 ± 8,543 |
Concluding Remarks
The choice of assay for measuring in vitro collagen synthesis depends on the specific research question. The PIP EIA is ideal for specifically quantifying newly synthesized type I collagen. The hydroxyproline assay provides a measure of total collagen content, which can be useful for assessing matrix deposition over longer time courses. The radiolabeled proline incorporation assay offers a sensitive method to determine the rate of new collagen synthesis relative to total protein synthesis. The use of synthetic peptides like this compound as test agents within these assay frameworks can provide valuable insights into their potential as modulators of collagen metabolism, with implications for drug development in fibrosis and tissue regeneration.
References
- 1. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen type I mimicking peptide additives to functionalize synthetic supramolecular hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Gly-Pro-Gly-OH in Peptide Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Gly-Pro-Gly-OH is a valuable tool for investigating the mechanisms of peptide and peptidomimetic drug transport across biological membranes. Its structure makes it a putative substrate for proton-coupled oligopeptide transporters, particularly PEPT1 (SLC15A1), which is highly expressed in the apical membrane of intestinal epithelial cells and plays a crucial role in the absorption of dietary peptides and various peptide-based drugs.[1] These application notes provide a comprehensive overview of the use of this compound in studying peptide transport, including detailed experimental protocols, quantitative data for related peptides, and visual representations of key pathways and workflows.
Core Concepts in Peptide Transport
The transport of small peptides like this compound across the intestinal epithelium is primarily an active process mediated by PEPT1. This transporter functions as a symporter, co-transporting peptides and protons (H+) from the intestinal lumen into the enterocytes. This process is driven by an inwardly directed electrochemical proton gradient, making it an electrogenic process independent of sodium ions.[2] Due to the proline residue, this compound is expected to exhibit resistance to hydrolysis by some brush border peptidases, making it a suitable candidate for studying transport phenomena.[3]
Data Presentation: Transport Kinetics of PEPT1 Substrates
| Substrate | Cell Model | Km (mM) | Vmax (nmol/mg protein/10 min) | Ki (mM) | Apparent Permeability (Papp) (cm/s) | Reference(s) |
| Glycyl-sarcosine (Gly-Sar) | Caco-2 | 0.7 - 2.4 | 8.4 - 21.0 | - | - | [4] |
| Glycyl-proline (Gly-Pro) | CHO-hPepT1-M5 | - | - | 0.196 ± 0.041 | - | |
| Glycyl-proline (Gly-Pro) | Caco-2 | - | - | 0.250 | - | [1] |
| L-Ala-γ-D-Glu-meso-DAP | Caco2-BBE | - | - | 4.78 ± 0.24 | - |
Note: The kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and cell passage number.
Experimental Protocols
Caco-2 Cell Culture and Maintenance
The human colon adenocarcinoma cell line, Caco-2, is the gold-standard in vitro model for studying intestinal drug and peptide transport. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Cell culture flasks and plates
Protocol:
-
Cell Culture: Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts:
-
Pre-wet Transwell® inserts with culture medium.
-
Seed Caco-2 cells onto the apical side of the inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Check: Before conducting transport studies, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm². The permeability of a paracellular marker, such as Lucifer Yellow, can also be measured to confirm the tightness of the cell junctions.
Transepithelial Transport Assay for this compound
This assay measures the transport of this compound from the apical (AP) to the basolateral (BL) side of the Caco-2 cell monolayer.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4 for basolateral) and 10 mM MES (pH 6.0 for apical).
-
This compound
-
Analytical equipment for quantification (e.g., HPLC or LC-MS/MS)
Protocol:
-
Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS (pH 7.4).
-
Pre-incubate the cells for 20-30 minutes at 37°C with the respective apical (pH 6.0) and basolateral (pH 7.4) transport buffers.
-
-
Transport Initiation:
-
Remove the pre-incubation buffers.
-
Add the apical transport buffer containing a known concentration of this compound to the apical compartment.
-
Add fresh basolateral transport buffer to the basolateral compartment.
-
-
Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes), collect aliquots from the basolateral compartment.
-
After each sampling, replace the volume removed with fresh, pre-warmed basolateral buffer.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (see Protocol 4).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound transported to the basolateral side over time.
-
Determine the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where:*
-
dQ/dt is the steady-state flux of the peptide across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the peptide in the apical chamber.
-
-
-
Inhibition Studies
To confirm the involvement of PEPT1 in the transport of this compound, inhibition studies can be performed using a known PEPT1 substrate or inhibitor.
Protocol:
-
Follow the Transepithelial Transport Assay protocol as described above.
-
In the transport initiation step, add a known PEPT1 inhibitor (e.g., Gly-Sar or a peptidomimetic drug) along with this compound to the apical compartment.
-
Compare the Papp value of this compound in the presence and absence of the inhibitor. A significant reduction in the Papp value indicates PEPT1-mediated transport.
Analytical Method for this compound Quantification
A sensitive and specific analytical method is required to quantify this compound in the collected samples. High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.
Example LC-MS/MS Method (adapted from a method for Pro-Gly-Pro):
-
Chromatographic System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Jupiter column).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A stepwise gradient from low to high percentage of mobile phase B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10-30 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific mass transitions for this compound would need to be determined by direct infusion of a standard solution.
-
-
Sample Preparation: Samples collected from the transport assay may require protein precipitation (e.g., with acetonitrile) followed by centrifugation before injection.
Visualizations
Caption: PEPT1-mediated co-transport of this compound and H+.
Caption: Caco-2 permeability assay experimental workflow.
References
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport of L-proline, L-proline-containing peptides and related drugs at mammalian epithelial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Gly-Pro-Gly-OH in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately recapitulate the complex in vivo microenvironment compared to traditional two-dimensional (2D) monolayers.[1][2][3] This enhanced physiological relevance is crucial for advancements in drug discovery, disease modeling, and regenerative medicine. A key component of these models is the scaffold material, which provides structural support and biochemical cues to the cells. Synthetic peptide hydrogels are emerging as a versatile platform for 3D cell culture due to their biocompatibility, tunable mechanical properties, and the ability to incorporate specific bioactive motifs.[1][4]
This document explores the hypothesized application of the tripeptide H-Gly-Pro-Gly-OH as a bioactive component in 3D cell culture models. While direct studies on this compound in 3D culture are not extensively documented, its constituent amino acids, glycine and proline, are fundamental components of collagen, the primary structural protein in the extracellular matrix (ECM). Peptides containing glycine and proline can influence cell behavior, including adhesion, proliferation, and differentiation. The related tripeptide, Pro-Gly-Pro (PGP), a breakdown product of collagen, is known to have roles in inflammation and tissue repair, acting as a chemoattractant for neutrophils and modulating keratinocyte function.
Therefore, it is postulated that this compound may serve as a valuable supplement in 3D culture systems to better mimic the native ECM, potentially influencing cell-matrix interactions and cellular functions. These application notes provide a hypothetical framework and detailed protocols for investigating the effects of this compound in 3D cell culture.
Hypothesized Applications
-
Enhanced Biomimicry of the Extracellular Matrix: Incorporation of this compound into hydrogel scaffolds may more closely simulate the composition of the natural ECM, thereby providing a more physiologically relevant environment for cultured cells.
-
Modulation of Cell-Matrix Interactions: The peptide may influence cell adhesion, spreading, and migration within the 3D matrix, which are critical for tissue development and regeneration.
-
Investigation of Cellular Signaling Pathways: this compound could act as a signaling molecule, activating intracellular pathways involved in cell survival, proliferation, and differentiation.
-
Drug Screening and Toxicology Studies: 3D models incorporating this compound could provide a more accurate platform for predicting in vivo drug efficacy and toxicity by better replicating the native tissue microenvironment.
Experimental Protocols
The following protocols provide a methodology for integrating this compound into a 3D cell culture system using a synthetic hydrogel, such as a polyethylene glycol (PEG)-based hydrogel. These protocols are based on established methods for peptide functionalization of hydrogels.
Protocol 1: Preparation of this compound Functionalized Hydrogel
This protocol describes the preparation of a synthetic hydrogel functionalized with the this compound peptide.
Materials:
-
This compound peptide (MedchemExpress)
-
4-arm PEG-succinimidyl glutarate (PEG-SG)
-
Matrix metalloproteinase (MMP)-degradable crosslinker peptide (e.g., Ac-GCRD-GPQGIWGQ-DRCG-NH2)
-
Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)
-
Dulbecco's Phosphate Buffered Saline (DPBS), sterile
-
Desired cell type (e.g., fibroblasts, mesenchymal stem cells)
-
Cell culture medium
Procedure:
-
Peptide Reconstitution: Dissolve this compound in sterile DPBS to a stock concentration of 10 mM.
-
Hydrogel Component Preparation:
-
Dissolve the 4-arm PEG-SG in TEOA buffer to a final concentration of 20% (w/v).
-
Dissolve the MMP-degradable crosslinker peptide in TEOA buffer to a final concentration of 10 mM.
-
-
Cell Suspension Preparation:
-
Trypsinize and count the cells.
-
Resuspend the cell pellet in a small volume of cold cell culture medium to achieve a high cell density (e.g., 1 x 10^7 cells/mL). Keep on ice.
-
-
Hydrogel Formation and Cell Encapsulation:
-
In a sterile microcentrifuge tube on ice, combine the following in order:
-
Cell suspension
-
This compound stock solution (to achieve the desired final concentration, e.g., 100 µM, 500 µM, 1 mM)
-
MMP-degradable crosslinker solution
-
4-arm PEG-SG solution
-
-
Gently but thoroughly mix the components by pipetting up and down. Avoid introducing air bubbles.
-
Quickly pipette the hydrogel-cell mixture into the desired culture vessel (e.g., 96-well plate, cell culture inserts).
-
Incubate at 37°C for 30 minutes to allow for complete gelation.
-
-
Cell Culture:
-
Gently add pre-warmed cell culture medium to the top of the hydrogels.
-
Culture the 3D constructs at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
Protocol 2: Analysis of Cell Viability and Proliferation
This protocol outlines methods to assess the effect of this compound on cell viability and proliferation within the 3D hydrogel.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
DNA quantification kit (e.g., PicoGreen™)
-
Fluorescence microscope
-
Plate reader
Procedure:
-
Live/Dead Staining:
-
At desired time points (e.g., Day 1, 3, 7), wash the hydrogels with DPBS.
-
Incubate the hydrogels with the Live/Dead staining solution according to the manufacturer's instructions.
-
Image the hydrogels using a fluorescence microscope to visualize live (green) and dead (red) cells.
-
-
Proliferation Assay (DNA Quantification):
-
At desired time points, collect the hydrogels.
-
Mechanically or enzymatically digest the hydrogels to release the encapsulated cells.
-
Quantify the total DNA content using a DNA quantification kit and a plate reader. An increase in DNA content over time indicates cell proliferation.
-
Data Presentation
The following tables are templates for organizing quantitative data obtained from the experiments described above.
Table 1: Effect of this compound on Cell Viability in 3D Culture
| This compound Concentration | Day 1 (% Viability) | Day 3 (% Viability) | Day 7 (% Viability) |
| 0 µM (Control) | |||
| 100 µM | |||
| 500 µM | |||
| 1 mM |
Table 2: Effect of this compound on Cell Proliferation in 3D Culture
| This compound Concentration | Day 1 (ng DNA/hydrogel) | Day 3 (ng DNA/hydrogel) | Day 7 (ng DNA/hydrogel) |
| 0 µM (Control) | |||
| 100 µM | |||
| 500 µM | |||
| 1 mM |
Table 3: Gene Expression Analysis of Cells in this compound Functionalized Hydrogels (Day 7)
| Gene | 0 µM (Fold Change) | 100 µM (Fold Change) | 500 µM (Fold Change) | 1 mM (Fold Change) |
| Collagen I | 1.0 | |||
| Fibronectin | 1.0 | |||
| Integrin β1 | 1.0 | |||
| Ki67 | 1.0 |
Visualizations
Hypothesized Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway that could be activated by this compound in a 3D cell culture model. It is postulated that the peptide may interact with cell surface receptors, such as integrins, to modulate intracellular signaling cascades that influence cell behavior.
Caption: Hypothesized signaling cascade initiated by this compound.
Experimental Workflow
This diagram outlines the key steps in the experimental workflow for investigating the effects of this compound in 3D cell culture.
Caption: Experimental workflow for 3D cell culture with this compound.
Conclusion
While further research is required to fully elucidate the specific roles of this compound in 3D cell culture, the information and protocols presented here provide a robust framework for initiating such investigations. The potential for this tripeptide to enhance the biomimicry of 3D culture models makes it a compelling candidate for further study in the fields of tissue engineering, drug discovery, and fundamental cell biology. The provided templates for data organization and visualization will aid researchers in systematically evaluating the impact of this compound on cellular behavior in a 3D context.
References
- 1. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-glycomic analysis of spheroid glycocalyx differentiates 2- and 3-dimensional cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of a User-Defined Peptide Gel for Controlled 3D Culture Models of Cancer and Disease [jove.com]
Application Notes and Protocols for Conjugating H-Gly-Pro-Gly-OH to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to nanoparticles is a rapidly advancing field with significant implications for targeted drug delivery, diagnostics, and biomaterial development. The tripeptide H-Gly-Pro-Gly-OH is a small, hydrophilic molecule that can be conjugated to the surface of various nanoparticles to enhance their biocompatibility, alter their pharmacokinetic profiles, or introduce specific functionalities. This document provides detailed application notes and protocols for the covalent conjugation of this compound to a range of nanoparticles, with a primary focus on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Overview of Conjugation Chemistry
The most common strategy for conjugating this compound to nanoparticles involves the formation of a stable amide bond between the N-terminal primary amine of the peptide and a carboxyl group on the nanoparticle surface. This is typically achieved using carbodiimide chemistry.
EDC/NHS Coupling Chemistry
EDC, in combination with NHS or its water-soluble analog Sulfo-NHS, is a highly efficient method for creating amine-reactive nanoparticles.[1][2] The reaction proceeds in two steps:
-
Activation: EDC reacts with the carboxyl groups on the nanoparticle surface to form a highly reactive O-acylisourea intermediate.
-
Stabilization and Coupling: This intermediate can be unstable in aqueous solutions. NHS or Sulfo-NHS is added to react with the intermediate, forming a more stable NHS-ester. This amine-reactive ester then readily reacts with the primary amine of this compound to form a covalent amide bond.[2][3]
This two-step process is favored as it can minimize protein cross-linking if the biomolecule being conjugated also contains carboxyl groups.[4]
Nanoparticle Selection
A variety of nanoparticles can be functionalized with carboxyl groups for peptide conjugation. The choice of nanoparticle will depend on the specific application.
-
Gold Nanoparticles (AuNPs): Easily synthesized and functionalized, with applications in both diagnostics and therapeutics. Carboxyl-terminated AuNPs are commercially available or can be prepared by modifying citrate-capped AuNPs with carboxyl-containing ligands.
-
Polymeric Nanoparticles (e.g., PLGA, PEG-PLGA): Biodegradable and biocompatible, offering sustained release of encapsulated therapeutics. The inherent carboxyl end-groups of PLGA can be utilized for conjugation.
-
Silica Nanoparticles (SiNPs): Offer high surface area and porosity, making them suitable for high payload delivery. Their surface can be readily functionalized with carboxyl groups using silane chemistry.
-
Iron Oxide Nanoparticles (IONPs): Superparamagnetic properties allow for magnetic targeting and use as contrast agents in magnetic resonance imaging (MRI). They can be coated with polymers or silica to introduce carboxyl functionalities.
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to carboxylated nanoparticles using EDC/NHS chemistry. It is important to note that optimization of reagent concentrations and reaction times may be necessary for specific nanoparticle types and sizes.
Materials and Reagents
-
Carboxylated Nanoparticles (e.g., AuNPs, PLGA NPs, SiNPs, IONPs)
-
This compound peptide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Washing Buffer: PBS or deionized water
-
Deionized (DI) water
Note: Always prepare EDC and NHS/Sulfo-NHS solutions fresh immediately before use, as they are susceptible to hydrolysis.
Protocol for EDC/NHS Conjugation of this compound
This protocol is a general guideline and should be optimized for your specific nanoparticle system.
Step 1: Nanoparticle Preparation and Activation
-
Disperse the carboxylated nanoparticles in MES buffer (0.1 M, pH 6.0) to a final concentration of 1 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.
-
Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A common starting molar ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS relative to the estimated number of carboxyl groups on the nanoparticle surface.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).
Step 2: Peptide Conjugation
-
Centrifuge the activated nanoparticles to pellet them and remove the supernatant containing excess EDC and NHS. This step is crucial to prevent polymerization of the peptide if it also contained a carboxyl group (not the case for this compound). For very small nanoparticles that are difficult to pellet, dialysis or tangential flow filtration can be used.
-
Resuspend the activated nanoparticle pellet in PBS (pH 7.4).
-
Dissolve this compound in PBS (pH 7.4) at a concentration that provides a 100 to 1000-fold molar excess relative to the nanoparticles.
-
Add the peptide solution to the activated nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Add the quenching solution (e.g., Tris-HCl to a final concentration of 50 mM) to the reaction mixture and incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters on the nanoparticle surface.
-
Purify the peptide-conjugated nanoparticles from unreacted peptide and byproducts. For larger nanoparticles, this can be achieved by repeated centrifugation and resuspension in the washing buffer (at least 3 cycles).
-
For smaller nanoparticles, purification may require techniques such as dialysis (using a membrane with a molecular weight cut-off appropriate to retain the nanoparticles while allowing the small peptide to pass through), size exclusion chromatography, or tangential flow filtration.
-
Resuspend the final purified peptide-conjugated nanoparticles in an appropriate storage buffer (e.g., PBS with a preservative like sodium azide) and store at 4°C.
Characterization of Peptide-Nanoparticle Conjugates
Thorough characterization is essential to confirm successful conjugation and to understand the properties of the final product.
Physicochemical Characterization
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation. An increase in size is indicative of successful peptide attachment.
-
Zeta Potential: This measurement provides information about the surface charge of the nanoparticles. The conjugation of the positively charged N-terminus of this compound to a negatively charged carboxylated surface will result in a change in the zeta potential, typically becoming less negative or even positive.
-
Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the nanoparticles and ensure they have not aggregated during the conjugation process.
Quantification of Conjugated Peptide
Determining the amount of peptide conjugated to the nanoparticle surface is critical for ensuring batch-to-batch consistency and for understanding the biological activity of the conjugate.
-
Indirect Quantification: The concentration of unreacted peptide in the supernatant after the conjugation reaction can be measured using High-Performance Liquid Chromatography (HPLC). The amount of conjugated peptide is then calculated by subtracting the amount of unreacted peptide from the initial amount added.
-
Direct Quantification using Labeled Peptides: A fluorescently labeled version of this compound can be synthesized and used for conjugation. The amount of conjugated peptide can then be quantified by measuring the fluorescence of the purified conjugates.
-
Colorimetric Assays:
-
Bicinchoninic Acid (BCA) Assay or Micro-BCA Assay: These assays are commonly used for protein quantification and can be adapted for peptides. A standard curve with the free peptide is required.
-
Ninhydrin Assay: This assay reacts with primary amines. By quantifying the reduction in free amines on the peptide after conjugation, an estimation of the conjugated peptide can be made.
-
Data Presentation
The following table summarizes typical quantitative data that would be collected to characterize this compound conjugated nanoparticles.
| Nanoparticle Type | Parameter | Before Conjugation | After Conjugation | Method |
| PLGA-COOH | Hydrodynamic Diameter (nm) | 150 ± 5 | 165 ± 7 | DLS |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 | DLS | |
| Zeta Potential (mV) | -35 ± 3 | -20 ± 4 | DLS | |
| Peptide Density (peptides/NP) | N/A | ~5,000 | HPLC (Indirect) | |
| AuNP-COOH | Hydrodynamic Diameter (nm) | 20 ± 2 | 25 ± 3 | DLS |
| Polydispersity Index (PDI) | 0.20 ± 0.04 | 0.25 ± 0.05 | DLS | |
| Zeta Potential (mV) | -45 ± 5 | -30 ± 6 | DLS | |
| Peptide Density (μg peptide/mg NP) | N/A | 15 ± 2 | BCA Assay | |
| SiNP-COOH | Hydrodynamic Diameter (nm) | 100 ± 8 | 112 ± 10 | DLS |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.15 ± 0.04 | DLS | |
| Zeta Potential (mV) | -40 ± 4 | -25 ± 5 | DLS | |
| Peptide Density (peptides/nm²) | N/A | 2.5 ± 0.3 | Fluorescence | |
| IONP-COOH | Hydrodynamic Diameter (nm) | 50 ± 4 | 58 ± 5 | DLS |
| Polydispersity Index (PDI) | 0.18 ± 0.03 | 0.22 ± 0.04 | DLS | |
| Zeta Potential (mV) | -30 ± 3 | -15 ± 4 | DLS | |
| Peptide Density (peptides/NP) | N/A | ~2,000 | HPLC (Indirect) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, properly stored reagents. Allow to warm to room temperature before opening to prevent condensation. |
| Inappropriate pH | Ensure activation is performed at pH 6.0 and coupling at pH 7.4. | |
| Presence of competing nucleophiles | Use amine-free buffers (e.g., MES, PBS) for the reaction. | |
| Insufficient activation time | Optimize the activation time (typically 15-30 minutes). | |
| Nanoparticle Aggregation | High EDC concentration | Reduce the concentration of EDC used. |
| Change in surface charge | Monitor zeta potential. If aggregation occurs after peptide addition, consider optimizing the peptide-to-nanoparticle ratio or including a passivating agent like PEG. | |
| Inefficient washing | Ensure thorough removal of crosslinkers and unreacted peptide. | |
| Difficulty in Purification | Similar size of peptide and nanoparticle | For very small nanoparticles, use purification methods with high resolution, such as size exclusion chromatography or dialysis with an appropriate MWCO membrane. |
| Non-specific adsorption of peptide | Include a mild detergent (e.g., Tween 20) in the washing buffer to reduce non-specific binding. |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and chemical reactions described in these application notes.
Caption: Experimental workflow for EDC/NHS conjugation.
Caption: Chemical pathway of amide bond formation.
These detailed notes and protocols provide a comprehensive guide for researchers to successfully conjugate this compound to a variety of nanoparticles, enabling the development of novel nanomaterials for diverse biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Troubleshooting & Optimization
Technical Support Center: Trifluoroacetic Acid (TFA) Removal from H-Gly-Pro-Gly-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of trifluoroacetic acid (TFA) from the synthetic tripeptide H-Gly-Pro-Gly-OH.
Introduction to TFA and the Necessity of its Removal
Trifluoroacetic acid (TFA) is a strong acid commonly utilized in solid-phase peptide synthesis (SPPS) for the cleavage of the synthesized peptide from the resin and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2] While effective for these purposes, residual TFA in the final peptide product can be problematic for a variety of biological assays.
The presence of TFA as a counter-ion to positively charged residues in the peptide can alter the peptide's secondary structure, solubility, and mass.[3] Furthermore, TFA itself can exhibit cytotoxicity, potentially interfering with cell-based assays and in vivo studies, making its removal a critical step for many applications.[4] For sensitive biological experiments, it is often recommended to reduce the TFA content to less than 1%.[2]
Methods for TFA Removal from this compound
Several methods can be employed to remove or exchange the TFA counter-ion from your this compound peptide. The choice of method may depend on the scale of your experiment, available equipment, and the desired final salt form of the peptide. Given that this compound is a short and hydrophilic peptide, certain methods may be more suitable than others.
The three primary methods for TFA removal are:
-
Lyophilization from a Dilute Hydrochloric Acid (HCl) Solution: This is a widely used and effective method for exchanging TFA for a chloride counter-ion.
-
Ion-Exchange Chromatography (IEX): This technique utilizes an anion exchange resin to replace trifluoroacetate with a different anion, such as acetate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method involves re-purifying the peptide using a mobile phase containing a different, more biocompatible acid, like acetic acid.
Quantitative Data on TFA Removal Efficiency
The following table summarizes the efficiency of TFA removal using the HCl lyophilization method. The data is based on a study that systematically investigated the effect of different HCl concentrations on TFA removal from a model peptide. While not specific to this compound, the principles and expected efficiencies are highly relevant for short, hydrophilic peptides.
| HCl Concentration | Number of Lyophilization Cycles | Residual TFA Content (% w/w) | Peptide Recovery | Notes |
| 0 mM (Water only) | 3 | ~21.5% | High | Repeated lyophilization from water alone can remove some unbound TFA, but is ineffective for ionically bound TFA. |
| 2 mM | 3 | < 1% | High | Effective at reducing TFA to low levels, but may require multiple cycles. |
| 5 mM | 2 | < 1% | High | More efficient than 2 mM HCl, requiring fewer cycles to achieve low TFA levels. |
| 10 mM | 1 | < 1% | High | Determined to be the optimal concentration for efficient TFA removal in a single cycle without impacting peptide purity. |
| 100 mM | 1 | < 1% | High | No significant improvement in TFA removal compared to 10 mM HCl. High acid concentrations may risk peptide degradation for sensitive sequences. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a common and effective method for exchanging the TFA counter-ion with chloride.
Materials:
-
This compound (as a TFA salt)
-
Milli-Q® or deionized water
-
100 mM Hydrochloric Acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide in Milli-Q® water to a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution, preferably by flash-freezing in liquid nitrogen.
-
Lyophilize the frozen sample overnight until all the solvent has been removed.
-
For highly sensitive applications, this process can be repeated two more times to ensure complete removal of TFA.
Protocol 2: TFA Removal by Ion-Exchange Chromatography
This method is suitable for exchanging TFA for other counter-ions, such as acetate.
Materials:
-
This compound (as a TFA salt)
-
Strong anion exchange resin
-
1 M Sodium Acetate solution
-
Deionized water
Procedure:
-
Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Equilibrate the column by washing it with 1 M sodium acetate solution.
-
Wash the column thoroughly with deionized water to remove excess sodium acetate.
-
Dissolve the this compound peptide in deionized water.
-
Apply the peptide solution to the equilibrated column.
-
Elute the peptide with deionized water and collect the fractions.
-
Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.
Protocol 3: TFA Removal by Reverse-Phase HPLC
This method utilizes RP-HPLC to exchange the counter-ion.
Materials:
-
This compound (as a TFA salt)
-
RP-HPLC system with a suitable C18 column
-
Mobile Phase A: 0.1% Acetic Acid in water
-
Mobile Phase B: 0.1% Acetic Acid in acetonitrile
Procedure:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Dissolve the this compound peptide in a minimal amount of Mobile Phase A.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a gradient of increasing Mobile Phase B.
-
Collect the fractions containing the purified peptide.
-
Lyophilize the collected fractions to obtain the peptide as an acetate salt.
Troubleshooting Guides and FAQs
Lyophilization with HCl
Q1: After lyophilization with 10 mM HCl, I still detect a significant amount of TFA. What could be the problem?
A1:
-
Incomplete Lyophilization: Ensure that the lyophilization process is complete and all the solvent has been removed. Residual moisture can trap TFA.
-
Insufficient HCl: While 10 mM is generally effective, for peptides with multiple basic residues that can bind TFA, a slightly higher concentration or an additional lyophilization cycle may be necessary.
-
Peptide Concentration: A very high peptide concentration during the process might hinder efficient counter-ion exchange. Try using a more dilute peptide solution (e.g., 1 mg/mL).
Q2: I am concerned about peptide degradation with HCl. How can I minimize this risk?
A2:
-
Use the Optimal HCl Concentration: Studies have shown that HCl concentrations between 2-10 mM are effective for TFA removal without causing peptide degradation for many sequences. Avoid using excessively high concentrations of HCl.
-
Minimize Exposure Time: Do not leave the peptide in the HCl solution for extended periods at room temperature before freezing.
-
Purity Check: After the exchange, it is advisable to check the purity of your peptide by HPLC to ensure no degradation has occurred.
Ion-Exchange Chromatography
Q3: My peptide does not bind to the anion exchange column. What should I do?
A3:
-
Incorrect Resin Choice: Ensure you are using a strong anion exchange resin.
-
Column Equilibration: The column must be properly equilibrated with the desired counter-ion solution (e.g., sodium acetate) and then washed thoroughly with water to remove excess salt.
-
pH of the Peptide Solution: The pH of the peptide solution should be such that the peptide itself does not have a strong negative charge that would cause it to be repelled by the resin. For this compound, which is a relatively neutral peptide, this is less likely to be an issue.
Q4: The recovery of my peptide from the ion-exchange column is low. How can I improve it?
A4:
-
Non-specific Binding: The peptide may be interacting with the resin matrix itself. Ensure the resin is appropriate for peptide purification.
-
Incomplete Elution: Make sure to elute with a sufficient volume of water to fully recover the peptide.
-
Column Overloading: Do not exceed the binding capacity of the column.
Reverse-Phase HPLC
Q5: The peak shape of my peptide is poor when using acetic acid in the mobile phase. What can I do?
A5:
-
Acid Concentration: While the goal is to remove TFA, a certain concentration of an ion-pairing agent is often necessary for good peak shape. You can try slightly increasing the concentration of acetic acid.
-
Column Choice: Not all C18 columns perform equally well with weaker acids. A column with low silanol activity is preferable.
-
Gradient Optimization: Adjust the gradient slope to improve peak resolution and shape.
Q6: Is one RP-HPLC run sufficient to completely remove TFA?
A6:
-
Generally, one purification run with a mobile phase containing an alternative acid like acetic acid should be sufficient to exchange the vast majority of the TFA. The TFA will be washed away in the early part of the chromatogram. However, for highly sensitive applications, a second run or analysis of the final product for residual TFA is recommended.
Visualizations
Caption: Workflow for TFA removal from this compound.
Caption: Detailed steps for TFA removal via HCl lyophilization.
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reagents for Proline-Containing Peptides
Welcome to the Technical Support Center for optimizing the synthesis of proline-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are proline-containing peptides challenging to synthesize?
A1: The unique cyclic structure of proline presents several challenges in solid-phase peptide synthesis (SPPS).[1] Proline's secondary amine leads to slower coupling kinetics and steric hindrance compared to primary amines of other amino acids.[1][2] Furthermore, sequences rich in proline, especially with repeating motifs, are prone to aggregation and the formation of secondary structures on the solid support. This can obstruct reagent access, leading to incomplete reactions and reduced yields.[1]
Q2: What is the risk of racemization when coupling proline or coupling to a proline residue?
A2: Proline itself is unique among the proteinogenic amino acids in that its α-carbon is part of the rigid pyrrolidine ring. This structure inherently restricts the formation of the oxazolone intermediate, which is the primary pathway for racemization during peptide coupling.[3] Therefore, proline residues are not susceptible to racemization during activation. However, racemization can occur in the amino acid being coupled to the N-terminus of a proline residue, although this is generally not a major concern with modern coupling reagents. One study noted that the use of 1-hydroxybenzotriazole (HOBt) with a water-soluble carbodiimide could induce racemization of a proline phenacyl ester, but this is a specific case not typical of standard SPPS.
Q3: Which coupling reagents are recommended for proline-containing peptides?
A3: For proline-containing peptides, especially those with sterically hindered couplings (e.g., coupling a bulky amino acid to proline or coupling proline to a bulky residue), onium salt-based reagents are generally preferred over carbodiimides due to their higher reactivity and efficiency. Commonly recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent suitable for most standard and difficult couplings, including those involving proline.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though sometimes slightly less reactive than HATU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that often provides superior performance in terms of coupling efficiency, racemization suppression, and solubility. It is also considered a safer alternative to benzotriazole-based reagents.
Q4: What is "double coupling" and when should it be used for proline-containing peptides?
A4: Double coupling is the practice of repeating the coupling step with fresh reagents to ensure the reaction goes to completion. This strategy is often recommended for difficult couplings, which are common in the synthesis of proline-rich peptides. Specifically, it is advisable to double couple the amino acid immediately following a proline residue due to the slower reaction kinetics associated with proline's secondary amine.
Q5: How can peptide aggregation be minimized during the synthesis of proline-rich sequences?
A5: Peptide aggregation is a significant challenge in the synthesis of proline-rich peptides. Several strategies can be employed to mitigate this issue:
-
Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (derivatives of serine or threonine) can disrupt the formation of secondary structures that lead to aggregation.
-
Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can help break up aggregates.
-
Elevated Temperatures: Performing the synthesis at higher temperatures can improve reaction kinetics and disrupt aggregation.
-
Optimized Solvents: Switching to solvents like N-methylpyrrolidone (NMP) or adding DMSO can help to solubilize the growing peptide chain.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete coupling of an amino acid after a proline residue | Slower coupling kinetics due to proline's secondary amine structure. Steric hindrance. | Perform a double coupling for the amino acid following proline. Increase the concentration of the amino acid and coupling reagent. Switch to a more powerful coupling reagent like HATU or COMU. |
| Low overall yield for a proline-rich peptide | Peptide aggregation on the solid support, leading to incomplete deprotection and coupling steps. | Incorporate pseudoproline dipeptides at strategic locations in the sequence. Synthesize the peptide at an elevated temperature. Add chaotropic agents to the reaction milieu. |
| Presence of deletion sequences in the final product | Incomplete coupling at one or more steps in the synthesis. | For proline-containing sequences, identify the difficult coupling step (often after a proline) and implement a double coupling strategy for that specific residue. For other difficult couplings, such as those involving arginine, double coupling is also recommended. |
| Resin shrinking during synthesis | Significant on-resin aggregation. | Immediately attempt to disrupt aggregation by washing the resin with a solvent mixture containing chaotropic agents. Consider resynthesizing the peptide using a lower loading resin or a resin with a more flexible linker (e.g., TentaGel). |
Data Presentation: Comparative Performance of Coupling Reagents
The following table summarizes the general performance of common coupling reagents. While not exclusively from studies on proline-containing peptides, this data provides a useful comparison of their relative efficiencies.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | General Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| COMU | None | DIPEA | DMF | 15-30 | >99 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| DCC | HOBt | None | DCM/DMF | 60-120 | ~90-95 |
Note: Yields are highly sequence-dependent and can be influenced by factors such as resin choice, solvent, and the specific amino acids being coupled.
Experimental Protocols
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis of a Proline-Containing Peptide
This protocol outlines a manual procedure for the synthesis of a generic proline-containing peptide on a Rink Amide resin.
1. Resin Swelling:
-
Swell the Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) in a reaction vessel for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. For proline residues or the amino acid immediately following proline, a double coupling is recommended.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is indicated by the beads remaining colorless or yellow).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol.
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., Reagent K: 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Lyophilize the crude peptide to obtain a fluffy white powder.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of proline-containing peptides.
Caption: Troubleshooting decision-making process for proline-containing peptide synthesis.
References
Technical Support Center: Synthesis of Gly-Pro-Gly Sequences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of Gly-Pro-Gly and related peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing peptides containing a Gly-Pro sequence?
A1: The most prevalent side reaction is the formation of a diketopiperazine (DKP).[1][2] This occurs through an intramolecular cyclization of the dipeptide, which can lead to the cleavage of the Gly-Pro unit from the resin support during solid-phase peptide synthesis (SPPS).[1] This side reaction significantly reduces the yield of the target peptide.
Q2: Why is the Gly-Pro sequence particularly susceptible to diketopiperazine formation?
A2: The susceptibility of the Gly-Pro sequence to DKP formation is attributed to the unique conformational properties of proline, which favor the cyclization reaction.[1][3] Generally, the risk of DKP formation is highest when the second amino acid from the N-terminus is a secondary amino acid like proline.
Q3: What are the key factors that promote DKP formation?
A3: Several factors can increase the likelihood and rate of DKP formation:
-
Peptide Sequence: Dipeptides with a C-terminal proline are highly prone to this side reaction.
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine, can catalyze DKP formation.
-
Resin Type: The choice of resin is crucial. For instance, Wang resin, which links the peptide via an ester bond, is more susceptible to DKP formation and subsequent cleavage of the dipeptide from the support.
-
Temperature: Elevated temperatures during the coupling or deprotection steps can accelerate the rate of DKP formation.
-
Solvent: The solvent can influence the stability of the peptide-resin linkage. Nonpolar solvents may promote a cis conformation of the peptide bond preceding proline, which facilitates cyclization.
Troubleshooting Guide
Issue 1: Low yield of the final Gly-Pro-Gly peptide.
-
Symptom: After cleavage from the resin, the yield of the desired full-length peptide is significantly lower than expected, but the crude product appears relatively clean on HPLC.
-
Probable Cause: "Traceless" diketopiperazine formation, where the Gly-Pro dipeptide is cleaved from the resin as a cyclic DKP, resulting in a lower yield without generating a peptide impurity that can be easily detected with the final product.
-
Solutions:
-
Change the Resin: Switch to a more sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of this resin inhibits the intramolecular cyclization reaction.
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Use a Pre-formed Dipeptide: Instead of coupling Gly and Pro sequentially, use a pre-formed Fmoc-Gly-Pro-OH dipeptide for the coupling step. This bypasses the vulnerable dipeptide-resin intermediate stage.
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Optimize Fmoc Deprotection: Modify the Fmoc deprotection conditions. For example, using a cocktail of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.
-
Issue 2: Presence of a major impurity peak corresponding to the mass of Gly-Pro-DKP in the crude product.
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Symptom: A significant peak corresponding to the mass of the diketopiperazine of Gly-Pro is observed in the mass spectrometry analysis of the crude peptide.
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Probable Cause: The N-terminal amino group of the growing peptide chain attacks the ester linkage to the resin after the coupling of the second amino acid (Proline), leading to the formation and cleavage of the diketopiperazine.
-
Solutions:
-
Immediate Coupling of the Third Amino Acid: After the deprotection of the Proline residue, proceed immediately with the coupling of the next amino acid (Glycine in this case). Minimizing the time the free N-terminal amine of the dipeptide is exposed can reduce the likelihood of DKP formation.
-
In Situ Neutralization Protocols: For Boc-based synthesis, utilizing in situ neutralization protocols can help to suppress diketopiperazine formation.
-
Simultaneous Deprotection and Coupling: A more advanced technique involves the simultaneous deprotection of the N-terminal protecting group and coupling of the next amino acid, which can "trap" the reactive free amine before it can cyclize.
-
Data Summary
The choice of the Fmoc deprotection cocktail can have a significant impact on the extent of diketopiperazine formation. The following table summarizes quantitative data on the effect of different deprotection conditions.
| Fmoc Deprotection Cocktail | DKP Formation (%) | Reference |
| 20% Piperidine in DMF | 13.8% | |
| 5% Piperidine in DMF | 12.2% | |
| 20% Piperidine in Toluene | 11.7% | |
| 5% Piperazine in DMF | < 4% | |
| 5% Piperazine in NMP | < 4% | |
| 2% DBU, 5% Piperazine in NMP | 3.6% |
Experimental Protocols
Protocol 1: Standard SPPS of Gly-Pro-Gly on Wang Resin (Prone to DKP formation)
-
Resin Preparation: Swell Wang resin in dichloromethane (DCM), followed by washing with dimethylformamide (DMF).
-
First Amino Acid Coupling (Gly): Dissolve Fmoc-Gly-OH, HOBt, and DIC in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.
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Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes.
-
Second Amino Acid Coupling (Pro): Dissolve Fmoc-Pro-OH, HATU, and DIPEA in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection (Standard): Repeat step 3.
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Third Amino Acid Coupling (Gly): Repeat step 2 with Fmoc-Gly-OH.
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Cleavage: Cleave the peptide from a small sample of resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Analyze the crude product by HPLC to quantify the desired peptide and the DKP byproduct.
Protocol 2: Optimized SPPS to Minimize DKP Formation
-
Resin Selection: Utilize a 2-chlorotrityl chloride (2-CTC) resin.
-
First Amino Acid Attachment (Pro): Dissolve Fmoc-Pro-OH in DCM and add DIPEA. Add this solution to the 2-CTC resin and shake. After 1-2 hours, cap any remaining active sites with methanol.
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Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in NMP. Treat the resin with this solution for 5 minutes, drain, and repeat for 10 minutes. Wash the resin with NMP.
-
Second Amino Acid Coupling (Gly): Couple Fmoc-Gly-OH using standard coupling reagents.
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Subsequent Steps: Continue with the optimized deprotection and standard coupling cycles for the remaining amino acids.
-
Cleavage: Cleave the peptide from the resin using a mild cleavage cocktail appropriate for 2-CTC resin (e.g., TFA/TIS/DCM). Analyze the crude product by HPLC and compare the results with the standard protocol.
Visualizations
References
H-Gly-Pro-Gly-OH Stability and Degradation in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the tripeptide H-Gly-Pro-Gly-OH in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by several factors:
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pH: The pH of the solution is a critical factor. Peptide bonds can undergo hydrolysis under both acidic and alkaline conditions. Furthermore, the primary degradation pathway for peptides containing a proline residue, like this compound, is the formation of a cyclic dipeptide (diketopiperazine), a reaction that is pH-dependent.
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Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis and diketopiperazine formation.[1] For optimal stability, solutions should be stored at low temperatures.
-
Buffer Composition: The type and concentration of buffer components can influence the rate of degradation. It is advisable to conduct stability studies in the specific buffer system intended for your application.
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Presence of Enzymes: If the solution is not sterile, proteases can enzymatically degrade the peptide.
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Oxidizing Agents: The presence of oxidizing agents can lead to the modification of amino acid residues, although this compound is less susceptible than peptides containing residues like methionine or cysteine.
Q2: What is the main degradation product of this compound and how is it formed?
A2: The primary degradation product of this compound is the cyclic dipeptide cyclo(Gly-Pro), also known as a diketopiperazine (DKP). This occurs through an intramolecular cyclization reaction. The N-terminal glycine's amino group attacks the amide bond between proline and the C-terminal glycine, leading to the cleavage of the C-terminal glycine and the formation of the stable six-membered ring of cyclo(Gly-Pro). This process is often preceded by the isomerization of the Gly-Pro peptide bond from the trans to the cis conformation, which brings the N-terminal amino group into close proximity to the scissile peptide bond.
Q3: How should I store solutions of this compound to maximize stability?
A3: For maximum stability, it is recommended to:
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Store at low temperatures: For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C or -80°C is recommended.
-
Aliquot the solution: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to store the solution in single-use aliquots.
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Use an appropriate pH: If possible, store the peptide in a buffer at a pH where it exhibits maximum stability. This typically needs to be determined experimentally, but a slightly acidic pH (e.g., pH 4-6) often minimizes both hydrolysis and diketopiperazine formation.
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Use sterile conditions: Prepare solutions using sterile buffers and handle them under aseptic conditions to prevent enzymatic degradation.
Q4: I see an unexpected peak in my HPLC analysis of an aged this compound solution. What could it be?
A4: An unexpected peak in the HPLC chromatogram of an aged this compound solution is likely a degradation product. The most probable identity of this peak is the diketopiperazine, cyclo(Gly-Pro). Other possibilities include smaller peptide fragments (Gly-Pro, Pro-Gly, glycine, proline) resulting from hydrolysis of the peptide bonds. To confirm the identity of the peak, it is recommended to use mass spectrometry (MS) analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of peptide concentration over time in solution. | 1. Diketopiperazine (DKP) formation: This is the most likely cause for this compound. 2. Hydrolysis: Cleavage of peptide bonds, especially at extreme pH values. 3. Adsorption to surfaces: Peptides can adsorb to glass or plastic vials. | 1. Optimize pH: Conduct a pH stability study to find the optimal pH for storage. A slightly acidic pH may reduce the rate of DKP formation. 2. Lower storage temperature: Store solutions at -20°C or -80°C. 3. Use low-binding vials: Polypropylene vials are often a good choice. 4. Include excipients: In some cases, excipients like glycerol or propylene glycol can improve stability, but their compatibility must be verified. |
| Appearance of new peaks in HPLC chromatogram. | 1. Degradation: Formation of DKP or hydrolysis products. 2. Contamination: Introduction of impurities during sample preparation or from the buffer. | 1. Characterize the new peaks: Use HPLC-MS to identify the degradation products. 2. Perform a forced degradation study: This can help to intentionally generate and identify potential degradation products, confirming that your analytical method is stability-indicating. 3. Review sample handling procedures: Ensure proper cleaning of all equipment and use high-purity reagents and solvents. |
| Inconsistent results in biological assays. | 1. Peptide degradation: The active peptide concentration may be lower than expected due to degradation. 2. Formation of inhibitory degradation products: The degradation products may interfere with the assay. | 1. Use freshly prepared solutions: Whenever possible, use this compound solutions that have been recently prepared from a lyophilized powder. 2. Quantify the peptide before each experiment: Use a validated analytical method (e.g., HPLC) to determine the exact concentration of the intact peptide. |
Quantitative Data Summary
While specific kinetic data for this compound is not extensively available in the public domain, the following table provides a representative summary of expected stability trends based on general peptide chemistry and studies on similar peptides. The half-life (t½) is the time it takes for 50% of the peptide to degrade.
| Condition | Parameter | Expected Trend for this compound Stability | Representative Half-life (t½) Range |
| pH | pH 3.0 | Increased stability against DKP formation, but potential for acid hydrolysis. | Days to Weeks |
| pH 5.0 | Generally the optimal pH range for stability of many peptides. | Weeks to Months | |
| pH 7.4 (Physiological) | Increased rate of DKP formation compared to acidic pH. | Days to Weeks | |
| pH 9.0 | Significantly increased rate of DKP formation and base-catalyzed hydrolysis. | Hours to Days | |
| Temperature | 4°C | Slow degradation. | Months |
| 25°C (Room Temp) | Moderate degradation. | Weeks to Months | |
| 40°C | Accelerated degradation. | Days to Weeks | |
| 70°C | Rapid degradation. | Hours |
Note: These are estimated values and the actual stability will depend on the specific buffer and storage conditions.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for monitoring the stability of this compound and separating it from its primary degradation product, cyclo(Gly-Pro).
-
Instrumentation:
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HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 98 2 20 70 30 22 2 98 25 2 98 26 98 2 | 30 | 98 | 2 |
-
-
Sample Preparation:
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Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).
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At specified time points during the stability study, withdraw an aliquot of the sample.
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Dilute the aliquot with Mobile Phase A to a suitable concentration for HPLC analysis.
-
-
Data Analysis:
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Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
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The appearance of a new, earlier eluting peak is likely the more polar cyclo(Gly-Pro) degradation product.
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Protocol 2: Forced Degradation Study of this compound
A forced degradation study is performed to identify potential degradation pathways and to ensure that the analytical method is stability-indicating.
-
Acid Hydrolysis:
-
Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M HCl) at 60°C for 24 hours.
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Neutralize the sample with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
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Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M NaOH) at room temperature for 4-8 hours.
-
Neutralize the sample with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
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Incubate a solution of this compound (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
-
Thermal Degradation:
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Incubate a solid sample of this compound at an elevated temperature (e.g., 80°C) for 48 hours. Dissolve the sample in buffer before analysis.
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Incubate a solution of this compound at 60°C for 48 hours.
-
-
Analysis:
-
Analyze all stressed samples by the validated HPLC method and by HPLC-MS to identify the degradation products.
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Visualizations
References
Troubleshooting poor solubility of H-Gly-pro-gly-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the tripeptide H-Gly-Pro-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is a tripeptide composed of glycine and proline residues.[1] Due to its short length and the hydrophilic nature of its amino acids, it is generally expected to be soluble in aqueous solutions. However, factors such as the peptide's net charge at a given pH, its concentration, and the presence of counterions can influence its solubility.
Q2: Why is my this compound not dissolving in water?
A2: Several factors can contribute to the poor solubility of this compound in water:
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Isoelectric Point (pI): Peptides often exhibit minimum solubility at their isoelectric point, where the net charge is zero.[2]
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Aggregation: Although less common for short peptides, intermolecular hydrogen bonding can lead to aggregation and reduced solubility.[2]
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High Concentration: You may be attempting to dissolve the peptide at a concentration that exceeds its solubility limit in water.
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Lyophilized Powder State: The physical form of the lyophilized powder can sometimes affect the rate of dissolution.
Q3: What solvents can I use to dissolve this compound?
A3: If you encounter solubility issues with water, consider the following solvents. It is always recommended to test solubility on a small portion of your peptide first.[2]
| Solvent System | Recommendation |
| Deionized Water | Start with sterile, deionized water. This is the preferred solvent for most biological applications. |
| Aqueous Buffers (e.g., PBS) | Buffering the solution to a pH away from the peptide's isoelectric point can enhance solubility by increasing its net charge. |
| Dilute Acidic Solutions (e.g., 0.1% Acetic Acid) | For basic peptides, dissolving in a dilute acidic solution can improve solubility. |
| Dilute Basic Solutions (e.g., 0.1% Ammonium Bicarbonate) | For acidic peptides, a dilute basic solution may aid dissolution. |
| Organic Co-solvents (e.g., DMSO, DMF) | For highly hydrophobic peptides, a small amount of an organic solvent can be used, followed by slow dilution with an aqueous buffer. |
Q4: How does pH affect the solubility of this compound?
A4: The pH of the solution plays a critical role in the solubility of peptides. By adjusting the pH away from the peptide's isoelectric point (pI), you increase its net charge, which enhances its interaction with water molecules and improves solubility. For this compound, which has both a free N-terminal amine and a free C-terminal carboxylic acid, the net charge is pH-dependent.
Troubleshooting Guide
If you are experiencing poor solubility with this compound, follow this step-by-step troubleshooting guide.
Caption: A step-by-step workflow for troubleshooting the poor solubility of this compound.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
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Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Solvent Addition: Add the desired volume of sterile, deionized water or aqueous buffer (e.g., PBS, pH 7.4) to the vial to achieve the target concentration.
-
Mixing: Gently vortex or agitate the vial to facilitate dissolution.
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Observation: Visually inspect the solution for any undissolved particulate matter. A clear solution indicates complete dissolution.
Protocol 2: Aiding Dissolution with Sonication
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Initial Steps: Follow steps 1 and 2 of the Standard Dissolution Protocol.
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Sonication: If the peptide does not fully dissolve, place the vial in a sonicating water bath for 3-5 minutes. Ensure the water in the bath remains cool to prevent peptide degradation.
-
Mixing and Observation: After sonication, vortex the vial and visually inspect for clarity. Repeat sonication in short bursts if necessary.
Protocol 3: Using an Organic Co-solvent for Highly Concentrated Solutions
-
Preparation: Allow the lyophilized peptide to reach room temperature.
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Co-solvent Addition: Add a minimal amount of an organic solvent such as DMSO to the vial to wet and initially dissolve the peptide.
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Aqueous Dilution: Slowly add your desired aqueous buffer to the peptide/DMSO mixture dropwise while continuously vortexing. This gradual dilution is crucial to prevent the peptide from precipitating.
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Final Observation: Inspect the final solution for clarity. If the solution is cloudy, the peptide may have precipitated, and you may need to start over with a lower final concentration.
References
Preventing racemization during H-Gly-pro-gly-OH synthesis
Welcome to the technical support center for the synthesis of H-Gly-Pro-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful and stereochemically pure synthesis of this tripeptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing the this compound sequence?
A1: The main challenge in the synthesis of this compound, particularly via Solid-Phase Peptide Synthesis (SPPS), is not racemization of the proline residue, but the propensity for diketopiperazine (DKP) formation. This side reaction is common when proline is the second amino acid in the sequence (X-Pro) and can lead to significant yield loss. The deprotected N-terminal amine of the dipeptide on the resin can attack the ester linkage, cleaving the peptide from the solid support as a cyclic dipeptide.[1]
Q2: Is racemization of the proline residue a significant concern during the synthesis of this compound?
A2: Proline is a secondary amino acid with a cyclic structure that makes it highly resistant to racemization during peptide coupling. Therefore, under standard synthesis conditions, racemization of the proline residue itself is generally not a significant issue. However, it is crucial to employ appropriate coupling methods to prevent racemization of other amino acids in the sequence, although in this specific tripeptide, the other two amino acids are achiral glycine.
Q3: Which coupling reagents are recommended to minimize side reactions during the synthesis of this compound?
A3: To minimize side reactions, particularly diketopiperazine formation, and to ensure efficient coupling, the choice of coupling reagent is critical. For coupling to the proline nitrogen, reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often recommended due to their high efficiency. When using carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide), it is essential to use them in conjunction with a racemization-suppressing additive like OxymaPure® or HOBt (Hydroxybenzotriazole).
Q4: How can I detect and quantify potential diastereomeric impurities in my final this compound product?
A4: Diastereomeric impurities, should they form, can be detected and quantified using chiral High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). By comparing the retention times of the synthesized peptide with a known standard of the desired L-Proline containing peptide and potentially a synthesized standard of the D-Proline diastereomer, the presence and percentage of the impurity can be determined.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Solid-Phase Synthesis
Potential Cause: The most probable cause for low yield is the formation of diketopiperazine (DKP) after the coupling of the second amino acid (Proline).[1]
Solutions:
| Strategy | Recommendation | Rationale |
| Resin Selection | Use a 2-chlorotrityl chloride (2-CTC) resin. | The steric hindrance provided by the 2-CTC resin significantly suppresses the intramolecular cyclization that leads to DKP formation.[1][2] |
| Dipeptide Coupling | Instead of sequential coupling of individual amino acids, use a pre-formed Fmoc-Gly-Pro-OH dipeptide for coupling to the glycine-loaded resin. | This strategy bypasses the vulnerable dipeptide stage on the resin where DKP formation is most likely to occur.[1] |
| Deprotection Conditions | Use a milder base or shorter deprotection times for the Fmoc group of the first glycine. | Modifying the deprotection protocol can minimize the time the N-terminal amine is free to initiate the DKP-forming side reaction. |
Issue 2: Unexpected Racemization
While proline is resistant to racemization, other factors can lead to the formation of diastereomers.
Potential Cause: In specific cases, such as the use of phenacyl esters of proline with certain additives, unexpected racemization has been observed. While not the standard procedure, it highlights the importance of carefully selecting all reagents.
Solutions:
| Parameter | Recommendation | Rationale |
| Coupling Reagents & Additives | Use well-established low-racemization coupling reagents. Carbodiimides (e.g., DIC) should always be paired with racemization-suppressing additives like OxymaPure® or HOAt. Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HCTU) salts are generally preferred for their efficiency and low racemization potential. | These reagents promote the formation of active esters that are less prone to racemization compared to the intermediates formed by carbodiimides alone. |
| Base Selection | Use a sterically hindered and weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine, especially if racemization is detected. Avoid stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA). | Stronger bases can more readily abstract the α-proton of the activated amino acid, leading to racemization. |
| Temperature Control | Perform the coupling reaction at a controlled room temperature or lower (e.g., 0 °C), if the reaction kinetics are favorable. | Higher temperatures can increase the rate of racemization. |
Data Presentation
The following table summarizes the effectiveness of various coupling additives in suppressing racemization. While this data is for a different peptide model (Z-Phe-Val-OH + H-Pro-NH2), it provides a useful comparison of the additives' general performance.
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8 |
| HOAt | DIC | 5.9 |
| OxymaPure® | DIC | 7.7 |
Data sourced from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.
Mandatory Visualization
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound using Fmoc Chemistry
This protocol outlines the manual solid-phase synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin to minimize diketopiperazine formation.
1. Resin Preparation and First Amino Acid Loading (Fmoc-Gly-OH):
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Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
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Drain the DCM.
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In a separate flask, dissolve Fmoc-Gly-OH (0.95 g, 3.2 mmol) and N,N-diisopropylethylamine (DIPEA) (1.1 mL, 6.4 mmol) in DCM (10 mL).
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Add the amino acid solution to the resin and agitate for 2 hours.
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To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 15 minutes.
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Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).
2. Fmoc Deprotection:
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Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.
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Drain the solution.
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Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
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Wash the resin thoroughly with DMF (5 x 10 mL).
3. Coupling of the Second Amino Acid (Fmoc-Pro-OH):
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In a separate flask, pre-activate Fmoc-Pro-OH (1.08 g, 3.2 mmol) with HCTU (1.32 g, 3.2 mmol) and DIPEA (1.1 mL, 6.4 mmol) in DMF (10 mL) for 5 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 2 hours at room temperature.
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Wash the resin with DMF (5 x 10 mL).
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(Optional) Perform a Kaiser test to confirm the completion of the coupling. For proline, an isatin test is more appropriate.
4. Coupling of the Third Amino Acid (Fmoc-Gly-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
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In a separate flask, pre-activate Fmoc-Gly-OH (0.95 g, 3.2 mmol) with HCTU (1.32 g, 3.2 mmol) and DIPEA (1.1 mL, 6.4 mmol) in DMF (10 mL) for 5 minutes.
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Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (5 x 10 mL).
5. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
6. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
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Add the cleavage cocktail (10 mL) to the dry resin in a fume hood and agitate for 2 hours.
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Filter the resin and collect the filtrate.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
7. Purification:
-
Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
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Collect and lyophilize the fractions containing the pure this compound.
Protocol 2: Quantification of Racemization by HPLC
This protocol provides a general method for the analysis of potential diastereomeric impurities.
1. Sample Preparation:
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Dissolve a small amount of the purified peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC Conditions:
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Column: Chiral stationary phase column or a high-resolution C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A shallow linear gradient, for example, 5% to 25% B over 30 minutes.
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Flow Rate: 1 mL/min.
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Detection: UV at 214 nm.
3. Analysis:
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Inject the sample and record the chromatogram.
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If a D-Proline standard of the tripeptide is available, inject it to determine its retention time.
-
The presence of a secondary peak close to the main product peak may indicate a diastereomer.
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Integrate the peak areas to determine the percentage of the impurity.
References
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of H-Gly-Pro-Gly-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the mass spectrometry fragmentation analysis of the tripeptide H-Gly-Pro-Gly-OH.
Expected Fragmentation Pattern of this compound
Under typical low-energy Collision-Induced Dissociation (CID), the protonated precursor ion of this compound ([M+H]⁺) is expected to fragment primarily at the peptide bonds. This process generates a series of b- and y-ions. Due to the presence of a proline residue, a significant fragmentation event, known as the "proline effect," is anticipated. This effect typically results in a preferential cleavage of the amide bond N-terminal to the proline residue, leading to a particularly abundant y₂-ion.[1][2][3]
Data Presentation: Theoretical m/z Values
The theoretical monoisotopic masses of the precursor ion and its primary fragment ions are summarized below for easy reference during spectral analysis.
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| Precursor | Gly-Pro-Gly | 230.1135 |
| b-ions | ||
| b₁ | Gly | 58.0293 |
| b₂ | Gly-Pro | 155.0818 |
| y-ions | ||
| y₁ | Gly | 76.0393 |
| y₂ | Pro-Gly | 173.0924 |
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.
Q1: Why is my mass spectrum dominated by the precursor ion (~230.11 m/z) with little to no fragmentation?
A1: This observation suggests that the precursor ions are not receiving enough energy to fragment efficiently. Several factors could be responsible:
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Insufficient Collision Energy (CE): The applied collision energy may be too low for this specific peptide.
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Formation of Metal Adducts: The peptide may have formed adducts with sodium ([M+Na]⁺ at m/z ~252.10) or potassium ([M+K]⁺ at m/z ~268.07) instead of being protonated ([M+H]⁺). Metal adducts are often more stable and require higher energy to fragment.
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Instrument Settings: The activation time or the pressure of the collision gas within the collision cell might not be optimal for this analyte.
Troubleshooting Steps:
-
Optimize Collision Energy: Instead of a single CE value, perform a stepped or ramped collision energy experiment to identify the optimal setting where the precursor ion intensity decreases and the fragment ion intensities are maximized.
-
Verify Precursor m/z: Ensure that you are targeting the protonated species (~230.11 m/z) for fragmentation and not a metal adduct.
-
Improve Sample Preparation: To promote protonation over metal adduction, ensure the sample and LC-MS solvents are properly acidified (e.g., with 0.1% formic acid). If salt contamination is suspected, desalt the sample using a C18 spin column.[4][5]
Q2: I am observing a very intense peak at m/z ~173.09, while other fragment ions are weak or absent. Is this normal?
A2: Yes, this is a classic example of the "proline effect". The peptide bond N-terminal to the proline residue is particularly susceptible to cleavage. This leads to the preferential formation of the y₂-ion (Pro-Gly), which is often the most abundant fragment ion in the spectrum of Gly-Pro-containing peptides.
Q3: My spectrum is missing the b₁-ion at m/z ~58.03. Should I be concerned?
A3: Not necessarily. While the b₁-ion is theoretically possible, its stability can be low, and it may not be observed in all cases. The presence and intensity of fragment ions can be influenced by the instrument type, collision energy, and the charge state of the precursor ion. The absence of one expected ion is not uncommon, especially if other key fragments (like the prominent y₂-ion) are present to confirm the sequence.
Q4: I see several unexpected peaks in my spectrum that do not correspond to b- or y-ions. What could they be?
A4: These peaks could be due to a few possibilities:
-
Adduct Ions: As mentioned in Q1, these are formed when the peptide ion associates with other molecules like solvents or salts. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺).
-
Neutral Losses: Peptides can sometimes lose small neutral molecules like water (-18 Da) or ammonia (-17 Da) from the precursor or fragment ions, especially if the collision energy is high.
-
Internal Fragments: Double backbone cleavages can lead to internal fragments, which are fragments containing a single amino acid residue (immonium ions) or a sequence of internal residues. For proline, an immonium ion can be observed at m/z ~70.07.
-
Contaminants: The peaks could arise from contaminants in your sample or the LC-MS system. Common contaminants include polymers like polyethylene glycol (PEG).
Troubleshooting Steps:
-
Analyze Isotope Patterns: Check the isotopic distribution of the unexpected peaks to help determine their charge state and elemental composition.
-
Use High-Purity Reagents: Ensure the use of LC-MS grade solvents and reagents to minimize contamination.
-
Blank Runs: Perform blank injections (injecting only the solvent) to identify background ions originating from the system.
Experimental Protocols
A general methodology for acquiring and analyzing the MS/MS spectrum of this compound using an electrospray ionization (ESI) mass spectrometer is provided below.
Sample Preparation
-
Dissolve the this compound standard in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 pmol/µL. The formic acid is crucial for promoting protonation.
Instrument Setup (Direct Infusion)
-
Set up the ESI source in positive ion mode.
-
Infuse the sample at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan MS1 spectrum to confirm the presence of the protonated precursor ion at m/z ~230.11. Check for other species like sodium adducts ([M+Na]⁺ at m/z ~252.10) or the doubly charged ion ([M+2H]²⁺ at m/z ~115.56).
MS/MS Data Acquisition
-
Set up a product ion scan targeting the [M+H]⁺ precursor at m/z 230.11.
-
Use an appropriate isolation window (e.g., 1-2 m/z).
-
Apply collision-induced dissociation (CID). For optimization, it is recommended to perform a collision energy ramp. For a typical ion trap or Q-TOF instrument, a range of 10-40 eV is a good starting point.
-
Acquire the MS/MS spectrum, ensuring sufficient signal-to-noise ratio.
Data Analysis
-
Examine the resulting MS/MS spectrum for the expected b- and y-ions as listed in the data table.
-
Pay close attention to the intensity of the y₂-ion at m/z ~173.09, which is expected to be a dominant peak due to the proline effect.
-
Look for the proline immonium ion at m/z ~70.07.
-
If unexpected peaks are observed, refer to the troubleshooting guide.
Mandatory Visualization
The following diagrams illustrate the fragmentation of this compound and a logical workflow for troubleshooting common issues.
Caption: Fragmentation of this compound showing b- and y-ions.
References
- 1. benchchem.com [benchchem.com]
- 2. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 3. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: NMR Spectroscopy of H-Gly-Pro-Gly-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the NMR spectra of the tripeptide H-Gly-Pro-Gly-OH.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues observed in the NMR spectra of this compound.
Q1: I am seeing unexpected peaks in my 1H NMR spectrum that don't correspond to my peptide. What could be the cause?
A1: Unidentified peaks in your spectrum are often due to solvent impurities or contaminants.
Troubleshooting Steps:
-
Identify the Solvent Residual Peak: Compare the chemical shift of the largest non-peptide peak to known values for residual protons in your deuterated solvent. For example, the residual peak for DMSO-d6 is around 2.50 ppm, and for D₂O, it is typically around 4.79 ppm (can vary with temperature).
-
Check for Common Lab Solvents: Consult a table of common laboratory solvent impurities to see if the observed peaks match solvents used in the synthesis or purification of your peptide (e.g., ethyl acetate, acetone, dichloromethane).[1][2]
-
Proper Sample Preparation: Ensure your NMR tube is clean and dry before use to avoid contamination from residual solvents like acetone.[3] If you suspect solvent contamination, re-purify your sample and re-prepare the NMR sample with fresh, high-purity deuterated solvent.
Q2: The chemical shifts of my peptide peaks are different from what I expected, or they are broad and poorly resolved. What should I investigate?
A2: Deviations in chemical shifts and peak broadening can be caused by several factors, including pH, sample concentration, and conformational exchange.
Troubleshooting Steps:
-
Measure the pH of your sample: The protonation state of the N-terminal amine and C-terminal carboxylic acid of this compound is highly dependent on the pH of the solution. Changes in pH can cause significant shifts in the chemical shifts of nearby protons and carbons.[4][5] For consistent results, it is recommended to buffer your NMR sample.
-
Check for Sample Aggregation: High sample concentrations can lead to aggregation, which can cause peak broadening. Try acquiring a spectrum at a lower concentration to see if the resolution improves.
-
Consider Conformational Heterogeneity: The peptide bond between Glycine and Proline can exist in both cis and trans conformations. The rate of exchange between these two forms can be on the NMR timescale, leading to broadened peaks or even two distinct sets of peaks for the residues near the Proline. Acquiring the spectrum at a different temperature can help to either sharpen the peaks (if the exchange rate is pushed outside the intermediate regime) or resolve the distinct conformers.
Q3: My baseline is distorted, and I'm seeing "wavy" lines or "sinc wiggles" around my intense peaks. How can I fix this?
A3: Baseline distortions and "sinc wiggles" are often instrumental artifacts related to data acquisition and processing.
Troubleshooting Steps:
-
Improve Shimming: Poor magnetic field homogeneity is a common cause of broad, asymmetric peaks and a distorted baseline. Re-shim the spectrometer before acquiring your data.
-
Check Acquisition Parameters: Truncation of the Free Induction Decay (FID) signal, which can happen if the acquisition time is too short, can lead to "sinc wiggles" around intense peaks. Increase the acquisition time to allow the FID to decay fully.
-
Adjust Receiver Gain: If your sample is highly concentrated, the signal may be too strong for the detector, leading to a "flat-topped" FID and baseline artifacts. Reduce the receiver gain and re-acquire the spectrum.
-
Processing: Applying a gentle apodization function (e.g., exponential multiplication with a small line-broadening factor) during Fourier transformation can help to reduce "sinc wiggles" and improve the signal-to-noise ratio, but be aware that this will also decrease the resolution.
Frequently Asked Questions (FAQs)
Q4: What are the expected 1H and 13C chemical shift ranges for this compound?
| Assignment | Atom | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) |
| Glycine (N-terminal) | α-CH₂ | 3.8 - 4.2 | 42 - 45 |
| C=O | - | 170 - 174 | |
| Proline | α-CH | 4.2 - 4.5 | 60 - 63 |
| β-CH₂ | 1.9 - 2.2 | 29 - 32 | |
| γ-CH₂ | 1.8 - 2.1 | 24 - 27 | |
| δ-CH₂ | 3.5 - 3.8 | 46 - 49 | |
| C=O | - | 172 - 176 | |
| Glycine (C-terminal) | α-CH₂ | 3.7 - 4.1 | 43 - 46 |
| C=O | - | 173 - 177 |
Q5: Why do I see more peaks than expected, particularly for the residues around the Proline?
A5: The presence of more peaks than expected is often due to the cis-trans isomerization of the X-Pro peptide bond (in this case, the Gly-Pro bond). The energy barrier for rotation around this bond is high enough that both the cis and trans conformers can be present in solution and have distinct sets of NMR signals, effectively doubling the peaks for the Proline residue and the preceding Glycine residue.
Q6: How does pH affect the NMR spectrum of this compound?
A6: The pH of the solution will significantly affect the protonation states of the N-terminal primary amine and the C-terminal carboxylic acid. As the pH changes, the chemical environment of the nuclei near these groups will be altered, leading to changes in their chemical shifts. For example, protonation of the N-terminus at low pH will cause a downfield shift (higher ppm) for the adjacent α-protons of the N-terminal Glycine. It is crucial to control and report the pH of your sample to ensure reproducibility.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Weigh the Sample: Accurately weigh approximately 1-5 mg of this compound.
-
Dissolve in Deuterated Solvent: Dissolve the peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.
-
pH Adjustment (for aqueous samples): If using D₂O, the pD can be adjusted by adding small aliquots of dilute DCl or NaOD. A pH meter with a glass electrode can be used, and the pD can be estimated using the equation pD = pH_reading + 0.4. For reproducible results, it is highly recommended to use a buffer (e.g., phosphate buffer) prepared in D₂O.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Add Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., DSS or TSP for aqueous samples).
Visualizations
Caption: Troubleshooting workflow for NMR artifacts.
Caption: Origin of peak doubling due to cis-trans isomerization.
References
How to improve the purity of synthetic H-Gly-pro-gly-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetic H-Gly-Pro-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude synthetic this compound?
A1: Following solid-phase peptide synthesis (SPPS), crude this compound typically contains a variety of impurities. The most common include:
-
Deletion Sequences: Peptides missing one of the amino acids (e.g., H-Gly-Gly-OH or H-Pro-Gly-OH). These arise from incomplete coupling or deprotection steps during synthesis.[1][2]
-
Truncated Sequences: Peptides that are shorter than the target sequence due to incomplete synthesis.
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their side chains or termini.
-
Products of Side-Reactions: Modifications such as the formation of diketopiperazine, particularly with sequences containing Glycine in the third position from the N-terminus, can occur.
-
Residual Reagents and By-products: Chemicals used in the synthesis and cleavage steps, such as trifluoroacetic acid (TFA), can be present in the crude product.[3]
Q2: How can I detect impurities in my this compound sample?
A2: The primary methods for detecting impurities in synthetic peptides are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for assessing peptide purity. A C18 column is typically used, and impurities will appear as separate peaks from the main product peak.[1]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the peptide and its impurities. This is crucial for identifying the nature of the impurity, such as a deletion sequence which will have a lower molecular weight.
Q3: What purity level should I expect for crude this compound?
A3: The purity of a crude synthetic peptide can vary, but for a short tripeptide like this compound, a crude purity of over 80% is generally considered good. However, this can be influenced by the efficiency of the synthesis.
Troubleshooting Guides
Issue 1: Low Purity of Crude this compound
Symptoms:
-
Analytical HPLC shows multiple peaks of significant intensity.
-
Mass spectrometry reveals the presence of species with molecular weights corresponding to deletion sequences or other by-products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Coupling | For difficult couplings, such as those involving proline, consider double coupling or using a more potent coupling reagent like HATU instead of HBTU.[1] |
| Incomplete Deprotection | Extend the deprotection time for the Fmoc group or perform a second deprotection step. Use a colorimetric test like the Kaiser test to confirm complete deprotection. |
| Peptide Aggregation | Use a lower-loading resin to increase the distance between peptide chains. Microwave-assisted synthesis can also help to reduce aggregation. |
Issue 2: Difficulty in Purifying this compound by RP-HPLC
Symptoms:
-
Poor separation of the main peak from impurities.
-
Broad or tailing peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Gradient | Optimize the elution gradient. A shallower gradient will often provide better resolution for closely eluting impurities. |
| Poor Sample Solubility | Ensure the crude peptide is fully dissolved before injection. If necessary, a small amount of the organic mobile phase (e.g., acetonitrile) can be added to the sample solvent. |
| Column Overload | Reduce the amount of crude peptide injected onto the column. Exceeding the column's loading capacity will lead to poor peak shape and resolution. |
Experimental Protocols
Protocol 1: Purification of this compound by Preparative RP-HPLC
This protocol outlines a general method for the purification of this compound using a C18 column.
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
-
0.22 µm or 0.45 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A. A starting concentration of 10-20 mg/mL is a good starting point.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter.
4. HPLC Purification:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A suggested gradient is from 5% to 50% Mobile Phase B over 30-60 minutes.
-
Monitor the elution at 214 nm.
-
Collect fractions corresponding to the main peak.
5. Post-Purification Processing:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Quantitative Data Summary for HPLC Purification:
| Parameter | Recommended Value/Condition |
| Column | Preparative C18, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column) |
| Detection Wavelength | 214 nm |
| Typical Purity Achieved | >98% |
Protocol 2: Purification of this compound by Recrystallization
Recrystallization can be a cost-effective method for purifying small, relatively polar peptides like this compound, provided a suitable solvent system can be found.
1. Materials:
-
Crude this compound
-
Various solvents (e.g., water, ethanol, isopropanol, acetone)
-
Heating plate with stirring
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
2. Solvent Screening:
-
Test the solubility of the crude peptide in various solvents at room temperature and upon heating. An ideal solvent will dissolve the peptide when hot but not when cold.
-
A common solvent system for small peptides is a mixture of water and a miscible organic solvent like ethanol or isopropanol.
3. Recrystallization Procedure:
-
Dissolve the crude peptide in a minimal amount of the chosen hot solvent or solvent mixture.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data Summary for Recrystallization:
| Parameter | Observation/Condition |
| Solvent System | Typically a water/alcohol mixture (e.g., water/ethanol) |
| Temperature | Dissolve at elevated temperature, crystallize at low temperature (0-4 °C) |
| Typical Purity Achieved | >95% (highly dependent on the nature of the impurities) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for HPLC purification issues.
References
Optimizing storage conditions for lyophilized H-Gly-pro-gly-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for lyophilized H-Gly-Pro-Gly-OH. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for lyophilized this compound?
A1: For optimal long-term stability, lyophilized this compound powder should be stored at -20°C or colder.[1] Some sources even recommend temperatures as low as -80°C for extended preservation.[1] It is crucial to store the peptide in a tightly sealed container to minimize exposure to moisture and light.[1][2]
Q2: Can I store lyophilized this compound at room temperature?
A2: While lyophilized peptides are generally stable at room temperature for short periods, such as during shipping, prolonged exposure is not recommended as it can lead to degradation. For any storage beyond a few days, refrigeration at 4°C is advisable, and for longer-term storage, freezing at -20°C or below is necessary.
Q3: My lyophilized this compound appears as a small pellet or a thin film. Is this normal?
A3: Yes, this is completely normal. The apparent volume of lyophilized peptides can vary. Due to its hygroscopic nature, this compound might appear as a gel-like substance or be barely visible in the vial. This does not indicate a problem with the quality or quantity of the peptide.
Q4: How does humidity affect the stability of lyophilized this compound?
A4: Humidity is a critical factor affecting the stability of lyophilized peptides. This compound is hygroscopic, meaning it can readily absorb moisture from the air. This moisture can accelerate degradation pathways such as hydrolysis.[3] Therefore, it is essential to store the peptide in a dry environment, for instance, by using a desiccator. Always allow the vial to warm to room temperature before opening to prevent condensation from forming inside. A residual moisture content of less than 3% is generally recommended for long-term stability of lyophilized products.
Q5: How many times can I freeze and thaw a reconstituted solution of this compound?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation. For reconstituted solutions, it is best practice to aliquot the peptide into single-use volumes and store them at -20°C or -80°C. This ensures that you only thaw the amount needed for a particular experiment.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced peptide activity or inconsistent experimental results. | Peptide degradation due to improper storage. | - Confirm that the lyophilized peptide has been consistently stored at -20°C or below. - Ensure the container is tightly sealed and protected from light. - Review handling procedures to minimize exposure to humidity. |
| Difficulty dissolving the lyophilized peptide. | Peptide has absorbed moisture and clumped. | - Allow the vial to equilibrate to room temperature in a desiccator before opening. - Use an appropriate sterile buffer for reconstitution. Gentle vortexing or sonication can aid dissolution. |
| Visible changes in the appearance of the lyophilized powder (e.g., discoloration). | Potential degradation due to oxidation or other chemical reactions. | - Discard the peptide if significant discoloration is observed. - For future prevention, consider storing under an inert gas like argon or nitrogen, especially for peptides susceptible to oxidation. |
| Precipitation observed in the reconstituted peptide solution upon storage. | The pH of the solution is near the peptide's isoelectric point (pI), or the concentration is too high. | - Adjust the pH of the buffer to be at least 2 units away from the pI. - Consider working with a lower peptide concentration. - Screen different buffer systems to find one that offers better solubility. |
Storage Condition Summary
The following table summarizes the recommended storage conditions for lyophilized this compound to ensure maximum stability and experimental reproducibility.
| Parameter | Short-Term Storage (Up to 4 weeks) | Long-Term Storage (> 4 weeks) |
| Temperature | 4°C | -20°C to -80°C |
| Humidity | Low humidity, store in a desiccator. | Low humidity, store in a desiccator. |
| Light | Protect from direct light. | Protect from direct light. |
| Container | Tightly sealed vial. | Tightly sealed vial, consider purging with inert gas. |
Experimental Protocols
Protocol 1: Stability Assessment of Lyophilized this compound under Accelerated Conditions
This protocol outlines a method to assess the stability of lyophilized this compound under elevated temperature and humidity.
1. Sample Preparation:
-
Prepare multiple vials of lyophilized this compound.
-
Divide the vials into different storage condition groups (e.g., 25°C/60% RH, 40°C/75% RH) in a stability chamber. Include a control group stored at -20°C.
2. Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6 months), retrieve one vial from each storage condition.
3. Sample Analysis by RP-HPLC:
-
Allow the vial to equilibrate to room temperature.
-
Reconstitute the peptide in a suitable buffer (e.g., 0.1% TFA in water) to a known concentration.
-
Analyze the sample using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the parent peptide from potential degradants.
-
Detection: UV at 214 nm.
-
4. Data Analysis:
-
Determine the percentage of the intact peptide remaining by comparing the peak area of this compound at each time point to the initial (time 0) peak area.
-
Monitor for the appearance of new peaks, which indicate degradation products.
Protocol 2: Assessing the Impact of Moisture on this compound Stability
This protocol is designed to evaluate the effect of residual moisture on the stability of the lyophilized peptide.
1. Sample Preparation with Varying Moisture Content:
-
Prepare batches of lyophilized this compound with different residual moisture levels (e.g., <1%, 3%, 5%). This can be achieved by modifying the secondary drying phase of the lyophilization cycle.
2. Storage and Analysis:
-
Store the vials at a constant, elevated temperature (e.g., 40°C).
-
At regular intervals, analyze the samples using the RP-HPLC method described in Protocol 1.
3. Data Analysis:
-
Plot the percentage of intact peptide remaining over time for each moisture level.
-
This will illustrate the correlation between moisture content and the degradation rate of this compound. While some studies suggest an optimal residual moisture of 2-3% for certain proteins, the "drier the better" concept may not always hold true.
Visualizations
Caption: Recommended workflow for handling and storage of lyophilized this compound.
References
Impact of residual solvents on H-Gly-pro-gly-OH activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide H-Gly-Pro-Gly-OH. It specifically addresses the potential impact of residual solvents on the peptide's biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a tripeptide composed of the amino acids glycine, proline, and glycine.[1] Its molecular formula is C9H15N3O4 and it has a molecular weight of approximately 229.23 g/mol .[1] Peptides like this are often studied for their potential roles in various biological processes.
Q2: What are residual solvents and why are they a concern in my this compound sample?
Residual solvents are organic volatile chemicals used or produced during the synthesis and purification of peptides.[2] Common solvents in solid-phase peptide synthesis (SPPS) include N,N-dimethylformamide (DMF), dichloromethane (DCM), N-methylpyrrolidone (NMP), acetonitrile, and diethyl ether.[3][4] Trifluoroacetic acid (TFA) is also commonly present as a counterion from the HPLC purification process. These residual compounds can be cytotoxic, lead to false results in biological assays, and affect the peptide's stability and activity.
Q3: How can residual solvents affect the biological activity of this compound?
Residual solvents can impact peptide activity in several ways:
-
Conformational Changes: Solvents can alter the three-dimensional structure of the peptide, which is often critical for its biological function. For example, some solvents might favor a helical conformation while others promote a β-hairpin structure.
-
Aggregation: The presence of certain impurities can promote peptide aggregation, leading to a loss of active, monomeric peptide. This not only reduces efficacy but can also introduce toxicity or immunogenicity.
-
Direct Interference: Solvents may directly interfere with biological assays. For instance, DMSO, a common solvent for dissolving peptides, can have its own biological effects.
-
Cytotoxicity: Some residual solvents are inherently toxic to cells, which can mask the true biological effect of the peptide in cell-based assays.
Q4: My this compound sample shows lower than expected activity. Could residual solvents be the cause?
Yes, this is a common issue. If you observe diminished or inconsistent activity, it is crucial to consider the potential impact of residual solvents. You should verify the purity of your peptide sample and quantify the levels of any residual solvents.
Q5: How can I detect and quantify residual solvents in my peptide sample?
The most common and recommended method for analyzing residual solvents is gas chromatography (GC), particularly with a headspace sampler (HS-GC). This technique is highly sensitive and selective for volatile organic compounds. The United States Pharmacopeia (USP) Method <467> provides a standardized protocol for this analysis.
Troubleshooting Guide
Issue 1: Inconsistent or No Activity in Cell-Based Assays
Possible Cause: Residual solvents in the this compound sample may be causing cytotoxicity or interfering with the assay.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Check the CoA for your peptide batch for information on residual solvent analysis. If not provided, request it from the supplier or perform an in-house analysis.
-
Perform a Solvent Toxicity Control: In your cell-based assay, include a control group where you add the highest potential concentration of the suspected residual solvent(s) without the peptide. This will help determine if the solvent itself is affecting cell viability.
-
Re-purify or Re-solubilize the Peptide: If high levels of residual solvents are confirmed, consider re-lyophilizing the peptide to remove volatile solvents. For less volatile solvents, re-purification using HPLC may be necessary. When preparing stock solutions, use a fresh, high-purity solvent like DMSO and ensure it is anhydrous, as moisture can reduce solubility.
Issue 2: High Variability Between Experimental Replicates
Possible Cause: Non-uniform distribution of the peptide due to aggregation, which can be influenced by residual impurities.
Troubleshooting Steps:
-
Assess Peptide Solubility and Aggregation: Visually inspect your stock solution for any precipitates. Use techniques like dynamic light scattering (DLS) to check for the presence of aggregates.
-
Optimize Dissolution Protocol: Ensure your peptide is fully dissolved before making serial dilutions. Gentle vortexing or sonication might be required. Prepare stock solutions fresh for each experiment if possible.
-
Quantify Residual Solvents: As mentioned previously, HS-GC analysis is the gold standard for identifying and quantifying residual solvents that might be promoting aggregation.
Data Presentation: Impact of Residual Solvents on this compound Activity
The following table summarizes hypothetical quantitative data illustrating the effect of common residual solvents on the apparent activity of this compound in a neutrophil chemotaxis assay.
| Residual Solvent | Concentration (ppm) | Apparent EC₅₀ (µM) of this compound | Cell Viability (%) |
| Control (<50 ppm total solvents) | <50 | 1.5 | 98 |
| Acetonitrile | 500 | 1.8 | 95 |
| Dichloromethane (DCM) | 200 | 5.2 | 80 |
| N,N-Dimethylformamide (DMF) | 800 | 3.5 | 88 |
| Trifluoroacetic Acid (TFA) | 10,000 (1%) | 1.6 | 97 |
This data is illustrative and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Quantification of Residual Solvents by Headspace Gas Chromatography (HS-GC)
This protocol is based on the principles of USP <467>.
Materials:
-
This compound sample
-
Solvent-free DMSO for sample dissolution
-
Certified standards of common residual solvents (e.g., acetone, acetonitrile, DCM, DMF, ethanol, diethyl ether)
-
Headspace vials
-
Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a headspace vial. Dissolve it in 50 µL of solvent-free DMSO.
-
Standard Preparation: Prepare a reference solution containing known concentrations (e.g., 200 to 5000 ppm) of the potential residual solvents in solvent-free DMSO.
-
HS-GC Analysis: Place the vials in the headspace autosampler. The instrument will heat the vials for a set time to allow volatile solvents to partition into the headspace gas. This gas is then injected into the GC column.
-
Chromatography: The solvents are separated on a suitable capillary column (e.g., G43 or G16 phase as per USP <467>) and detected by the FID.
-
Data Analysis: Identify and quantify the residual solvents in the sample by comparing the peak retention times and areas to those of the certified standards.
Protocol 2: Assessment of this compound Activity using a Cell Viability (MTT) Assay
This protocol determines the effect of the peptide on cell health.
Materials:
-
This compound stock solution
-
Target cell line (e.g., neutrophils, fibroblasts)
-
96-well cell culture plates
-
Cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound sample in serum-free medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Signaling Pathway
Based on the activity of the related dipeptide Pro-Gly, a plausible signaling pathway for this compound could involve the peptide transporter PepT1 and the JAK2/STAT5 signaling cascade to regulate gene expression, for example, of growth factors like IGF-1.
References
Strategies to prevent enzymatic degradation of H-Gly-pro-gly-OH in vitro
Welcome to the Technical Support Center for Peptide Stability. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro enzymatic degradation of peptides, with a specific focus on H-Gly-Pro-Gly-OH.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vitro experiments with this compound.
Q1: My this compound peptide is degrading rapidly in my cell culture medium. What are the likely causes and how can I prevent this?
A1: Rapid degradation of this compound in cell culture is typically due to enzymatic activity from proteases secreted by the cells or present in the serum supplement. The primary culprits are likely aminopeptidases, which cleave the N-terminal Glycine, and prolyl-specific proteases like Dipeptidyl Peptidase IV (DPP-IV) or Prolyl Oligopeptidase (POP), which target the proline residue.
Troubleshooting Steps:
-
Identify the Source of Degradation:
-
Incorporate Protease Inhibitors: The most effective strategy is to supplement your culture medium with a cocktail of protease inhibitors. For a targeted approach against the degradation of this compound, consider the following:
-
Aminopeptidase Inhibitors: Bestatin is a potent inhibitor of various aminopeptidases.[3][4][5]
-
Serine Protease Inhibitors: Since DPP-IV and POP are serine proteases, a general serine protease inhibitor like Phenylmethylsulfonyl fluoride (PMSF) or aprotinin can be beneficial.
-
Specific Inhibitors: For more targeted inhibition, consider "gliptins" for DPP-IV or specific POP inhibitors.
-
Protease Inhibitor Cocktails: Commercially available cocktails offer broad-spectrum protection against various protease classes.
-
Q2: I am observing unexpected peaks in my HPLC analysis of a peptide stability assay. What could these be?
A2: Unexpected peaks in your HPLC chromatogram are likely degradation products of your peptide. For this compound, potential degradation products include:
-
Gly-Pro + Gly: Resulting from cleavage of the Pro-Gly bond.
-
Gly + Pro-Gly: Resulting from cleavage of the Gly-Pro bond.
-
Individual Amino Acids: Complete hydrolysis into Glycine and Proline.
-
Cyclized Products: Peptides with an N-terminal proline can be susceptible to cyclization, forming a diketopiperazine.
To confirm the identity of these peaks, it is recommended to use mass spectrometry (LC-MS) to analyze the fractions corresponding to the unexpected peaks.
Q3: My peptide solution has become cloudy. What is the cause and how can I fix it?
A3: Cloudiness or precipitation in your peptide solution can be due to poor solubility or aggregation. This can be influenced by the peptide concentration, the pH of the buffer, and the ionic strength.
Troubleshooting Steps:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
pH Adjustment: The solubility of a peptide is often lowest near its isoelectric point (pI). Adjusting the pH of your buffer away from the pI can increase solubility.
-
Lower Concentration: Try working with a lower concentration of the peptide.
-
Storage: Ensure proper storage of your peptide stock solutions, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound in vitro?
A1: The Gly-Pro-Gly sequence is susceptible to cleavage by several classes of proteases:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. The N-terminal Glycine of this compound is a potential target.
-
Dipeptidyl Peptidase IV (DPP-IV): This is a serine protease that specifically cleaves Xaa-Pro dipeptides from the N-terminus of peptides. In this case, it would cleave Gly-Pro.
-
Prolyl Oligopeptidase (POP): Also known as prolyl endopeptidase, this enzyme cleaves peptide bonds on the C-terminal side of proline residues.
-
Other Serine and Cysteine Proteases: Depending on the biological matrix (e.g., cell culture supernatant, plasma), other less specific proteases may also contribute to degradation.
Q2: What are some effective inhibitors to prevent the degradation of this compound?
A2: A targeted approach using a combination of inhibitors is often the most effective strategy.
| Inhibitor Class | Specific Examples | Target Enzymes |
| Aminopeptidase Inhibitors | Bestatin, Amastatin | Aminopeptidases |
| DPP-IV Inhibitors ("Gliptins") | Sitagliptin, Vildagliptin, Saxagliptin, Alogliptin, Linagliptin | Dipeptidyl Peptidase IV |
| Prolyl Oligopeptidase Inhibitors | Z-Pro-Prolinal, KYP-2047 | Prolyl Oligopeptidase |
| General Serine Protease Inhibitors | PMSF, Aprotinin | Serine Proteases (including DPP-IV and POP) |
| General Cysteine Protease Inhibitors | E-64, Leupeptin | Cysteine Proteases |
| Protease Inhibitor Cocktails | Commercially available mixtures | Broad-spectrum protection |
Quantitative Data on Inhibitors:
The following table summarizes the inhibitory concentrations (IC50) and constants (Ki) for some relevant inhibitors. These values can help in determining the optimal concentration to use in your experiments.
| Inhibitor | Target Enzyme | IC50 / Ki | Reference |
| Bestatin | Leucine Aminopeptidase | 20 nM (IC50) | |
| Bestatin | Aminopeptidase B | 60 nM (IC50) | |
| Bestatin | Cytosol Aminopeptidase | 0.5 nM (IC50) | |
| Bestatin | Aminopeptidase N | 5 nM (IC50) | |
| Sitagliptin | DPP-IV | 19 nM (IC50) | |
| Vildagliptin | DPP-IV | 62 nM (IC50) | |
| Saxagliptin | DPP-IV | 50 nM (IC50) | |
| Alogliptin | DPP-IV | 24 nM (IC50) | |
| Linagliptin | DPP-IV | 1 nM (IC50) | |
| KYP-2047 | Prolyl Oligopeptidase | 0.023 nM (Ki) | |
| Z-Pro-Pro-CHO | Prolyl Oligopeptidase (human) | 0.16 µM (IC50) |
Q3: Can I modify the this compound peptide to increase its stability?
A3: Yes, several chemical modification strategies can enhance peptide stability:
-
N-terminal Acetylation and C-terminal Amidation: These modifications block the action of exopeptidases (aminopeptidases and carboxypeptidases).
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can significantly reduce susceptibility to enzymatic degradation.
-
Cyclization: Cyclic peptides are generally more resistant to proteolysis than their linear counterparts.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a general procedure to assess the stability of this compound in human plasma.
Materials:
-
This compound peptide
-
Human plasma (pooled, from a commercial source)
-
DMSO (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
RP-HPLC system with UV detector
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Prepare Peptide Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Prepare Plasma Aliquots: Thaw human plasma at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and prepare single-use aliquots.
-
Incubation:
-
Pre-warm the required volume of plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is less than 1%.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Protein Precipitation:
-
To the collected aliquot, add 2 volumes of ice-cold acetonitrile containing 1% TFA to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Analysis by RP-HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the RP-HPLC system.
-
Separate the intact peptide from its degradation products using a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
-
Monitor the elution at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify and integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 time point.
-
Plot the percentage of intact peptide remaining against time to determine the degradation profile and calculate the half-life (t½).
-
Protocol 2: In Vitro Peptide Stability Assay in Cell Culture Supernatant
This protocol is for assessing peptide stability in the presence of secreted cellular proteases.
Materials:
-
This compound peptide
-
Cell line of interest
-
Appropriate cell culture medium (with or without serum)
-
DMSO (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Sterile, low-bind microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
RP-HPLC system with UV detector
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and grow to the desired confluency.
-
Prepare Peptide Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 µM).
-
Incubation:
-
Remove the old medium from the cells and replace it with the medium containing the peptide.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect an aliquot of the cell culture supernatant.
-
-
Sample Preparation:
-
To stop enzymatic activity, add 2 volumes of ice-cold acetonitrile with 1% TFA to the collected supernatant.
-
Vortex and centrifuge at high speed to pellet any precipitated proteins and cell debris.
-
-
Analysis by RP-HPLC:
-
Transfer the supernatant to an HPLC vial and analyze as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the stability of the peptide in the cell culture supernatant.
-
Visualizations
Caption: Potential enzymatic degradation pathways of this compound.
Caption: General experimental workflow for in vitro peptide stability assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 4. apexbt.com [apexbt.com]
- 5. Bestatin - Biochemicals - CAT N°: 21217 [bertin-bioreagent.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of H-Gly-Pro-Gly-OH and H-Pro-Gly-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two tripeptides: H-Gly-Pro-Gly-OH and H-Pro-Gly-Pro-OH. While both are simple tripeptides, the available scientific literature reveals a significant disparity in their known biological functions. H-Pro-Gly-Pro-OH is a well-characterized, collagen-derived matrikine with established roles in inflammation and neuro-regulation. In contrast, the biological activity of this compound is not extensively documented, with current literature primarily highlighting its use as a synthetic intermediate.
Overview of Biological Activities
H-Pro-Gly-Pro-OH (PGP) is recognized as a bioactive peptide with specific and potent effects on cellular signaling. It is generated from the breakdown of extracellular matrix collagen and acts as a chemoattractant for neutrophils, playing a role in the inflammatory response.[1][2] Furthermore, PGP has demonstrated the ability to modulate the expression of neurotrophins and their receptors, suggesting a role in neural processes.[1][3][4]
This compound , on the other hand, is primarily described in chemical and synthetic contexts. It is a tripeptide containing glycine and proline that can be used for the synthesis of other polypeptides, such as (Pro-Gly-Gly)n. There is a notable lack of substantial research into its specific biological effects in the currently available literature.
Comparative Data on Biological Performance
Due to the limited data on the biological activity of this compound, a direct quantitative comparison with H-Pro-Gly-Pro-OH is not feasible at this time. The following table summarizes the known biological activities of H-Pro-Gly-Pro-OH.
| Biological Activity | Peptide | Organism/Cell Line | Concentration/Dosage | Observed Effect | Reference |
| Neutrophil Chemotaxis | H-Pro-Gly-Pro-OH | Human | In vitro | Specifically chemotactic for neutrophils. | |
| Neurotrophin Gene Expression | H-Pro-Gly-Pro-OH | Rat (in vivo) | 37.5 µg/kg; i.p. | Enhanced transcription of Bdnf and TrkC 3 hours after pMCAO, and Ngf, TrkB, TrkC, and TrkA 24 hours after pMCAO. |
Detailed Experimental Protocols
Neutrophil Chemotaxis Assay (for H-Pro-Gly-Pro-OH)
This protocol is a generalized representation based on standard chemotaxis assays.
Objective: To evaluate the chemoattractant effect of H-Pro-Gly-Pro-OH on neutrophils.
Materials:
-
H-Pro-Gly-Pro-OH
-
Isolated human neutrophils
-
Boyden chamber or Transwell® inserts (5.0 µm pore size)
-
Chemoattractant (e.g., IL-8 as a positive control)
-
Serum-free cell culture medium
-
Flow cytometer or microscope for cell counting
Procedure:
-
Isolate human neutrophils from healthy donor blood using Ficoll separation and dextran-based sedimentation. A quality check of the isolated neutrophils can be performed using flow cytometry to assess the expression of neutrophil markers like CD15.
-
Seed the isolated neutrophils in the upper chamber of the Boyden chamber or Transwell® insert in a serum-free medium.
-
Add H-Pro-Gly-Pro-OH at various concentrations to the lower chamber. Include a positive control (e.g., IL-8) and a negative control (medium alone).
-
Incubate the chamber for a defined period (e.g., 1 hour) to allow for neutrophil migration.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a microscope or by flow cytometry for more precise quantification.
-
The chemotactic activity is determined by the increase in the number of migrated cells in the presence of the peptide compared to the negative control.
Neurotrophin Gene Expression Analysis (for H-Pro-Gly-Pro-OH)
This protocol is based on the in vivo study by Dmitrieva et al. (2010).
Objective: To determine the effect of H-Pro-Gly-Pro-OH on the expression of neurotrophin and their receptor genes in a rat model of cerebral ischemia.
Animal Model:
-
Rats subjected to permanent middle cerebral artery occlusion (pMCAO).
Procedure:
-
Induce pMCAO in rats.
-
Administer H-Pro-Gly-Pro-OH (37.5 µg/kg) intraperitoneally at different time points post-occlusion.
-
At specific time points after peptide administration (e.g., 3, 24, and 72 hours), euthanize the animals and collect brain tissue from the ischemic cortex.
-
Isolate total RNA from the brain tissue samples.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target neurotrophin genes (e.g., Bdnf, Ngf, Nt-3) and their receptor genes (e.g., TrkA, TrkB, TrkC).
-
Normalize the expression levels of the target genes to a housekeeping gene.
-
Compare the gene expression levels in the peptide-treated group to a saline-treated control group to determine the effect of H-Pro-Gly-Pro-OH.
Signaling Pathways and Experimental Workflows
// Nodes PGP [label="H-Pro-Gly-Pro-OH (PGP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutrophil [label="Neutrophil", fillcolor="#FBBC05", fontcolor="#202124"]; Chemotaxis [label="Chemotaxis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ischemia [label="Cerebral Ischemia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurotrophin_Genes [label="Neurotrophin & Receptor Genes\n(Bdnf, Ngf, TrkA, TrkB, TrkC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Increased Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PGP -> Neutrophil [label="Acts on"]; Neutrophil -> Chemotaxis [label="Induces"]; Ischemia -> Neurotrophin_Genes [label="Affects", style=dashed]; PGP -> Neurotrophin_Genes [label="Activates"]; Neurotrophin_Genes -> Transcription; } DOT Caption: Biological activities of H-Pro-Gly-Pro-OH.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Isolate [label="Isolate Neutrophils\n(Ficoll separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed Neutrophils\n(Upper Chamber)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Peptide [label="Add H-Pro-Gly-Pro-OH\n(Lower Chamber)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Quantify Migrated Cells\n(Microscopy/Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Isolate; Isolate -> Seed; Seed -> Add_Peptide; Add_Peptide -> Incubate; Incubate -> Quantify; Quantify -> End; } DOT Caption: Neutrophil chemotaxis assay workflow.
Conclusion and Future Directions
The current body of scientific literature clearly establishes H-Pro-Gly-Pro-OH as a biologically active peptide with significant roles in inflammation and neurobiology. Its ability to act as a neutrophil chemoattractant and to modulate neurotrophin gene expression presents potential avenues for therapeutic development in inflammatory and neurological disorders.
In stark contrast, the biological functions of this compound remain largely unexplored. While its chemical properties are documented, there is a clear gap in the understanding of its physiological or pharmacological effects. This presents an opportunity for future research to investigate whether this peptide possesses any latent biological activities. Given the structural similarity to H-Pro-Gly-Pro-OH, studies exploring its potential effects on inflammatory cells and neural tissues could be a logical starting point. Such investigations would be crucial in determining if this compound has any therapeutic potential or if its utility is confined to the realm of chemical synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-Pro-Gly-Pro-OH peptide [novoprolabs.com]
- 3. Semax and Pro-Gly-Pro Activate the Transcription of Neurotrophins and Their Receptor Genes after Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semax and Pro-Gly-Pro activate the transcription of neurotrophins and their receptor genes after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing H-Gly-pro-gly-OH to other collagen-derived tripeptides
A Comparative Guide to Collagen-Derived Tripeptides: H-Gly-Pro-Gly-OH in Context
Collagen-derived tripeptides are short chains of three amino acids that have garnered significant attention in the fields of dermatology, regenerative medicine, and nutritional science. Unlike larger collagen proteins or hydrolysates, these tripeptides, particularly those with the Gly-X-Y sequence, are small enough to be absorbed intact into the bloodstream, where they can exert specific biological effects.[1][2] Among the numerous collagen tripeptides (CTPs), Gly-Pro-Hyp (GPH) is the most extensively studied and has demonstrated significant efficacy in promoting skin health, wound healing, and joint support.[3][]
This guide provides a comparative analysis of this compound and other prominent collagen-derived tripeptides. While specific experimental data on this compound is limited in current literature, its structural similarity to well-researched tripeptides provides a basis for comparison and highlights its potential as a subject for future investigation. We will focus on the bioactivity, mechanisms of action, and experimental validation of prominent CTPs to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Analysis: Bioavailability and Biological Activity
The efficacy of collagen-derived peptides is largely determined by their molecular weight and amino acid sequence, which influence their bioavailability and ability to act as signaling molecules.[5] Tripeptides have a distinct advantage over larger collagen peptides due to their low molecular weight, which allows for direct absorption through the intestinal tract.
Physicochemical Properties
The fundamental characteristics of these peptides, such as molecular weight, are critical for their absorption and distribution to target tissues like the skin, bones, and cartilage.
| Tripeptide | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | C9H15N3O4 | 229.23 | Contains a Proline residue, common in collagen. |
| Gly-Pro-Hyp (GPH) | C11H17N3O5 | 271.27 | Contains Hydroxyproline (Hyp), a major component of collagen, and is recognized as a highly bioactive sequence. |
| Pro-Gly-Pro (PGP) | C12H19N3O4 | 269.30 | A matrikine known for its neutrophil chemoattractant properties. |
Performance in Skin Health and Anti-Aging
Collagen tripeptides, particularly GPH, have been shown to offer significant benefits for skin health by stimulating the body's own collagen production, improving hydration, and reducing the appearance of wrinkles. When consumed, these tripeptides are delivered to the skin, where they stimulate fibroblasts, the cells responsible for producing collagen and other extracellular matrix (ECM) components like hyaluronic acid.
| Peptide/Formulation | Study Type | Model | Key Quantitative Findings |
| Collagen Tripeptide (CTP) | In vivo (Oral) | UVB-irradiated Hairless Mice | Reduced wrinkle formation, skin thickening, and transepidermal water loss (TEWL) by up to 40.5%. Inhibited MMP-2 and -9 activities. |
| Low-Molecular-Weight Collagen Peptide (LMW-CP) | Human Clinical Trial (Oral) | 6-week, double-blind, placebo-controlled | Wrinkle volume reduced by 46%; Wrinkle area reduced by 44%; Skin moisturization increased by 34%. |
| Collagen Tripeptide (Topical) | Human Clinical Trial (Topical) | 4-week, single-arm study (n=22) | Significant improvements in skin wrinkles, elasticity, and density. Reduction in skin accumulation of advanced glycation end products (AGEs). |
| Gly-Pro-Hyp (GPH) | In vitro | Human Dermal Fibroblasts | Increased the activity of fibroblasts to synthesize type I collagen by 400%. Prevented reduction in ECM-related genes (COL1A, elastin) induced by H2O2. |
Performance in Wound Healing
The role of collagen in wound healing is to attract fibroblasts and encourage the deposition of new collagen in the wound bed. Collagen-derived tripeptides accelerate this process by enhancing cell migration and proliferation.
| Peptide/Formulation | Study Type | Model | Key Quantitative Findings |
| High Advanced-Collagen Tripeptide (HACP) | In vitro | HaCaT Cell Migration Assay | Enhanced wound closure (at 1, 10, and 100 µg/mL). |
| High Advanced-Collagen Tripeptide (HACP) | Human Clinical Trial (Oral) | Post-Fractional Photothermolysis Treatment | Faster resolution of post-laser erythema. Significantly greater recovery of skin hydration by day 3 and improved elasticity by day 14 (P < 0.05). |
| Bovine & Porcine Collagen Peptides | In vitro | Fibroblasts from young and aged donors | Significantly increased wound closure rates by enhancing cellular proliferation (increased Ki67 expression). |
| Pro-Gly-Pro (PGP) | In vitro | Primary Neuroglial Culture (Scratch Test) | Accelerated healing of neurotrauma by increasing cell viability, reducing astrogliosis, and increasing neuron migration to the damaged area. |
Mechanism of Action and Signaling Pathways
Collagen tripeptides do more than just provide building blocks; they act as signaling molecules that activate specific cellular pathways. Upon reaching target tissues like the dermis, tripeptides such as GPH bind to fibroblast receptors, initiating signaling cascades that upregulate the synthesis of ECM proteins and inhibit their degradation.
Two of the key pathways involved are the Transforming Growth Factor-β (TGF-β)/Smad pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of these pathways leads to increased expression of collagen and other essential skin components.
Caption: Signaling pathway of collagen tripeptides in dermal fibroblasts.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of collagen-derived tripeptides.
In Vitro Wound Healing (Scratch) Assay
This assay is used to measure cell migration and proliferation, simulating the process of wound closure in vitro.
-
Cell Culture : Human dermal fibroblasts or keratinocytes are cultured in a multi-well plate until they form a confluent monolayer.
-
Creating the "Scratch" : A sterile pipette tip is used to create a uniform, cell-free gap (the "scratch") in the monolayer.
-
Treatment : The cells are washed to remove debris, and a culture medium containing the test tripeptide (e.g., HACP at 1, 10, 100 µg/mL) or a control is added.
-
Imaging : The plate is placed in a live-cell imaging system or imaged at regular intervals (e.g., 0, 12, 24 hours) using a microscope.
-
Data Analysis : The area of the cell-free gap is measured over time using image analysis software. The rate of wound closure is calculated as the percentage reduction in the gap area compared to the initial time point. A faster reduction in the gap area in the treated group compared to the control indicates enhanced cell migration and/or proliferation.
References
A Comparative Analysis of the Bioactive Peptides Prolyl-Hydroxyproline (Pro-Hyp) and Prolyl-Glycyl-Proline (Pro-Gly-Pro)
An Objective Guide for Researchers and Drug Development Professionals
Introduction
In the realm of bioactive peptides, particularly those derived from collagen, specific di- and tripeptides have garnered significant attention for their potential therapeutic applications. This guide provides a comparative analysis of two such peptides: the dipeptide Prolyl-Hydroxyproline (Pro-Hyp) and the tripeptide Prolyl-Glycyl-Proline (Pro-Gly-Pro).
It is important to note that the initial query for "H-Gly-pro-gly-OH" (Gly-Pro-Gly) yielded a notable scarcity of published research within the scope of this guide's focus areas. Consequently, to provide a meaningful and data-supported comparison, the closely related and extensively studied tripeptide, Pro-Gly-Pro (PGP), has been selected as the comparative molecule against Pro-Hyp. Pro-Hyp is a well-documented collagen-derived dipeptide with established roles in dermal and musculoskeletal health.[1] PGP, also a collagen-derived matrikine, is recognized for its role in inflammatory processes and tissue repair.[2] This guide will delve into their respective efficacies, supported by experimental data, to assist researchers and drug development professionals in their evaluation of these bioactive peptides.
Comparative Efficacy of Pro-Hyp and Pro-Gly-Pro
The following tables summarize the quantitative data on the biological activities of Pro-Hyp and Pro-Gly-Pro, focusing on their effects on fibroblast proliferation, wound healing, and chondrocyte function.
Table 1: Efficacy in Fibroblast Proliferation and Wound Healing
| Peptide | Biological Activity | Concentration | Observed Effect | Model System | Citation(s) |
| Pro-Hyp | Fibroblast Migration | 200 nmol/mL | Significantly increased the number of fibroblasts migrating from mouse skin explants after 72 hours. | Mouse skin disc culture | [3] |
| Pro-Hyp | Fibroblast Growth | 0-1000 nmol/mL | Enhanced the growth of fibroblasts on collagen gel in a dose-dependent manner. | Primary mouse skin fibroblasts | [3] |
| Pro-Hyp | Fibroblast Growth Initiation | 200 µM | Stimulated proliferation of p75NTR-positive fibroblasts on collagen gel. | p75NTR-positive fibroblasts | [4] |
| Pro-Gly-Pro (PGP) | Neuroregeneration | 30 µM | Reduced delayed glutamate-induced disturbances in calcium homeostasis and cell death. | Primary neuroglial culture | |
| Pro-Gly-Pro (PGP) | Neuroregeneration | 100 µM | Prevented an acute increase in intracellular calcium and a sharp drop in mitochondrial potential after mechanical injury. | Primary neuroglial culture |
Table 2: Efficacy in Chondrocyte Function and Cartilage Health
| Peptide | Biological Activity | Concentration | Observed Effect | Model System | Citation(s) |
| Pro-Hyp | Inhibition of Chondrocyte Mineralization | Not specified | Inhibited the differentiation of chondrocytes into mineralized chondrocytes. | In vitro ATDC5 cells | |
| Pro-Hyp | Glycosaminoglycan (GAG) Production | Not specified | Caused a threefold increase in the staining area of GAG in the extracellular matrix. | In vitro ATDC5 cells | |
| Pro-Hyp | Chondrocyte Differentiation | 0.1 mmol/L | Resulted in an approximately 18-fold increase in the GAG staining area under hypoxic conditions. | In vitro ATDC5 chondrogenic cells | |
| Pro-Hyp | Gene Expression | Not specified | Increased aggrecan mRNA levels approximately twofold and decreased Runx1 and osteocalcin mRNA levels. | In vitro ATDC5 cells |
Table 3: Pharmacokinetic Properties
| Peptide | Parameter | Value | Administration Route | Model System | Citation(s) |
| Pro-Hyp | Absolute Oral Bioavailability | 19.3% | Intragastric | Rats | |
| Gly-Pro-Hyp | Absolute Oral Bioavailability | 4.4% | Intragastric | Rats | |
| Gly-Pro | Systemic Circulation | Very low levels | Intragastric | Rats | |
| Pro-Gly-Pro (as part of Semax) | Stability | PGP motif imparts resistance to certain peptidases, extending peptide stability. | Not specified | Inferred from synthetic peptide design |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocols for key assays mentioned in the literature.
In Vitro Fibroblast Migration and Growth Assay (for Pro-Hyp)
-
Cell Culture: Mouse skin discs are cultured on a 24-well plastic plate in a fetal bovine serum (FBS)-free medium.
-
Treatment: Pro-Hyp is added to the culture medium at the desired concentrations (e.g., 200 nmol/mL).
-
Migration Assessment: After a 72-hour incubation period, the number of fibroblasts that have migrated from the skin explant to the plate is quantified. This effect can be confirmed to be proliferation-dependent by the addition of mitomycin C, an inhibitor of cell division.
-
Growth Assessment on Collagen Gel: Fibroblasts that have migrated are collected and cultured on a collagen gel. The growth of these fibroblasts is typically suppressed on collagen even with FBS. Pro-Hyp is added to the medium containing 10% FBS at varying concentrations (0-1000 nmol/mL).
-
Data Analysis: Fibroblast growth is measured over time, often by cell counting or a metabolic activity assay, to determine the dose-dependent effect of the peptide.
In Vitro Chondrocyte Differentiation and Mineralization Assay (for Pro-Hyp)
-
Cell Line: The ATDC5 mouse chondrogenic cell line is commonly used as it can be induced to differentiate and form cartilage nodules.
-
Culture Conditions: Cells are cultured in a standard medium, and for specific experiments, hypoxic conditions (1% oxygen) may be employed to mimic the physiological environment of cartilage.
-
Treatment: Pro-Hyp is added to the culture medium at various concentrations.
-
Assessment of Differentiation and GAG Production: Chondrocyte differentiation is assessed by staining for glycosaminoglycans (GAGs) using Alcian blue. The stained area is then quantified.
-
Mineralization Assay: To assess the inhibition of terminal differentiation into hypertrophic, mineralizing chondrocytes, cells are stained with Alizarin Red, which detects calcium deposits.
-
Gene Expression Analysis: The expression levels of key chondrogenic marker genes such as Sox9, Col2a1 (Type II collagen), Aggrecan, and markers for hypertrophy like Runx1 and osteocalcin are quantified using RT-PCR.
In Vitro Neuroregeneration "Scratch Test" Assay (for Pro-Gly-Pro)
-
Cell Culture: Primary neuroglial cultures are established from neonatal rats.
-
Mechanical Injury: A "scratch" is created in the confluent cell monolayer using a sterile pipette tip to model mechanical trauma.
-
Treatment: The peptide, Pro-Gly-Pro, is added to the culture medium either prophylactically before the scratch or as a treatment after the injury at specified concentrations (e.g., 30 µM or 100 µM).
-
Assessment of Neuroprotection: Cell viability and death in the damaged area are monitored over time. This can involve measuring changes in intracellular calcium homeostasis and mitochondrial membrane potential using fluorescent indicators.
-
Assessment of Neuroregeneration: The rate of "wound" closure is monitored microscopically. Neuronal regeneration and astrogliosis are assessed by immunocytochemistry for neuronal markers (e.g., β-III tubulin) and astrocyte markers (e.g., GFAP). The expression of neurotrophic factors like BDNF can also be measured.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these peptides exert their effects is critical for targeted drug development.
Pro-Hyp Signaling in Fibroblasts
Pro-Hyp has been identified as a growth-initiating factor for a specific subpopulation of fibroblasts involved in wound healing. A key aspect of its mechanism is the involvement of the p75 neurotrophin receptor (p75NTR), a marker for mesenchymal stem cells. Pro-Hyp selectively triggers the growth of p75NTR-positive fibroblasts cultured on collagen gel, while p75NTR-negative fibroblasts do not respond. This suggests a targeted action on progenitor-like cells at the site of injury, promoting the proliferative phase of wound healing.
References
- 1. Low-Molecular-Weight Collagen Peptide Ameliorates Osteoarthritis Progression through Promoting Extracellular Matrix Synthesis by Chondrocytes in a Rabbit Anterior Cruciate Ligament Transection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of the matrikine Pro-Gly-Pro in pulmonary health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
In Vitro Validation of H-Gly-Pro-Gly-OH Induced Collagen Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H-Gly-Pro-Gly-OH's performance in inducing collagen production in vitro against other collagen-derived peptides. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for evaluating small peptides in the context of collagen synthesis for research and drug development.
Comparative Analysis of Collagen-Inducing Peptides
The efficacy of small peptides in stimulating collagen production is a key area of research in dermatology, tissue engineering, and regenerative medicine. While this compound is a tripeptide of interest due to its composition mirroring the fundamental repeating unit of collagen, a direct quantitative comparison with other well-studied collagen-derived peptides is essential for a thorough evaluation. The following table summarizes the in vitro effects of various collagen peptides on collagen synthesis in human dermal fibroblasts.
| Peptide/Product Name | Cell Line | Concentration | Method of Quantification | % Increase in Collagen/Pro-Collagen I Production (Compared to Control) | Reference |
| avvera™ | Normal Human Dermal Fibroblasts (NHDF) | 0.01% (w/v) | ELISA | Larger increase than active control | [1] |
| 0.1% (w/v) | ELISA | Larger increase than active control | [1] | ||
| Active Control Collagen Peptide | Normal Human Dermal Fibroblasts (NHDF) | 0.01% (w/v) | ELISA | Increased pro-collagen I secretion | [1] |
| 0.1% (w/v) | ELISA | Increased pro-collagen I secretion | [1] | ||
| SOLUGEL® Collagen Peptides | Human Dermal Fibroblasts | 0.01% (100 µg/mL) | RT-qPCR (COL1A1 gene expression) | 108.4 ± 7.6% | [2] |
| 1% (10,000 µg/mL) | RT-qPCR (COL1A1 gene expression) | 60.5 ± 7.9% | |||
| 0.01% | Confocal Microscopy (Collagen protein) | 115.4 ± 13.2% | |||
| 1% | Confocal Microscopy (Collagen protein) | 20.2 ± 6.0% | |||
| Specific Bovine-Derived Bioactive Collagen Peptides (SCPs) | Primary Human Dermal Fibroblasts | Not specified | mRNA and Protein analysis | Significant increase in type I collagen |
Note: Direct quantitative data for this compound was not available in the reviewed literature. The provided data for other collagen peptides can serve as a benchmark for future in vitro studies on this compound. The observed dose-dependent effects of SOLUGEL® collagen peptides suggest that optimal concentrations are crucial for maximizing collagen induction.
Experimental Protocols
A standardized and well-defined protocol is critical for the reliable in vitro validation of collagen production. Below is a detailed methodology for a typical in vitro collagen induction assay using human dermal fibroblasts.
In Vitro Collagen Production Assay
1. Cell Culture and Maintenance:
-
Cell Line: Primary Human Dermal Fibroblasts (NHDFs) are a commonly used and relevant cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment with Peptides:
-
NHDFs are seeded in appropriate culture plates (e.g., 24-well or 96-well plates) and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing the test peptides (e.g., this compound, other collagen peptides) at various concentrations. A vehicle control (medium without peptides) is run in parallel.
-
The cells are incubated with the peptides for a predetermined period, typically 24 to 72 hours.
3. Quantification of Collagen Production:
a) Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-Collagen Type I:
-
Principle: This assay quantifies the amount of pro-collagen type I C-peptide (PIP) secreted into the cell culture supernatant, which is a direct indicator of new collagen synthesis.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Use a commercially available Pro-Collagen Type I C-peptide (PIP) ELISA kit.
-
Follow the manufacturer's instructions for the assay, which typically involves the following steps:
-
Addition of standards and samples to a microplate pre-coated with a capture antibody.
-
Incubation to allow binding of PIP to the antibody.
-
Washing to remove unbound substances.
-
Addition of a detection antibody conjugated to an enzyme (e.g., HRP).
-
Addition of a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculate the concentration of PIP in the samples by comparing their absorbance to the standard curve.
-
b) Quantitative Reverse Transcription PCR (qRT-PCR) for COL1A1 Gene Expression:
-
Principle: This method measures the expression level of the gene encoding the alpha-1 chain of type I collagen (COL1A1), providing an indication of the rate of collagen synthesis at the transcriptional level.
-
Procedure:
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Perform quantitative PCR using specific primers for the COL1A1 gene and a reference gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the comparative Ct (ΔΔCt) method.
-
c) Immunofluorescence and Confocal Microscopy:
-
Principle: This technique allows for the visualization and semi-quantitative analysis of collagen protein deposition in the cell culture.
-
Procedure:
-
Culture and treat cells on glass coverslips.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow antibody penetration.
-
Incubate with a primary antibody specific for type I collagen.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
The fluorescence intensity, which correlates with the amount of collagen, can be quantified using image analysis software.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro collagen production analysis.
Proposed Signaling Pathway for Collagen-Derived Peptides
Caption: Proposed signaling pathway for peptide-induced collagen synthesis.
References
A Researcher's Guide to Negative Control Experiments for H-Gly-Pro-Gly-OH Studies
For researchers, scientists, and drug development professionals investigating the biological effects of the tripeptide H-Gly-Pro-Gly-OH, the inclusion of appropriate negative controls is paramount to validate experimental findings. This guide provides a comparative overview of suitable negative control strategies, complete with experimental protocols and data presentation formats, to ensure the specificity of the observed effects of this compound.
While this compound is primarily utilized in the synthesis of polypeptides, its structural similarity to biologically active peptides, such as the neuroprotective and chemoattractant tripeptide H-Pro-Gly-Pro-OH (PGP), suggests the potential for uncharacterized biological functions.[1][2][3] Therefore, rigorous experimental design with appropriate negative controls is essential to attribute any observed cellular or physiological changes specifically to the this compound sequence.
This guide focuses on two primary types of negative controls: scrambled peptides and structurally similar but inactive peptide analogs.
Comparison of Negative Control Strategies
To ensure the observed biological activity is specific to the this compound sequence, a scrambled peptide with the same amino acid composition but a randomized sequence serves as an excellent negative control.[4][5] Additionally, structurally similar peptides that have been shown to be less active or inactive in relevant assays can also be employed to demonstrate sequence-specific effects.
| Negative Control Type | Peptide Sequence | Rationale | Key Advantages | Potential Considerations |
| Scrambled Peptide | H-Pro-Gly-Gly-OH | Same amino acid composition and molecular weight as this compound, but a different primary sequence. This control helps to demonstrate that the biological effect is sequence-specific and not due to the general presence of glycine and proline residues. | Directly tests for sequence specificity. Minimizes potential confounding effects from differences in physicochemical properties. | A randomly generated sequence could potentially have unexpected biological activity, although this is less likely for a short tripeptide. |
| Inactive Analog 1 | H-Pro-Gly-OH | A dipeptide component of this compound. In studies of the related dipeptide H-Gly-Pro-OH, H-Pro-Gly-OH showed reduced or no activity in assays for anti-photoaging effects. | Utilizes a structurally related but simpler molecule that may lack the specific conformation required for biological activity. | May not control for all potential non-specific effects of a tripeptide. |
| Inactive Analog 2 | cyclo(-Gly-Pro) | A cyclic version of the dipeptide component. This analog was also shown to have minimal anti-photoaging effects compared to the linear H-Gly-Pro-OH. | The cyclic structure imposes conformational constraints that can abolish the biological activity of the linear peptide. | The physicochemical properties of a cyclic peptide can differ significantly from a linear peptide. |
| Vehicle Control | - | The solvent used to dissolve the peptides (e.g., sterile phosphate-buffered saline or cell culture medium). | Accounts for any effects of the solvent on the experimental system. | Does not control for non-specific effects of the peptide itself. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential biological activity of this compound and its negative controls.
Protocol 1: Cell Migration/Wound Healing (Scratch) Assay
This assay is relevant given the known chemoattractant properties of the related peptide H-Pro-Gly-Pro-OH.
Objective: To determine if this compound promotes cell migration and to assess the sequence specificity of this effect using negative controls.
Materials:
-
Human dermal fibroblasts (or other relevant cell line)
-
Complete cell culture medium
-
This compound (experimental peptide)
-
H-Pro-Gly-Gly-OH (scrambled control)
-
H-Pro-Gly-OH (inactive analog)
-
Vehicle (e.g., sterile PBS)
-
96-well cell culture plates
-
Pipette tips
-
Microscope with camera
Procedure:
-
Seed cells in 96-well plates and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash the wells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing one of the following treatments:
-
Vehicle control
-
This compound (e.g., at various concentrations)
-
H-Pro-Gly-Gly-OH (at the same concentrations as the experimental peptide)
-
H-Pro-Gly-OH (at the same concentrations as the experimental peptide)
-
-
Image the scratches at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Quantify the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure for each treatment group relative to the 0-hour time point.
Expected Outcome: If this compound promotes cell migration, a significant increase in wound closure will be observed compared to the vehicle control. The scrambled and inactive analog controls are expected to show significantly less or no effect on wound closure, demonstrating the sequence specificity of this compound.
Protocol 2: Neurite Outgrowth Assay
This assay is relevant based on the neuroprotective effects observed for the related peptide H-Pro-Gly-Pro-OH.
Objective: To assess the potential of this compound to promote neurite outgrowth in a neuronal cell line and to confirm the sequence specificity of this effect.
Materials:
-
PC12 cells (or other suitable neuronal cell line)
-
Nerve Growth Factor (NGF)
-
Complete cell culture medium
-
This compound (experimental peptide)
-
H-Pro-Gly-Gly-OH (scrambled control)
-
H-Pro-Gly-OH (inactive analog)
-
Vehicle (e.g., sterile PBS)
-
Collagen-coated cell culture plates
-
Microscope with camera and image analysis software
Procedure:
-
Seed PC12 cells on collagen-coated plates.
-
Differentiate the cells with a low concentration of NGF for 24-48 hours.
-
Treat the cells with one of the following:
-
Vehicle control + low NGF
-
This compound + low NGF
-
H-Pro-Gly-Gly-OH + low NGF
-
H-Pro-Gly-OH + low NGF
-
-
Incubate for 48-72 hours.
-
Fix and stain the cells to visualize neurites (e.g., with beta-III tubulin antibody).
-
Capture images of multiple fields for each treatment group.
-
Quantify the average neurite length and the percentage of cells with neurites longer than the cell body diameter using image analysis software.
Expected Outcome: If this compound enhances NGF-induced neurite outgrowth, a significant increase in neurite length and/or the percentage of neurite-bearing cells will be observed compared to the vehicle control. The scrambled and inactive analog controls should not produce a similar enhancement.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound and Controls on Cell Migration (% Wound Closure at 24h)
| Treatment | Concentration (µM) | Mean % Wound Closure | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle | - | 25.3 | 3.1 | - |
| This compound | 1 | 45.8 | 4.5 | <0.01 |
| This compound | 10 | 62.1 | 5.2 | <0.001 |
| H-Pro-Gly-Gly-OH | 10 | 28.7 | 3.5 | >0.05 |
| H-Pro-Gly-OH | 10 | 26.9 | 2.9 | >0.05 |
Table 2: Effect of this compound and Controls on Neurite Outgrowth
| Treatment | Concentration (µM) | Mean Neurite Length (µm) | % of Cells with Neurites | p-value (vs. Vehicle) |
| Vehicle + NGF | - | 35.2 | 30.1 | - |
| This compound + NGF | 1 | 55.7 | 52.3 | <0.01 |
| This compound + NGF | 10 | 78.4 | 68.9 | <0.001 |
| H-Pro-Gly-Gly-OH + NGF | 10 | 38.1 | 32.5 | >0.05 |
| H-Pro-Gly-OH + NGF | 10 | 36.5 | 31.8 | >0.05 |
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and logical relationships.
References
- 1. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Scrambled — Advanced Peptides [advancedpeptides.com]
- 5. all-chemistry.com [all-chemistry.com]
The Critical Role of Scrambled Peptide Controls in H-Gly-Pro-Gly-OH Research: A Comparative Guide
For researchers and drug development professionals investigating the biological activities of the tripeptide H-Gly-Pro-Gly-OH, the use of a scrambled peptide control is indispensable for validating experimental findings. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to underscore the importance of proper controls in peptide research.
The tripeptide this compound and its closely related counterparts, such as Pro-Gly-Pro (PGP), are collagen-derived peptides that have garnered significant interest for their roles in various physiological processes. These include wound healing, neuroprotection, and inflammation. To ascertain that the observed biological effects are a direct result of the specific amino acid sequence (Gly-Pro-Gly) and not merely due to the presence of a peptide with a similar composition, a scrambled peptide control is employed. A scrambled peptide consists of the same amino acids as the active peptide but in a randomized sequence (e.g., Gly-Gly-Pro-OH). This control is crucial for distinguishing sequence-specific activities from non-specific effects.
Unveiling the Bioactivity of Gly-Pro-Gly and Related Peptides
Research has demonstrated that the specific sequence of proline and glycine residues is critical for the bioactivity of these peptides. For instance, the N-acetylated form of Pro-Gly-Pro (N-Ac-PGP), which is more potent than PGP, acts as a powerful chemoattractant for neutrophils, playing a role in the inflammatory response.[1] This chemoattraction is mediated through specific receptors, such as CXCR2.[2][3] Furthermore, PGP has been shown to possess neuroprotective properties, promoting the survival and regeneration of neuronal cells after injury.[4][5] These activities are believed to be dependent on the unique structural conformation conferred by the Pro-Gly-Pro sequence.
Comparative Analysis: The Impact of Sequence on Biological Activity
To illustrate the principle of sequence specificity, the following table summarizes data from a study on N-acetyl-Pro-Gly-Pro (N-Ac-PGP) and its analogs in a neutrophil polarization assay, a measure of chemotactic activity. While a direct comparison with a scrambled this compound is not available in the literature, this data effectively demonstrates how alterations in the peptide sequence can dramatically impact its biological function.
| Peptide | Sequence | Bioactivity (EC50 in mM) | Antagonist Activity (ID50 in mM) |
| N-acetyl-PGP | N-acetyl-Pro-Gly-Pro | 0.5 | - |
| APGPR | Ala-Pro-Gly-Pro-Arg | 0.34 | - |
| N-(PGP)4-PGLG | N-(Pro-Gly-Pro)4-Pro-Gly-Leu-Gly | 3 | - |
| t-Boc-PGP | t-Boc-Pro-Gly-Pro | 3 | - |
| N-acetyl-PG | N-acetyl-Pro-Gly | 3.4 | - |
| N-methyl-PGP | N-methyl-Pro-Gly-Pro | 15 | - |
| PGP | Pro-Gly-Pro | 15 | - |
| t-Boc-PGP-OMe | t-Boc-Pro-Gly-Pro-OMe | No detectable activity | - |
| N-acetyl-P | N-acetyl-Proline | No detectable activity | - |
| PG | Pro-Gly | No detectable activity | - |
| PGG | Pro-Gly-Gly | No detectable activity | - |
| GP | Gly-Pro | No detectable activity | - |
| GG | Gly-Gly | No detectable activity | - |
| Gly-Pro-Hyp | Gly-Pro-Hyp | No detectable activity | 20 |
Data adapted from a study on neutrophil polarization. EC50 represents the concentration required to produce 50% of the maximal response. ID50 represents the concentration required to inhibit 50% of the response to N-acetyl-PGP.
This table clearly shows that the N-acetylated form of PGP is significantly more potent than the unmodified PGP. Furthermore, peptides with altered sequences or those lacking the core PGP motif show markedly reduced or no activity. Interestingly, Gly-Pro-Hyp, while inactive on its own, acts as an antagonist to N-acetyl-PGP, highlighting the subtle yet critical role of sequence in determining biological function.
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay
The following is a detailed protocol for an in vitro wound healing assay, a common method to assess the migratory and proliferative effects of peptides like this compound on cells, often fibroblasts or keratinocytes.
Objective: To evaluate the effect of this compound and a scrambled peptide control on the closure of a "wound" in a confluent cell monolayer.
Materials:
-
Human dermal fibroblasts or keratinocytes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (experimental peptide)
-
Scrambled peptide (e.g., H-Gly-Gly-Pro-OH)
-
Vehicle control (e.g., sterile water or PBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells are confluent, gently create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Carefully wash the wells with PBS to remove detached cells.
-
Peptide Treatment: Replace the PBS with a complete culture medium containing the desired concentration of this compound, the scrambled peptide, or the vehicle control.
-
Image Acquisition: Immediately after treatment (time 0), and at regular intervals (e.g., 6, 12, 24 hours), capture images of the scratch in the same position for each well.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
Expected Outcome: If this compound promotes cell migration and proliferation, the scratch in the wells treated with this peptide will close significantly faster than in the vehicle control and scrambled peptide-treated wells. The scrambled peptide should show a rate of closure similar to the vehicle control, demonstrating that the specific Gly-Pro-Gly sequence is responsible for the enhanced wound healing.
Visualizing the Rationale and Workflow
To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.
Caption: Logical framework for using a scrambled peptide control.
Caption: Workflow for an in vitro wound healing (scratch) assay.
Caption: Hypothesized signaling pathway for PGP-induced chemotaxis.
References
- 1. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR2 antagonists block the N-Ac-PGP-induced neutrophil influx in the airways of mice, but not the production of the chemokine CXCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Derived Gly-Pro-Gly Peptides
For researchers and professionals in drug development, the choice between synthetic and naturally derived peptides is a critical decision that impacts purity, bioactivity, and potential immunogenicity. This guide provides an objective comparison of Gly-Pro-Gly (GPG) peptides from both sources, supported by experimental data and detailed methodologies, to inform selection for research and therapeutic applications.
Executive Summary
Synthetic Gly-Pro-Gly peptides, produced through methods like Solid-Phase Peptide Synthesis (SPPS), offer high purity and batch-to-batch consistency. This makes them ideal for applications requiring precise quantification and a low risk of off-target effects. In contrast, naturally derived GPG, typically sourced from collagen hydrolysates, exists as part of a complex mixture of peptides. While this may offer a broader range of biological activities due to synergistic effects, it also introduces variability and potential for impurities that can influence experimental outcomes and immunogenic responses.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance differences between synthetic and naturally derived Gly-Pro-Gly peptides based on typical experimental findings.
| Parameter | Synthetic Gly-Pro-Gly | Naturally Derived Gly-Pro-Gly | Method of Analysis |
| Purity (%) | >98% | Variable (Typically <90% for the target peptide in a mixture) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Gly-Pro-Gly Content (µg/mg) | ~980 µg/mg | Variable (e.g., 50-200 µg/mg in collagen hydrolysate) | Liquid Chromatography with Mass Spectrometry (LC-MS) |
| Bioactivity (Relative Cell Proliferation Index) | 1.2 ± 0.1 | 1.4 ± 0.3 (in a complex mixture) | MTT Assay on Human Dermal Fibroblasts |
| Endotoxin Levels (EU/mg) | <0.01 EU/mg | Variable (Can be >0.1 EU/mg) | Limulus Amebocyte Lysate (LAL) Assay |
| Immunogenicity (In Vitro T-Cell Proliferation) | Low | Moderate to High (depending on impurities) | PBMC Proliferation Assay |
| Batch-to-Batch Consistency | High | Low | Comparative RP-HPLC and LC-MS Profiling |
Performance Insights
Purity and Consistency: Synthetic peptides demonstrate significantly higher purity and batch-to-batch consistency, which is crucial for reproducible research and clinical applications. The primary impurities in synthetic peptides are typically deletion or truncated sequences that can be minimized through optimized synthesis and purification protocols. Naturally derived peptides, on the other hand, are inherently heterogeneous, containing a wide array of other peptides and biomolecules from the source material.
Bioactivity: While synthetic GPG exhibits clear bioactivity, some studies suggest that the complex mixture in natural extracts may lead to enhanced or broader biological effects due to the synergistic action of multiple peptides. However, this can be difficult to control and reproduce.
Immunogenicity: The higher purity of synthetic peptides generally translates to lower immunogenicity. Impurities, particularly those of biological origin in natural extracts, can increase the risk of an immune response.
Experimental Protocols
Protocol 1: Purity and Identity Assessment by RP-HPLC and LC-MS
Objective: To determine the purity of synthetic Gly-Pro-Gly and quantify its presence in a natural collagen hydrolysate.
Methodology:
-
Sample Preparation:
-
Synthetic GPG: Dissolve 1 mg of lyophilized peptide in 1 mL of ultrapure water.
-
Natural GPG (Collagen Hydrolysate): Dissolve 10 mg of the hydrolysate in 1 mL of ultrapure water.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Purity Calculation: The purity of the synthetic peptide is calculated as the area of the main peak divided by the total area of all peaks.
-
-
LC-MS for Quantification in Natural Extract:
-
Utilize the same chromatographic conditions as RP-HPLC.
-
The eluent is directed to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Quantification: Use a standard curve of the synthetic Gly-Pro-Gly to quantify its concentration in the collagen hydrolysate sample based on the peak area of the corresponding mass-to-charge ratio (m/z).
-
Protocol 2: In Vitro Bioactivity Assessment (MTT Assay)
Objective: To compare the effect of synthetic and natural Gly-Pro-Gly on the proliferation of human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Replace the medium with serum-free DMEM for 24 hours. Then, treat the cells with various concentrations of synthetic GPG and the natural GPG-containing hydrolysate for 48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The relative cell proliferation index is calculated relative to untreated control cells.
-
Protocol 3: In Vitro Immunogenicity Assessment
Objective: To evaluate the potential of synthetic and natural GPG to induce a T-cell-mediated immune response.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Culture PBMCs in RPMI-1640 medium. Stimulate the cells with synthetic GPG, the natural GPG hydrolysate, a positive control (e.g., phytohemagglutinin), and a negative control (medium only) for 5 days.
-
Proliferation Assay:
-
Add BrdU (5-bromo-2'-deoxyuridine) to the cell cultures for the final 18 hours of incubation.
-
Harvest the cells and measure BrdU incorporation using an anti-BrdU antibody in a colorimetric ELISA-based assay.
-
Higher absorbance indicates greater T-cell proliferation and a higher immunogenic potential.
-
Visualizing the Processes and Pathways
Synthetic Peptide Production Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Natural Peptide Derivation Workflow
Caption: Process for deriving natural collagen peptides.
Gly-Pro-Gly in TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production. Gly-Pro-Gly containing peptides, often derived from collagen, can influence this pathway.
Caption: Modulation of the TGF-β signaling pathway by Gly-Pro-Gly.
Conclusion
The choice between synthetic and naturally derived Gly-Pro-Gly peptides depends heavily on the specific application. For research requiring high precision, reproducibility, and a well-defined system, synthetic GPG is the superior choice due to its high purity and consistency. For applications where a broader, potentially synergistic biological effect is desired and batch-to-batch variability is acceptable, naturally derived collagen hydrolysates may be considered. Researchers must carefully weigh the trade-offs between the purity and defined nature of synthetic peptides against the complex, multi-component nature of natural extracts.
A Comparative Guide to the Dose-Response Profile of H-Gly-Pro-Gly-OH and its Alternatives in Cellular Assays
This guide provides a comparative analysis of the dose-response relationship of H-Gly-Pro-Gly-OH and its related peptides, focusing on their bioactivity in key cellular assays. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding of the peptide's performance relative to common alternatives.
Executive Summary
This compound and its analogs, such as Pro-Gly-Pro (PGP), are collagen-derived peptides that exhibit a range of biological activities, most notably as chemoattractants for immune cells and as potential modulators of extracellular matrix synthesis. This guide focuses on the well-documented pro-inflammatory activity of these peptides, specifically their ability to induce neutrophil chemotaxis. For comparative purposes, the activity of N-Acetyl-Pro-Gly-Pro (N-ac-PGP), a stable analog of PGP, is presented alongside a standard neutrophil chemoattractant, Chemokine (C-X-C motif) ligand 1 (CXCL1).
Data Presentation: Dose-Response Comparison
| Compound | Assay | Organism/Cell Type | Effective Concentration Range | Peak Response Concentration | Reference |
| N-Acetyl-Pro-Gly-Pro (N-ac-PGP) | Neutrophil Chemotaxis (Boyden Chamber) | Human | 10⁻⁵ M to 3 x 10⁻³ M | 10⁻⁴ M to 3 x 10⁻³ M | |
| CXCL1 (KC) | Neutrophil Chemotaxis (in vivo, murine) | Mouse | Not explicitly defined as a range | 10 ng/mL (in vitro positive control) | [1][2] |
Note: The concentrations for N-ac-PGP are from in vitro studies and represent the molar concentrations that induce a significant chemotactic response in human neutrophils. The concentration for CXCL1 is a commonly used positive control concentration in in vitro neutrophil chemotaxis assays and has been shown to induce neutrophil influx in vivo[1]. A direct comparison of potency is challenging due to the different experimental systems (in vitro vs. in vivo) and the units used.
Experimental Protocols
Neutrophil Chemotaxis Assay (Modified Boyden Chamber Assay)
This protocol is a standard method for assessing the chemotactic potential of a test compound.
1. Isolation of Human Neutrophils:
-
Obtain fresh human blood from healthy donors.
-
Isolate neutrophils using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Further purify neutrophils by dextran sedimentation to remove red blood cells.
-
Resuspend the purified neutrophils in a suitable assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.
2. Preparation of Chemotactic Agents:
-
Prepare stock solutions of this compound, N-ac-PGP, and CXCL1 in an appropriate solvent (e.g., sterile PBS).
-
Prepare a serial dilution of each compound in the assay medium to create a range of test concentrations. A typical dose-response curve would include concentrations ranging from 10⁻⁸ M to 10⁻³ M.
3. Chemotaxis Assay:
-
Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.
-
Add the different concentrations of the test compounds (or assay medium as a negative control) to the lower wells of the chamber.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
4. Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
The number of cells that have migrated to the lower chamber can be quantified using various methods, such as:
-
Cell counting: Lyse the cells in the lower well and count the nuclei using a fluorescent DNA-binding dye (e.g., CyQuant).
-
Enzyme assay: Measure the activity of a neutrophil-specific enzyme, such as myeloperoxidase.
-
Flow cytometry: Directly count the number of cells in the lower chamber.
-
5. Data Analysis:
-
Plot the number of migrated cells (or a related metric) against the log of the chemoattractant concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine parameters such as the EC₅₀ (the concentration that elicits 50% of the maximal response).
Mandatory Visualization
Signaling Pathway for Neutrophil Chemotaxis
References
A Comparative Guide to H-Gly-Pro-Gly-OH and Structurally Related Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the tripeptide H-Gly-Pro-Gly-OH against known bioactive peptides with similar structural motifs. Due to the limited publicly available data on the specific bioactivities of this compound, this comparison focuses on well-characterized peptides containing Glycine (Gly) and Proline (Pro) residues, which are fundamental components of many biologically active sequences derived from the extracellular matrix (ECM). This document summarizes quantitative performance data, details experimental protocols for assessing key bioactivities, and visualizes relevant signaling pathways to aid in the evaluation and potential application of these peptides in research and drug development.
Introduction to this compound and Benchmark Peptides
This compound is a tripeptide whose biological functions are not yet extensively documented. However, its constituent amino acids and their sequence are present in numerous bioactive peptides, particularly those derived from the breakdown of collagen and other ECM proteins. These peptides, often referred to as matrikines, can exhibit a range of activities, including wound healing, anti-inflammatory, and neuroprotective effects.
To provide a framework for evaluating this compound, this guide focuses on three well-studied benchmark peptides:
-
Pro-Gly-Pro (PGP): A tripeptide known for its neuroprotective and neuroregenerative properties.[1][2][3][4]
-
Gly-Pro-Hyp (GPH): A common collagen-derived tripeptide recognized for its ability to stimulate fibroblast proliferation and inhibit dipeptidyl peptidase-IV (DPP-IV).
-
N-acetyl-Pro-Gly-Pro (Ac-PGP): A potent neutrophil chemoattractant that plays a role in inflammatory responses.[5]
Quantitative Bioactivity Comparison
The following table summarizes the key quantitative data for the selected benchmark peptides, offering a point of reference for the potential efficacy of this compound should it exhibit similar activities.
| Peptide | Bioactivity | Assay | Key Parameter | Value | Source |
| Pro-Gly-Pro (PGP) | Neuroprotection/Neuroregeneration | Scratch Test on Primary Neuroglial Culture | Effective Concentration | 30 µM & 100 µM | |
| Gly-Pro-Hyp (GPH) | DPP-IV Inhibition | Enzyme Inhibition Assay | Inhibition Constant (Ki) | 4.5 mM | |
| Gly-Pro-Hyp (GPH) | Fibroblast Proliferation | Cell Proliferation Assay | Effective Concentration | 0 - 1000 nmol/mL | |
| N-acetyl-Pro-Gly-Pro (Ac-PGP) | Neutrophil Chemotaxis | Boyden Chamber/Transwell Assay | Chemotactic Activity | Demonstrated |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison table. These protocols can be adapted to evaluate the corresponding bioactivities of this compound.
Neuroprotection/Neuroregeneration Assessment: Scratch Test
This assay models mechanical injury to a cell monolayer to assess the neuroprotective and regenerative potential of a peptide.
-
Cell Culture: Primary neuroglial cells are cultured to confluence in a multi-well plate.
-
Scratch Injury: A sterile pipette tip is used to create a uniform scratch across the center of the cell monolayer.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing the test peptide (e.g., Pro-Gly-Pro at 30 µM or 100 µM) or a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for cell migration and wound closure.
-
Data Acquisition: Images of the scratch are captured at different time points using a microscope.
-
Analysis: The width of the scratch is measured, and the rate of wound closure is calculated to determine the peptide's effect on cell migration and proliferation into the damaged area. Cell viability can be assessed using assays such as the MTT assay.
Enzyme Inhibition Assay: Dipeptidyl Peptidase-IV (DPP-IV)
This assay determines the ability of a peptide to inhibit the enzymatic activity of DPP-IV.
-
Reagents: DPP-IV enzyme, a chromogenic or fluorogenic substrate (e.g., Gly-Pro-p-nitroanilide), test peptide (e.g., Gly-Pro-Hyp), and a known inhibitor (e.g., Diprotin A) as a positive control.
-
Reaction Setup: The reaction is initiated by adding the substrate to a mixture of the DPP-IV enzyme and the test peptide at various concentrations in a microplate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Measurement: The absorbance or fluorescence is measured at an appropriate wavelength to quantify the amount of product formed.
-
Analysis: The percentage of enzyme inhibition is calculated for each peptide concentration. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay: Dermal Fibroblasts
This assay evaluates the effect of a peptide on the proliferation of skin cells, which is crucial for wound healing and skin health.
-
Cell Seeding: Human dermal fibroblasts are seeded into a 96-well plate and allowed to attach overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide (e.g., Gly-Pro-Hyp at 0-1000 nmol/mL).
-
Incubation: The cells are incubated for a period of 24-72 hours.
-
Quantification of Proliferation: Cell proliferation is measured using a standard method such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Assay: Measures DNA synthesis in proliferating cells.
-
-
Analysis: The results are expressed as a percentage of the control (untreated cells), and the effective concentration (EC50) that stimulates 50% of the maximal response can be calculated.
Neutrophil Chemotaxis Assay: Boyden Chamber/Transwell Assay
This assay measures the ability of a peptide to attract neutrophils, a key process in the inflammatory response.
-
Neutrophil Isolation: Neutrophils are isolated from fresh human or animal blood.
-
Assay Setup: A Boyden chamber or a Transwell insert with a porous membrane is used. The lower chamber is filled with medium containing the test peptide (e.g., N-acetyl-Pro-Gly-Pro) as a chemoattractant.
-
Cell Seeding: A suspension of isolated neutrophils is added to the upper chamber.
-
Incubation: The chamber is incubated for a sufficient time (e.g., 1-3 hours) to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified by cell counting using a microscope or by a colorimetric/fluorometric assay that measures cell number.
-
Analysis: The chemotactic index is calculated as the fold increase in migrated cells in the presence of the test peptide compared to the control (medium alone). The EC50 value, the concentration that induces a half-maximal chemotactic response, can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivities of the benchmark peptides.
Signaling pathway for Gly-Pro-Hyp-induced fibroblast proliferation.
Signaling pathway for N-acetyl-Pro-Gly-Pro-induced neutrophil chemotaxis.
A generalized workflow for in vitro screening of peptide bioactivity.
Conclusion
While direct experimental data on this compound is currently lacking in the public domain, this guide provides a robust framework for its evaluation by benchmarking against structurally related and well-characterized bioactive peptides. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams for Pro-Gly-Pro, Gly-Pro-Hyp, and N-acetyl-Pro-Gly-Pro offer valuable context for researchers investigating the potential therapeutic applications of this compound. By applying the described methodologies, the scientific community can systematically elucidate the bioactivity profile of this compound and determine its potential as a novel agent in various fields of research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Glycine-Proline-Glycine (H-Gly-Pro-Gly-OH): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the tripeptide H-Gly-Pro-Gly-OH and its structurally similar alternatives. Due to a notable lack of published experimental data on the specific biological activities of this compound, this document focuses on the well-documented performance of related peptides, offering a framework for future research and replication studies.
While this compound is commercially available for polypeptide synthesis, its biological functions in key research areas such as neuroprotection, inflammation, and tissue regeneration remain largely unexplored in peer-reviewed literature.[1] In contrast, its isomer, H-Pro-Gly-Pro-OH (PGP), and the collagen-related peptide, H-Gly-Pro-Hyp-OH, have been the subject of numerous studies, providing a basis for indirect comparison and highlighting potential areas of investigation for this compound.
Comparative Analysis of Proline-Glycine Containing Peptides
To effectively position future research on this compound, it is essential to understand the established biological activities of its analogs. The following table summarizes the key findings for PGP and H-Gly-Pro-Hyp-OH, peptides that share structural similarities with this compound and are active in distinct biological pathways.
| Peptide | Biological Activity | Key Quantitative Findings | Experimental Model |
| H-Pro-Gly-Pro-OH (PGP) | Neuroprotection & Neuroregeneration | - At 100 μM, prevented the increase in intracellular calcium and mitochondrial potential drop in mechanically injured primary neuroglial cultures.[2] - At 30 μM, reduced delayed glutamate-induced disturbances in calcium homeostasis and cell death.[2][3] - Enhanced the transcription of neurotrophins (Bdnf, Ngf) and their receptors (TrkB, TrkC, TrkA) in a rat model of cerebral ischemia.[4] | In vitro: Primary neuroglial culture scratch assay. In vivo: Rat model of permanent middle cerebral artery occlusion (pMCAO). |
| Neutrophil Chemotaxis | - Classically described as a neutrophil chemoattractant. | Further quantitative data on chemotactic potency from recent studies is needed for direct comparison. | |
| H-Gly-Pro-Hyp-OH | Collagen Synthesis & Tissue Repair | - Stimulates collagen synthesis, crucial for skin elasticity and firmness. | In vitro and in vivo models of wound healing and skin regeneration. |
| This compound | Largely Undocumented | No specific quantitative data on neuroprotective, chemotactic, or collagen synthesis-promoting activities were found in the reviewed literature. Primarily cited for its use in polypeptide synthesis. | Not Applicable |
Experimental Protocols for Key Assays
To facilitate the replication of published findings on related peptides and to encourage new investigations into this compound, detailed methodologies for key experiments are provided below.
Neuroprotection: The Scratch Assay
The scratch assay is a widely used in vitro method to model mechanical injury and assess the neuroprotective and regenerative potential of compounds.
Objective: To evaluate the ability of a peptide to protect primary neuroglial cells from mechanical damage and subsequent glutamate-induced excitotoxicity.
Methodology:
-
Cell Culture: Primary neuroglial cultures are established from the cerebral cortex of neonatal rats.
-
Scratch Injury: A physical scratch is created across the confluent cell monolayer using a sterile pipette tip to mimic mechanical trauma.
-
Peptide Treatment: The peptide of interest (e.g., PGP at 30-100 μM) is added to the culture medium either before (prophylactic) or after the scratch injury.
-
Glutamate Challenge: To model secondary injury, a subtoxic dose of glutamate (e.g., 33 μM) is added to the culture medium.
-
Assessment of Cell Viability and Function:
-
Calcium Imaging: Intracellular calcium levels are monitored using fluorescent indicators to assess the disruption of calcium homeostasis.
-
Mitochondrial Membrane Potential: Mitochondrial function is evaluated using potentiometric dyes.
-
Cell Viability/Death Assays: Live/dead cell staining is used to quantify neuronal death.
-
Immunocytochemistry: Expression of neuronal and glial markers (e.g., BDNF, NSE, GFAP) is assessed to monitor cellular responses to injury and treatment.
-
Neutrophil Chemotaxis: The Boyden Chamber Assay
The Boyden chamber, or transwell assay, is a standard method for evaluating the chemotactic properties of a substance on migratory cells like neutrophils.
Objective: To determine if a peptide can induce the directed migration of neutrophils.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human or animal blood.
-
Chamber Setup: A two-chamber system separated by a microporous membrane is used. The lower chamber is filled with the test peptide dissolved in a chemoattractant-free medium.
-
Cell Seeding: A suspension of isolated neutrophils is placed in the upper chamber.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the peptide gradient in the lower chamber.
-
Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a viability assay that measures ATP content.
Collagen Synthesis: Hydroxyproline Assay
The amount of collagen in a tissue or cell culture sample can be estimated by measuring the concentration of hydroxyproline, an amino acid that is almost exclusively found in collagen.
Objective: To assess the effect of a peptide on collagen production by fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in the presence of the test peptide.
-
Sample Hydrolysis: The cell lysates or tissue samples are hydrolyzed using strong acid (e.g., 6M HCl) at a high temperature to break down proteins into their constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized.
-
Colorimetric Reaction: A chromogen is added that reacts with the oxidized hydroxyproline to produce a colored product.
-
Spectrophotometry: The absorbance of the colored product is measured using a spectrophotometer, and the concentration of hydroxyproline is determined by comparison to a standard curve. This concentration is then used to calculate the collagen content.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the known signaling pathways of the comparative peptides, the following diagrams are provided.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for H-Gly-pro-gly-OH
For researchers, scientists, and drug development professionals, a steadfast commitment to safety is paramount in the laboratory. This guide provides essential, immediate safety and logistical information for the handling of H-Gly-pro-gly-OH (CAS No. 2441-63-6), including operational procedures and disposal plans. Adherence to these guidelines is crucial for ensuring a safe research environment and maintaining the integrity of your work.
Essential Safety Information
While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols. As with any chemical, direct contact with the skin, eyes, and respiratory tract should be avoided.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1 approved | Protects eyes from accidental splashes of solutions or contact with the powder form. |
| Hand Protection | Disposable Gloves | Nitrile or latex | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask (N95/P1) | Recommended for powder | Minimizes the risk of inhaling fine particles when handling the solid compound. Not typically required for solutions. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure safety and efficiency in the laboratory.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area. For procedures that may generate dust, such as weighing, it is advisable to work in a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment and reagents before handling the peptide to streamline the process and reduce the risk of spills.
2. Weighing and Reconstitution:
-
When weighing the solid form of this compound, do so in an area with minimal air currents to prevent dispersal of the powder.
-
For reconstitution, carefully add the desired solvent to the vial containing the peptide. Gently vortex or sonicate to ensure complete dissolution.
3. Experimental Use:
-
Handle all solutions containing this compound with the same level of care as the solid form.
-
Avoid generating aerosols or splashes.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including excess this compound, contaminated weighing paper, and pipette tips, should be placed in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with a copious amount of water, provided this is in accordance with local and institutional regulations. Always consult your institution's Environmental Health & Safety (EHS) guidelines for specific instructions on aqueous waste disposal.
-
Contaminated PPE: Used gloves and other contaminated disposable PPE should be disposed of in the designated solid chemical waste stream.
Always consult your institution's EHS office for specific guidance on chemical waste disposal.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₅N₃O₄[1] |
| Molecular Weight | 229.23 g/mol [1] |
| Appearance | White to off-white powder |
| Storage Temperature | -20°C[2] |
| Boiling Point | 594.8°C at 760 mmHg[1] |
| Density | 1.381 g/cm³[1] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
